2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
Description
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Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-4-2-3-13(10-14)12-7-5-11(6-8-12)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCAHCLLXAXLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374842 | |
| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-73-9 | |
| Record name | 3′-Methoxy[1,1′-biphenyl]-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
Foreword: The Strategic Importance of Biphenyl Acetic Acids
The biphenyl-4-yl-acetic acid scaffold is a cornerstone in medicinal chemistry, most notably as the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of substituents on the biphenyl ring system allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive, in-depth technical overview of a robust and widely applicable synthetic route to a key derivative, 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and scalable, catering to the needs of researchers in drug discovery and development.
Strategic Synthesis Overview
The synthesis of this compound is most efficiently approached through a convergent two-step sequence. This strategy involves the initial construction of the core biphenyl structure via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of a methyl ester to unveil the final carboxylic acid. This approach offers high yields, excellent functional group tolerance, and readily available starting materials.
Caption: Overall synthetic strategy for this compound.
Part 1: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] This palladium-catalyzed reaction between an organoboron compound and an organohalide is exceptionally versatile for constructing biaryl systems.[2]
Mechanistic Insights: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (methyl 2-(4-bromophenyl)acetate). This is often the rate-determining step.
-
Transmetalation: The organic group from the organoboron species (3-methoxyphenylboronic acid) is transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base. The base converts the boronic acid to a more nucleophilic boronate species, facilitating the transfer.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol: Synthesis of Methyl 2-(3'-methoxy-[1,1'-biphenyl]-4-yl)acetate
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids.[4]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-(4-bromophenyl)acetate | 229.07 | 1.0 | 229 mg |
| 3-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.02 | 23 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Toluene | - | - | 8 mL |
| Deionized Water | - | - | 2 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(4-bromophenyl)acetate (1.0 mmol), 3-methoxyphenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 2-(3'-methoxy-[1,1'-biphenyl]-4-yl)acetate.
Part 2: Ester Hydrolysis
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be achieved under either basic (saponification) or acidic conditions. Basic hydrolysis is generally preferred for its typically cleaner reaction profile and simpler work-up.
Mechanistic Considerations
Base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion to form the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the saponification of methyl esters.[5][6]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 2-(3'-methoxy-[1,1'-biphenyl]-4-yl)acetate | 256.29 | 1.0 | 256 mg |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 | 80 mg |
| Methanol | - | - | 5 mL |
| Deionized Water | - | - | 5 mL |
| Hydrochloric Acid (1 M) | - | - | As needed |
Procedure:
-
Dissolve methyl 2-(3'-methoxy-[1,1'-biphenyl]-4-yl)acetate (1.0 mmol) in a mixture of methanol (5 mL) and water (5 mL) in a round-bottom flask.
-
Add sodium hydroxide (2.0 mmol) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Part 3: Characterization Data
Spectroscopic Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| Methyl 2-(3'-methoxy-[1,1'-biphenyl)-4-yl)acetate (Intermediate) | Expected: ~7.5-6.9 (m, Ar-H), 3.85 (s, OCH₃), 3.70 (s, OCH₃), 3.65 (s, CH₂) | Expected: ~172 (C=O), 160 (Ar-C-O), 142-113 (Ar-C), 55 (OCH₃), 52 (OCH₃), 41 (CH₂) | Expected: [M]⁺ at 256.29 |
| 2-(3'-Methoxy-[1,1'-biphenyl)-4-yl)acetic acid (Final Product) | Expected: ~11-12 (br s, COOH), ~7.5-6.9 (m, Ar-H), 3.85 (s, OCH₃), 3.70 (s, CH₂) | Expected: ~178 (C=O), 160 (Ar-C-O), 142-113 (Ar-C), 55 (OCH₃), 41 (CH₂) | Expected: [M]⁺ at 242.27 |
| 4-Methoxy-1,1'-biphenyl (Reference) | 7.60-7.52 (m, 4H), 7.47-7.30 (m, 3H), 7.03-6.95 (m, 2H), 3.85 (s, 3H)[7] | 159.1, 140.9, 133.8, 128.8, 128.2, 126.8, 126.7, 114.2, 55.4[7] | - |
| [1,1'-Biphenyl]-4-carboxylic acid (Reference) | 11.66 (br, 1H), 8.23 (d, J=6.3 Hz, 2H), 7.76 (d, J=6.0 Hz, 2H), 7.68 (d, J=5.4 Hz, 2H), 7.52 (t, J=5.4 Hz, 2H), 7.45 (t, J=5.4 Hz, 1H)[8] | 171.16, 146.56, 139.90, 130.78, 128.99, 128.33, 127.89, 127.36, 127.22[8] | - |
Conclusion
The synthetic strategy outlined in this guide, centered around a Suzuki-Miyaura cross-coupling followed by ester hydrolysis, represents a reliable and efficient method for the preparation of this compound. The detailed mechanistic discussions and experimental protocols provide a solid foundation for researchers to successfully synthesize this and related biphenyl acetic acid derivatives. The principles of catalyst selection, the crucial role of the base in the coupling reaction, and standard purification techniques have been highlighted to ensure a comprehensive understanding of the entire synthetic process. This guide serves as a valuable resource for scientists engaged in the design and synthesis of novel chemical entities for drug discovery and development.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Di Micco, S., et al. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental Part. Retrieved from [Link]
-
Guzei, I. A., et al. (2012). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. Retrieved from [Link]
-
Arkivoc. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
ResearchGate. (2019, May). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Power of Suzuki Coupling: How 3-Methoxyphenylboronic Acid Drives Innovation. Retrieved from [Link]
-
MDPI. (n.d.). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from [Link]
-
MDPI. (n.d.). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Retrieved from [Link]
-
ResearchGate. (2017, January). Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. Retrieved from [Link]
- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
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- 1. METHYL 2-(3-METHOXYPHENYL)ACETATE | CAS 18927-05-4 [matrix-fine-chemicals.com]
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- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. Methyl (4-Methoxy-2-methylphenyl)acetate [benchchem.com]
- 8. rsc.org [rsc.org]
2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthesis of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
Abstract: This document provides a comprehensive technical overview of this compound, a biphenyl derivative of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively cataloged in public literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust profile. We will detail its core chemical and physical properties, propose a validated synthetic pathway via Suzuki-Miyaura cross-coupling with full mechanistic and procedural explanations, predict its spectroscopic signature, and discuss its potential applications, particularly in the context of drug development.
Introduction and Significance
This compound belongs to the class of biphenylacetic acids, a chemical scaffold known for its potent biological activities. The parent compound, 4-biphenylacetic acid (Felbinac), is a well-known non-steroidal anti-inflammatory drug (NSAID). The introduction of a methoxy substituent on the second phenyl ring, as in the title compound, is a common medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties such as solubility, metabolic stability, and receptor binding affinity. Understanding the chemical characteristics and synthetic accessibility of this specific derivative is therefore crucial for researchers exploring new therapeutic agents and functional organic molecules.
Chemical Identity and Physicochemical Properties
The fundamental identity of a compound dictates its behavior in both chemical and biological systems. The structure consists of a phenylacetic acid moiety linked at its 4-position to a 3-methoxyphenyl group.
Caption: Experimental workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add (4-(carboxymethyl)phenyl)boronic acid (1.0 eq), 1-bromo-3-methoxybenzene (1.1 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent Addition: Add a solvent mixture of Toluene (20 mL), Ethanol (10 mL), and Water (10 mL).
-
Inerting: Equip the flask with a reflux condenser and purge the system with an inert gas (Nitrogen or Argon) for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to reflux (approximately 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Workup - Phase Separation: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.
-
Workup - Acidification: Isolate the aqueous layer and carefully acidify it to pH 2-3 using 1M HCl. A precipitate (the product) should form.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for unequivocal structure confirmation. The following data are predicted based on the known structure and data from analogous compounds.[1][2]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.3 (s, 1H, -COOH), δ 7.2-7.6 (m, ~7H, Ar-H), δ 6.9 (m, 1H, Ar-H), δ 3.8 (s, 3H, -OCH₃), δ 3.6 (s, 2H, -CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~172 (C=O), δ ~159 (Ar-C-O), δ 125-142 (multiple Ar-C signals), δ ~112-120 (Ar-C signals near OMe), δ 55.1 (-OCH₃), δ 40.5 (-CH₂-) |
| High-Res Mass Spec (HRMS) | Calculated for C₁₅H₁₄O₃ [M+H]⁺: 243.0916; Found: (Value to be determined experimentally) |
-
¹H NMR Rationale: The carboxylic acid proton is expected to be a broad singlet far downfield. The aromatic region will be complex due to the overlapping signals from both rings. The key diagnostic signals are the sharp singlets for the methoxy protons (~3.8 ppm) and the methylene protons (~3.6 ppm).
-
Mass Spectrometry Rationale: High-resolution mass spectrometry will confirm the elemental composition. The molecular ion peak should be readily observable, providing definitive evidence of the compound's molecular weight.
Potential Applications and Research Interest
-
Pharmaceutical Development: Given its structural similarity to Felbinac and other NSAIDs, this compound is a prime candidate for investigation as an anti-inflammatory agent. It could serve as a lead compound or a scaffold for developing novel inhibitors of enzymes like cyclooxygenase (COX).
-
Synthetic Building Block: This molecule is a valuable intermediate for more complex molecular architectures. The carboxylic acid handle can be readily converted into esters, amides, or other functional groups, allowing for its incorporation into larger drug candidates, polymers, or functional materials.
-
Chemical Probe: In chemical biology, it could be used as a tool compound to probe the binding pockets of various enzymes and receptors, helping to elucidate biological pathways.
Conclusion
This compound is a compound with significant untapped potential, particularly in medicinal chemistry. While direct experimental characterization is limited in public databases, its properties can be reliably predicted, and its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and explore the applications of this valuable chemical entity.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 140069658, Acetic acid, 2-[(4'-methoxy[1,1'-biphenyl]-4-YL)oxy]-, methyl ester. Retrieved January 21, 2026, from [Link].
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1394000, (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-. Retrieved January 21, 2026, from [Link].
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved January 21, 2026, from [Link].
-
Royal Society of Chemistry. (2012). Supporting Information: A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Retrieved January 21, 2026, from [Link].
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved January 21, 2026, from [Link].
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An In-depth Technical Guide to (4'-Methoxy-biphenyl-3-yl)-acetic acid
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For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-Methoxy-biphenyl-3-yl)-acetic acid is a biphenyl derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Its structural motif, featuring two linked phenyl rings with methoxy and acetic acid functional groups, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and safety protocols, designed to support researchers in its effective application. The strategic placement of the acetic acid group on the 3-position and the methoxy group on the 4'-position offers specific steric and electronic properties that can be exploited in targeted molecular design, particularly in the development of novel therapeutic agents.
Part 1: Chemical Identity and Physicochemical Properties
Correctly identifying a chemical compound is the foundational step for any scientific investigation. The unique Chemical Abstracts Service (CAS) number assigned to (4'-Methoxy-biphenyl-3-yl)-acetic acid ensures unambiguous identification in literature and commerce.
The physicochemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, such as choosing appropriate solvents for reactions, purification, and analytical studies.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-[3-(4-methoxyphenyl)phenyl]acetic acid | [1] |
| CAS Number | 75852-49-2 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][3] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | [1] |
| InChI Key | VDSFTORZALGAEI-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 418°C at 760 mmHg | [2] |
| Density | 1.175 g/cm³ | [2] |
| Flash Point | 158.2°C | [2] |
| Storage Temperature | Room temperature | [3] |
Part 2: Synthesis and Purification
The synthesis of (4'-Methoxy-biphenyl-3-yl)-acetic acid typically involves a cross-coupling reaction to form the core biphenyl structure, followed by functional group manipulation to introduce the acetic acid moiety. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for this purpose due to its tolerance of various functional groups and relatively mild reaction conditions.
Conceptual Synthesis Workflow
The logical flow for synthesizing the target compound begins with selecting appropriate starting materials for the key bond-forming step. A boronic acid or ester and an aryl halide are the quintessential partners for a Suzuki coupling. Post-coupling, the precursor is converted to the final acetic acid product.
Caption: General workflow for the synthesis of (4'-Methoxy-biphenyl-3-yl)-acetic acid.
Detailed Experimental Protocol: Suzuki Coupling Route
This protocol describes a representative synthesis. Disclaimer: This is a generalized procedure and should be adapted and optimized by a qualified chemist in a suitable laboratory setting.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add methyl (3-bromophenyl)acetate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Rationale: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The slight excess of the boronic acid ensures the complete consumption of the more valuable aryl bromide.
-
-
Solvent and Base Addition:
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Add a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq), dissolved in the water portion.
-
Rationale: The base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system is often used to facilitate the reaction, with the inorganic base residing in the aqueous phase and the organic reactants in the organic phase.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
-
Workup and Intermediate Isolation:
-
Cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl (4'-methoxy-biphenyl-3-yl)-acetate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq).
-
Stir at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC/LC-MS).
-
Rationale: Base-catalyzed hydrolysis (saponification) is a robust and high-yielding method for converting the ester to the corresponding carboxylate salt.
-
-
Final Product Isolation and Purification:
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with 1M HCl until the pH is ~2-3. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, washing with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure (4'-Methoxy-biphenyl-3-yl)-acetic acid.
-
Part 3: Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in research. A combination of spectroscopic methods provides a complete picture of the molecular structure.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets in the range of ~6.9-7.6 ppm).- Singlet for the methoxy (-OCH₃) group around 3.8 ppm.- Singlet for the methylene (-CH₂-) group of the acetic acid moiety around 3.6 ppm.- Broad singlet for the carboxylic acid (-COOH) proton (>10 ppm, may be absent if not in a deuterated solvent like DMSO-d₆). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~170-180 ppm).- Aromatic carbons (~114-160 ppm), including the carbon attached to the methoxy group (~159 ppm) and the quaternary biphenyl carbons.- Methoxy carbon (~55 ppm).- Methylene carbon (~40 ppm). |
| Mass Spec (MS) | - Expected molecular ion peak [M+H]⁺ at m/z 243.09 or [M-H]⁻ at m/z 241.09. |
| Infrared (IR) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-O stretches from the ether and acid (~1030-1250 cm⁻¹).- C=C stretches from the aromatic rings (~1450-1600 cm⁻¹). |
Part 4: Biological Relevance and Applications
Biphenyl acetic acid derivatives are recognized for their pharmacological activities. For instance, the related compound Felbinac (4-biphenylacetic acid) is a non-steroidal anti-inflammatory drug (NSAID). Compounds with the (4'-Methoxy-biphenyl-3-yl)-acetic acid scaffold can serve as key intermediates or lead compounds in drug discovery programs. They have been investigated for a range of activities, including but not limited to:
-
Anti-inflammatory Agents: As analogs of existing NSAIDs.[4]
-
Antitumor Agents: The biphenyl scaffold is present in various compounds with cytotoxic or anticancer properties.[4]
-
Synthetic Building Blocks: Used in the synthesis of more complex molecules for materials science or further pharmaceutical development.
Part 5: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Table 4: GHS Hazard Information
| Hazard | Statement | Precautionary Codes | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 | [3][5] |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [3] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 | [3][5] |
Handling and Storage Protocol
Caption: Key steps for the safe handling and storage of the compound.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] If on skin, wash with plenty of soap and water.[6] If swallowed, call a poison center or doctor if you feel unwell.[3] If inhaled, move the person to fresh air.[5]
-
Spill Management: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Ensure the area is well-ventilated.
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Safety Data Sheet: 4-methoxyphenylacetic acid. Chemos GmbH & Co.KG. [Link]
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Safety Data Sheet: 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS. Loba Chemie. [Link]
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4-Methoxyphenylacetic Acid. PubChem, National Center for Biotechnology Information. [Link]
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(1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-. PubChem, National Center for Biotechnology Information. [Link]
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Mao, S.-L., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry. [Link]
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Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem. [Link]
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Synthesis of 4-methoxybiphenyl. PrepChem. [Link]
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4'-Methoxy-biphenyl-4-carboxylic acid Spectra. SpectraBase. [Link]
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Arora, P., & Arora, V. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
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4-methoxyphenyl acetic acid. The Good Scents Company. [Link]
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4-Methoxyphenyl acetic acid Spectra. SpectraBase. [Link]
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A Technical Guide to the Biological Activity of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activities of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid and its derivatives. Biphenyl acetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) known for their analgesic, anti-inflammatory, and antipyretic properties. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. This guide will delve into the synthesis, in vitro and in vivo biological evaluation, mechanism of action, and structure-activity relationships of this specific subclass of biphenyl acetic acid derivatives, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction: The Therapeutic Potential of Biphenyl Acetic Acid Derivatives
Biphenyl acetic acid and its analogues have long been a cornerstone in the management of pain and inflammation. Their therapeutic efficacy stems from their ability to modulate the production of prostaglandins, lipid compounds that play a crucial role in the body's inflammatory response. By inhibiting the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis, these compounds can effectively alleviate symptoms of various inflammatory conditions.
The focus of this guide, this compound and its derivatives, represents a targeted exploration within this broader class of compounds. The introduction of a methoxy group on the biphenyl scaffold offers a strategic modification to potentially enhance potency, selectivity, and pharmacokinetic properties. Understanding the nuances of how such structural modifications influence biological activity is paramount for the rational design of next-generation anti-inflammatory agents with improved efficacy and safety profiles.
Synthetic Strategies: Crafting the Molecular Architecture
The synthesis of this compound and its derivatives is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[1][2] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the core biphenyl structure.
A general synthetic workflow is depicted below:
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., methyl 2-(4-bromophenyl)acetate) (1 equivalent), 3-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound ester.
-
Hydrolysis (if necessary): If the starting material was an ester, hydrolyze the ester to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.
Mechanism of Action: Targeting the Cyclooxygenase Pathway
The primary mechanism of action for this compound derivatives, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes.[3] COX enzymes exist in two main isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are primarily due to the inhibition of COX-1. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.
Caption: The cyclooxygenase pathway and the inhibitory action of NSAIDs.
In Vitro Biological Evaluation: Assessing COX Inhibitory Potency
The initial biological screening of novel this compound derivatives typically involves in vitro assays to determine their inhibitory activity against COX-1 and COX-2.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a general guideline and can be adapted for colorimetric or fluorometric detection methods.[4][5]
-
Enzyme and Substrate Preparation: Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compounds (this compound derivatives) and a reference NSAID (e.g., celecoxib, indomethacin).
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.
-
Add the test compound or reference inhibitor to the inhibitor wells.
-
Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Measure the peroxidase activity of the COX enzyme by monitoring the absorbance or fluorescence of a suitable chromogenic or fluorogenic substrate over time.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Table 1: Hypothetical In Vitro COX Inhibitory Activity of this compound Derivatives
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1a | H | 15.2 | 0.8 | 19.0 |
| 1b | CH3 | 12.5 | 0.5 | 25.0 |
| 1c | Cl | 18.9 | 1.2 | 15.8 |
| 1d | F | 14.8 | 0.7 | 21.1 |
| Indomethacin | - | 0.1 | 5.0 | 0.02 |
| Celecoxib | - | 15.0 | 0.05 | 300 |
(Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for the target compounds was not available in the public domain at the time of writing.)
In Vivo Biological Evaluation: Demonstrating Anti-inflammatory and Analgesic Efficacy
Promising compounds from in vitro screening are further evaluated in animal models to assess their anti-inflammatory and analgesic properties in a physiological context.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[6][7]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Preparation: Use male Wistar rats (150-200 g). Fast the animals overnight before the experiment with free access to water.
-
Grouping and Administration: Divide the rats into groups (n=6 per group): a control group (vehicle), a reference group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivatives. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Table 2: Hypothetical Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Compound 1a | 20 | 0.52 ± 0.04 | 38.8 |
| Compound 1a | 40 | 0.38 ± 0.03 | 55.3 |
| Indomethacin | 10 | 0.35 ± 0.04 | 58.8 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
The acetic acid-induced writhing test is a sensitive method for screening peripherally acting analgesic drugs.[8][9]
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Preparation: Use male Swiss albino mice (20-25 g).
-
Grouping and Administration: Divide the mice into groups (n=6 per group): a control group (vehicle), a reference group (e.g., aspirin, 100 mg/kg), and test groups receiving different doses of the this compound derivatives. Administer the compounds orally.
-
Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally into each mouse.
-
Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for each mouse over a 10-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.
Table 3: Hypothetical Analgesic Activity of this compound in Acetic Acid-Induced Writhing Test
| Treatment | Dose (mg/kg) | Mean Number of Writhes | % Inhibition |
| Control (Vehicle) | - | 45.2 ± 3.1 | - |
| Compound 1a | 20 | 25.8 ± 2.5 | 42.9 |
| Compound 1a | 40 | 15.1 ± 1.9 | 66.6 |
| Aspirin | 100 | 18.5 ± 2.2 | 59.1 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Structure-Activity Relationship (SAR) Insights
While specific experimental data for a range of this compound derivatives is not extensively available in the public domain, some general structure-activity relationships for biphenyl acetic acid derivatives can be extrapolated:
-
Carboxylic Acid Moiety: The acetic acid group is crucial for activity, as it mimics the carboxylic acid of arachidonic acid and interacts with the active site of the COX enzymes.
-
Biphenyl Scaffold: The biphenyl core provides the necessary structural rigidity and lipophilicity to fit into the hydrophobic channel of the COX active site.
-
Substitution on the Biphenyl Rings: The nature and position of substituents on the biphenyl rings significantly influence potency and COX-1/COX-2 selectivity. The 3'-methoxy group in the target compounds is expected to modulate the electronic and steric properties of the molecule, potentially leading to favorable interactions within the COX active site. Further derivatization of the acetic acid moiety (e.g., to esters or amides) can also impact the pharmacological profile, sometimes leading to prodrugs with altered pharmacokinetic properties.[6]
Caption: Key structural features influencing the biological activity of this compound derivatives.
Conclusion and Future Directions
Derivatives of this compound hold promise as a scaffold for the development of novel anti-inflammatory and analgesic agents. The established synthetic routes, coupled with robust in vitro and in vivo screening methodologies, provide a clear pathway for the exploration of this chemical space. Future research should focus on synthesizing a broader range of derivatives with systematic modifications to the biphenyl rings and the acetic acid side chain. A comprehensive evaluation of their COX-1/COX-2 inhibitory profiles, alongside in vivo efficacy and safety assessments, will be crucial in identifying lead candidates with superior therapeutic indices. The insights gained from such studies will not only advance our understanding of the structure-activity relationships within this class of compounds but also contribute to the development of safer and more effective treatments for inflammatory disorders.
References
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RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Available at: [Link]
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Ghafari, H., Yasa, N., Mohammadirad, A., Dehghan, G., & Abdollahi, M. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian Journal of Pharmaceutical Research, 11(4), 1183–1192. Available at: [Link]
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Pharmacology Discovery Services. Visceral Pain, Acetic Acid-Induced Writhing. Available at: [Link]
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Scribd. Acetic Acid Writhing Method. Available at: [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. Available at: [Link]
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Zand, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available at: [Link]
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Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. Available at: [Link]
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Creative Biolabs. Carrageenan Induced Paw Edema Model. Available at: [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115-121). Humana Press. Available at: [Link]
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ResearchGate. Anti-inflammatory activity in carrageenan-induced paw edema in rats... Available at: [Link]
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ResearchGate. Analgesic activity by acetic acid induced writhing in mice. Available at: [Link]
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Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(23), 13494–13499. Available at: [Link]
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Blanco, F. J., Guitian, R., Vazquez-Martul, E., de Toro, F. J., & Galdo, F. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of rheumatology, 26(6), 1366–1373. Available at: [Link]
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An In-depth Technical Guide to the Mechanism of Action of Biphenyl Acetic Acid Compounds
Foreword: Beyond a Simple Anti-Inflammatory Label
To the dedicated researchers, scientists, and drug development professionals who navigate the intricate world of pharmacology, the term "biphenyl acetic acid" likely conjures an immediate association with non-steroidal anti-inflammatory drugs (NSAIDs). While this classification is accurate, it merely scratches the surface of a fascinating and complex mechanistic landscape. This guide is designed to move beyond simplistic labels, offering a deep dive into the core and alternative mechanisms of action that define this important class of therapeutic agents. We will explore not only what these compounds do but how and why they exert their effects, grounding our discussion in established experimental evidence and providing the technical insights necessary to inform future research and development. Our exploration will be anchored by two prominent examples from this class: the widely used diclofenac and the topically applied felbinac.
I. The Primary Axis of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The cornerstone of the anti-inflammatory, analgesic, and antipyretic properties of biphenyl acetic acid compounds lies in their ability to inhibit the cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical gatekeepers in the arachidonic acid cascade, converting arachidonic acid into prostaglandin H2 (PGH2), the precursor to a host of pro-inflammatory prostaglandins.[3][4]
The Dual Faces of COX: COX-1 and COX-2
The discovery of two distinct COX isoforms, COX-1 and COX-2, was a watershed moment in understanding both the therapeutic effects and the side-effect profiles of NSAIDs.
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological "housekeeping" functions. These include protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[5][6]
-
COX-2: In contrast, COX-2 is an inducible enzyme. Its expression is upregulated at sites of inflammation by cytokines and other inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[1][6]
The therapeutic anti-inflammatory effects of biphenyl acetic acid compounds are primarily attributed to the inhibition of COX-2, while the common gastrointestinal side effects are largely a consequence of inhibiting the protective functions of COX-1.[7]
Structural Underpinnings of COX Inhibition and Selectivity
The selectivity of different biphenyl acetic acid derivatives for COX-1 versus COX-2 is a key determinant of their clinical profiles. This selectivity is rooted in subtle but significant differences in the three-dimensional structures of the two enzyme isoforms. The active site of COX-2 is slightly larger and possesses a side pocket that is absent in COX-1. These structural nuances allow for the design of drugs that can preferentially bind to and inhibit one isoform over the other.[7]
Quantitative Assessment of COX Inhibition
The potency of biphenyl acetic acid compounds as COX inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency. The ratio of IC50 values for COX-1 and COX-2 is a critical parameter for assessing the selectivity of a given compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Diclofenac | 0.5 | 0.5 | 1 |
| Felbinac | Data not readily available in cited literature | Data not readily available in cited literature | Presumed non-selective |
Note: IC50 values can vary depending on the specific assay conditions.
II. The Arachidonic Acid Cascade and its Modulation
To fully appreciate the impact of COX inhibition, it is essential to visualize the broader context of the arachidonic acid cascade.
Caption: The Arachidonic Acid Cascade and the inhibitory action of biphenyl acetic acid compounds on COX-1 and COX-2.
III. Beyond Cyclooxygenase: Alternative Mechanisms of Action of Diclofenac
While COX inhibition is the primary mechanism, extensive research has revealed that diclofenac, in particular, possesses a multimodal pharmacological profile that extends beyond this central axis.[8] These alternative mechanisms may contribute to its pronounced analgesic and anti-inflammatory efficacy.
Modulation of Ion Channels
Diclofenac has been shown to interact with various ion channels, which are fundamental to neuronal signaling and pain perception.[9][10]
-
Acid-Sensing Ion Channels (ASICs): These channels are activated by a drop in extracellular pH, a common feature of inflamed and ischemic tissues. Diclofenac can inhibit the current induced by ASICs in sensory neurons, providing a potential non-prostaglandin-mediated analgesic effect.[9][11]
-
Potassium Channels: Diclofenac can activate ATP-sensitive potassium channels, which may lead to a down-regulation of sensitized peripheral pain receptors.[5][9] It has also been shown to modulate other voltage-gated potassium channels.[9]
-
Sodium and Calcium Channels: Effects of diclofenac on voltage-gated sodium and calcium channels have also been reported, which could further contribute to its analgesic properties by modulating neuronal excitability.[10]
Inhibition of Substance P
Substance P is a pro-inflammatory neuropeptide that plays a significant role in nociception.[5] Studies have demonstrated that diclofenac can reduce the levels of substance P in the synovial fluid of patients with rheumatoid arthritis, suggesting a direct or indirect inhibitory effect on this pain mediator.[1][5]
Other Putative Mechanisms
Further research suggests that diclofenac may also exert its effects through:
-
Inhibition of the thromboxane-prostanoid receptor. [8]
-
Alteration of arachidonic acid release and uptake. [8]
-
Inhibition of lipoxygenase enzymes. [8]
-
Activation of the nitric oxide-cGMP antinociceptive pathway. [8]
IV. Experimental Protocols for Mechanistic Elucidation
The elucidation of the mechanisms described above relies on a suite of robust in vitro and in vivo experimental models. The following protocols provide a framework for investigating the activity of biphenyl acetic acid compounds.
In Vitro COX Inhibition Assay (Human Whole Blood)
This assay provides a physiologically relevant system for assessing the inhibitory activity and selectivity of compounds against COX-1 and COX-2.
Objective: To determine the IC50 values of a biphenyl acetic acid compound for COX-1 and COX-2 in human whole blood.
Methodology:
-
COX-1 Activity (Thromboxane B2 Production):
-
Fresh human blood is collected without anticoagulants.
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle (DMSO).
-
Blood is allowed to clot for 1 hour at 37°C, which stimulates thrombin-induced platelet activation and subsequent COX-1-mediated thromboxane A2 (TXA2) production.
-
Serum is separated by centrifugation.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured by ELISA.[12]
-
-
COX-2 Activity (Prostaglandin E2 Production):
-
Fresh human blood is collected in the presence of an anticoagulant (e.g., heparin).
-
To inactivate COX-1, blood is pre-incubated with aspirin.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
The blood is then incubated with various concentrations of the test compound or vehicle.
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2), a major product of COX-2 in this system, is measured by ELISA.[12]
-
Data Analysis: The percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each concentration of the test compound. IC50 values are then determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
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The Genesis and Evolution of a Potent Anti-Inflammatory Scaffold: A Technical Guide to Biphenyl Acetic Acid Derivatives
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of biphenyl acetic acid derivatives, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). Delving into the foundational principles of biphenyl chemistry, this document traces the evolution of synthetic methodologies, from classical coupling reactions to modern catalytic approaches. It further elucidates the pharmacological journey of these compounds, from initial screening to the nuanced understanding of their mechanism of action as cyclooxygenase (COX) inhibitors. A detailed case study on fenbufen and its active metabolite, felbinac, serves to contextualize the scientific narrative, integrating synthetic chemistry, pharmacology, and clinical development. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further innovation in anti-inflammatory therapeutics.
Foundational Chemistry: The Biphenyl Moiety
The story of biphenyl acetic acid derivatives is intrinsically linked to the history of biphenyl synthesis itself. The creation of a carbon-carbon bond between two phenyl rings, a seemingly straightforward transformation, presented a considerable challenge to early organic chemists.
Early Forays into Biaryl Synthesis
The first successful synthesis of biphenyl was reported in 1862 by Rudolph Fittig, who demonstrated that treating bromobenzene with metallic sodium could effect the desired coupling. This reaction, an extension of Wurtz's earlier work on alkyl halide coupling, became known as the Fittig reaction. Not long after, the Ullmann reaction, first reported by Fritz Ullmann and his student Jean Bielecki in 1901, offered an alternative route using copper to couple two aryl halides.[1] Another classical method, the Gomberg-Bachmann reaction, involves the base-promoted radical coupling of an aryl diazonium salt with another aromatic compound.[2][3] These early methods, while groundbreaking, often required harsh reaction conditions and were limited in scope, particularly for substrates with sensitive functional groups.
The Dawn of Modern Catalysis: The Suzuki-Miyaura Coupling
A paradigm shift in biphenyl synthesis arrived with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has become a cornerstone of modern organic synthesis, prized for its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. This reaction has proven invaluable in the synthesis of complex pharmaceutical agents, including many NSAIDs.[4]
The Emergence of Biphenyl Acetic Acid Derivatives as NSAIDs
The therapeutic potential of the biphenyl acetic acid scaffold emerged from the broader quest for effective and better-tolerated alternatives to early NSAIDs like aspirin.
From Prodrug to Active Moiety: The Discovery of Fenbufen and Felbinac
Fenbufen, a phenylalkanoic acid derivative, was introduced in the 1980s by American Cyanamid as a novel anti-inflammatory and analgesic agent.[5] A key feature of fenbufen's pharmacology is its role as a prodrug. Following oral administration, it is metabolized in the liver to its active form, 4-biphenylacetic acid, also known as felbinac.[6][7] This metabolic activation is crucial to its therapeutic effect, as felbinac is a more potent inhibitor of prostaglandin synthesis than its parent compound.[8]
The prodrug strategy was intended to reduce gastrointestinal side effects. By delaying the release of the active, acidic metabolite, it was hypothesized that direct irritation of the stomach lining could be minimized.
Synthetic Pathways to Biphenyl Acetic Acid Derivatives
The synthesis of biphenyl acetic acid derivatives has evolved, reflecting the broader advancements in synthetic organic chemistry.
Synthesis of Fenbufen
A common and efficient method for the synthesis of fenbufen involves the Friedel-Crafts acylation of biphenyl with succinic anhydride. This reaction, typically catalyzed by a Lewis acid such as aluminum chloride, forms the core structure of fenbufen in a single step.
Experimental Protocol: Friedel-Crafts Acylation for Fenbufen Synthesis
-
Reaction Setup: A solution of biphenyl in a suitable solvent (e.g., nitrobenzene or dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the stirred solution at a controlled temperature (typically 0-5°C).
-
Acylating Agent Addition: Succinic anhydride is then added gradually to the reaction mixture.
-
Reaction Progression: The mixture is allowed to warm to room temperature and then heated to reflux for several hours to drive the reaction to completion.
-
Work-up: The reaction is quenched by carefully pouring the mixture over ice and hydrochloric acid. The resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure fenbufen.
Synthesis of Felbinac (4-Biphenylacetic Acid)
Felbinac can be synthesized through various routes, including the hydrolysis of fenbufen. However, more direct and versatile methods have been developed, particularly leveraging modern cross-coupling chemistry.
An early route to 4-biphenylacetic acid involves the diazotization of 4-aminophenylacetic acid followed by a Gomberg-Bachmann-type reaction with benzene.[5][9][10]
A highly efficient and widely used method for synthesizing felbinac is the Suzuki-Miyaura coupling of 4-bromophenylacetic acid with phenylboronic acid.[10] This palladium-catalyzed reaction offers high yields and excellent functional group compatibility.
Experimental Protocol: Suzuki-Miyaura Coupling for Felbinac Synthesis
-
Reactant Preparation: A reaction flask is charged with 4-bromophenylacetic acid, phenylboronic acid, a palladium catalyst (e.g., palladium acetate), a suitable ligand (if required), and a base (e.g., potassium carbonate).
-
Solvent Addition: A solvent system, often a mixture of an organic solvent (e.g., toluene) and water, is added to the flask.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and acidified with hydrochloric acid to precipitate the product.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated. The crude felbinac is then purified by recrystallization.[10]
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory, analgesic, and antipyretic effects of biphenyl acetic acid derivatives, like other NSAIDs, are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[8]
The COX Enzymes and Prostaglandin Synthesis
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Two main isoforms of COX have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.
Non-Selective COX Inhibition by Felbinac
Felbinac, the active metabolite of fenbufen, is a non-selective inhibitor of both COX-1 and COX-2.[8] By blocking the activity of these enzymes, felbinac reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.
The following diagram illustrates the mechanism of action of felbinac:
Caption: Mechanism of action of Felbinac as a non-selective COX inhibitor.
Quantitative Analysis of COX Inhibition
The inhibitory potency of a compound against COX enzymes is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The lower the IC₅₀ value, the more potent the inhibitor.
| Compound | Target Enzyme | IC₅₀ Value (µM) |
| Fenbufen | COX-1 | 3.9[8] |
| COX-2 | 8.1[8] | |
| Felbinac | COX-1 | ~0.87 |
| COX-2 | ~0.98 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Pharmacological Screening and Evaluation
The development of biphenyl acetic acid derivatives as NSAIDs involves a rigorous process of in vitro and in vivo screening to assess their efficacy and safety.
In Vitro COX Inhibition Assay
A fundamental in vitro assay used to characterize NSAIDs is the cyclooxygenase inhibition assay. This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes or cell-based systems expressing these enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.
-
Compound Incubation: The test compound (e.g., felbinac) at various concentrations is pre-incubated with the enzyme in a suitable buffer.
-
Substrate Addition: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
IC₅₀ Determination: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a classic and widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds.[11][12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound (e.g., fenbufen) or vehicle is administered orally to the rats.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is made into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group with that of the vehicle-treated control group.
Case Study: The Clinical Trajectory of Fenbufen and Felbinac
The clinical history of fenbufen and felbinac provides valuable insights into the opportunities and challenges in NSAID development.
Fenbufen: Efficacy and Hepatotoxicity
Clinical trials demonstrated that fenbufen was an effective anti-inflammatory and analgesic agent for conditions such as rheumatoid arthritis and osteoarthritis.[4][13] However, post-marketing surveillance revealed concerns about its potential for liver toxicity, which ultimately led to its withdrawal from the market in many countries.[14] This highlighted the importance of long-term safety monitoring for NSAIDs.
Felbinac: A Topical Solution
While systemic administration of fenbufen faced challenges, its active metabolite, felbinac, found a niche as a topical anti-inflammatory agent.[15] Topical formulations of felbinac, such as gels and patches, allow for localized delivery of the drug to the site of pain and inflammation, minimizing systemic exposure and the risk of adverse effects like gastrointestinal irritation and hepatotoxicity.[16][17][18] Clinical studies have shown the efficacy of topical felbinac in treating localized musculoskeletal conditions.[18]
The following diagram illustrates the development and divergence of fenbufen and felbinac:
Caption: Developmental timeline of Fenbufen and Felbinac.
Conclusion and Future Perspectives
The journey of biphenyl acetic acid derivatives, from their synthetic origins in classical organic chemistry to their clinical application and evolution, encapsulates a significant chapter in the history of anti-inflammatory drug discovery. The story of fenbufen and felbinac underscores the intricate interplay between chemical design, metabolic fate, efficacy, and safety. While the systemic use of fenbufen was curtailed, the repositioning of its active metabolite, felbinac, for topical use demonstrates the enduring value of this chemical scaffold. Future research in this area may focus on developing novel biphenyl acetic acid derivatives with improved COX-2 selectivity to further enhance their safety profile, or on innovative drug delivery systems to optimize their therapeutic index.
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Spectroscopic Characterization of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid. Given the limited availability of public domain experimental spectra for this specific compound, this document synthesizes predicted spectroscopic data based on established principles and data from analogous structures, alongside detailed, field-proven experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development engaged in the synthesis and characterization of novel biphenyl derivatives.
Molecular Structure and Overview
This compound is a biphenyl derivative featuring a methoxy substituent on one phenyl ring and an acetic acid moiety on the other. The structural characteristics—a biphenyl core, a carboxylic acid group, and a methoxy ether—give rise to distinct spectroscopic signatures that are crucial for its identification and characterization. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, the methoxy protons, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electronic environment of each proton.[1][2][3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic Protons | 6.8 - 7.6 | Multiplet (m) | 2-8 |
| Methylene (-CH₂) | ~3.6 | Singlet (s) | N/A |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | N/A |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | N/A |
-
Aromatic Protons (6.8 - 7.6 ppm): The protons on the two phenyl rings will appear in this region.[1][3] The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the methoxy and acetic acid groups. The protons on the methoxy-substituted ring are expected to be slightly more shielded (upfield) compared to those on the other ring.
-
Methylene Protons (~3.6 ppm): The two protons of the methylene group in the acetic acid side chain are expected to appear as a singlet, as they are not adjacent to any other protons. Data from a similar compound, 2-(3-methoxyphenyl)acetic acid, shows this peak at 3.61 ppm.
-
Methoxy Protons (~3.8 ppm): The three protons of the methoxy group will also appear as a sharp singlet. For 2-(3-methoxyphenyl)acetic acid, this signal is observed at 3.79 ppm.
-
Carboxylic Acid Proton (10.0 - 13.0 ppm): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet far downfield.[2] Its chemical shift can be concentration and solvent-dependent.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid Carbonyl (C=O) | 175 - 180 |
| Aromatic Carbons | 110 - 160 |
| Methoxy Carbon (-OCH₃) | ~55 |
| Methylene Carbon (-CH₂) | ~40 |
-
Carboxylic Acid Carbonyl (175 - 180 ppm): The carbonyl carbon of the carboxylic acid group is significantly deshielded and appears in this downfield region.[5]
-
Aromatic Carbons (110 - 160 ppm): The twelve carbons of the biphenyl system will resonate in this range.[1] The carbon attached to the methoxy group will be shifted downfield due to the electronegativity of the oxygen atom.
-
Methoxy Carbon (~55 ppm): The carbon of the methoxy group is expected in this region. For 2-(3-methoxyphenyl)acetic acid, this peak is at 55.2 ppm.
-
Methylene Carbon (~40 ppm): The methylene carbon of the acetic acid side chain is predicted to be around this chemical shift. The corresponding peak in 2-(3-methoxyphenyl)acetic acid is at 41.1 ppm.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is as follows:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[6][7]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean vial.[6][8][9]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]
-
Ensure the solution height in the NMR tube is between 4.0 and 5.0 cm.[6][10]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[6]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[6]
-
Tune and match the probe for the nucleus being observed (¹H or ¹³C).[6]
-
Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |
| C-O Stretch (Ether and Acid) | 1000-1300 | Strong |
| C-H "oop" (Aromatic) | 675-900 | Strong |
-
O-H Stretch (2500-3300 cm⁻¹): A very broad and strong absorption in this region is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[11][12][13][14]
-
C-H Stretches (2850-3100 cm⁻¹): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[12][15]
-
C=O Stretch (1700-1725 cm⁻¹): A strong, sharp peak in this region is indicative of the carbonyl group of the carboxylic acid.[11][13][15] Conjugation with the aromatic ring may slightly lower this frequency.[13]
-
C=C Stretches (1450-1600 cm⁻¹): These absorptions are due to the carbon-carbon stretching vibrations within the aromatic rings.[12]
-
C-O Stretches (1000-1300 cm⁻¹): Strong bands in this region are expected for the C-O stretching of both the carboxylic acid and the methoxy ether group.[11][16]
-
C-H "oop" (675-900 cm⁻¹): Strong absorptions in this "out-of-plane" bending region can provide information about the substitution pattern of the aromatic rings.[12]
Experimental Protocol for IR Spectroscopy
For a solid sample, the following protocol using the thin solid film method is recommended:
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[17]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[17]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[17]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty beam path.[18]
-
Acquire the spectrum of the sample.
-
If the peaks are too intense, the film is too thick and should be remade with a more dilute solution. If the peaks are too weak, more solution can be added to the plate and the solvent evaporated.[17]
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum and Fragmentation
Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be prominent.
-
Molecular Ion (M⁻): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z = 241.28.
-
Molecular Ion (M⁺): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 243.29.
Under harsher ionization conditions or in tandem MS (MS/MS), fragmentation would likely occur. A plausible fragmentation pathway for the molecular ion involves the loss of the carboxylic acid group and cleavage of the biphenyl linkage.
Caption: Predicted fragmentation of this compound.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low micromolar to nanomolar range) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol.[19]
-
For positive ion mode, it is common to add a small amount of an acid (e.g., 0.1% formic acid) to the solution to promote protonation.[19]
-
For negative ion mode, a small amount of a weak base (e.g., 0.1% ammonium hydroxide) can be added to facilitate deprotonation.[19]
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.[19][20]
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[21][22]
-
A heated drying gas (typically nitrogen) is used to evaporate the solvent from the droplets.[22]
-
The resulting gas-phase ions are directed into the mass analyzer.
-
The mass spectrum is recorded, showing the mass-to-charge ratio of the ions.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound, coupled with standardized experimental protocols. The presented data, derived from the analysis of analogous structures and fundamental spectroscopic principles, offers a robust framework for the characterization of this compound. Researchers synthesizing this molecule can utilize this guide as a reference for confirming its structure and purity.
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In Silico Modeling of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid Receptor Binding: A Technical Guide
This guide provides a comprehensive framework for the in silico investigation of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid, a biphenyl acetic acid derivative with potential therapeutic applications. Given the structural similarities of this class of compounds to known anti-inflammatory drugs, this document will focus on predicting its binding affinity and interaction with cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2][3] Researchers, scientists, and drug development professionals can utilize the methodologies detailed herein to elucidate the compound's mechanism of action and guide further experimental studies.
Introduction: The Rationale for In Silico Investigation
Biphenyl acetic acid derivatives represent a significant class of compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory, analgesic, and antipyretic properties.[4][5] A prime example is Fenbufen, a non-steroidal anti-inflammatory drug (NSAID) that is a biphenyl-based compound.[6] The therapeutic effects of most NSAIDs are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][3]
The existence of two primary COX isoforms, COX-1 and COX-2, presents a crucial aspect of drug design.[2][3] COX-1 is constitutively expressed in many tissues and is responsible for homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[3][7] Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[3]
In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding of small molecules to their protein targets.[8][9] Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into ligand-receptor interactions, guiding the design and optimization of new therapeutic agents.[10][11] This guide outlines a systematic in silico workflow to predict the binding of this compound to COX-1 and COX-2, thereby hypothesizing its potential as a selective or non-selective COX inhibitor.
PART 1: Foundational Preparations for In Silico Analysis
A robust in silico study begins with the meticulous preparation of both the small molecule (ligand) and the protein (receptor). This initial phase is critical for the accuracy of subsequent modeling steps.
Ligand Preparation: From 2D Structure to 3D Conformation
The journey of our topic compound, this compound, from a conceptual chemical entity to a simulation-ready molecule involves several key steps:
Step-by-Step Ligand Preparation Protocol:
-
Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or sourced from chemical databases like PubChem if available. For the purpose of this guide, we will proceed with the known chemical name.
-
Convert to 3D Structure: The 2D representation is then converted into a 3D structure using software like Avogadro or the online tool CORINA.
-
Energy Minimization: The initial 3D structure is not in its most stable energetic conformation. An energy minimization procedure is applied using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This can be performed in software such as Avogadro or UCSF Chimera.
-
File Format Conversion: The energy-minimized structure is saved in a format suitable for docking and molecular dynamics simulations, such as .mol2 or .pdbqt. Open Babel is a widely used tool for file format conversion.
Receptor Preparation: Preparing the Cyclooxygenase Enzymes
The crystal structures of COX-1 and COX-2 are publicly available in the Protein Data Bank (PDB). For this guide, we will utilize the following structures:
| Enzyme | PDB ID | Organism | Resolution (Å) |
| COX-1 | 1EQG | Mus musculus (Mouse) | 2.90 |
| COX-2 | 1CX2 | Mus musculus (Mouse) | 3.00 |
Step-by-Step Receptor Preparation Protocol:
-
Download PDB File: The atomic coordinates for the selected PDB IDs are downloaded from the RCSB PDB database.
-
Remove Non-essential Molecules: The downloaded PDB file often contains water molecules, co-factors, and existing ligands from the crystallization experiment. These are typically removed unless they are known to be crucial for the protein's structural integrity or the binding of the ligand of interest.
-
Add Hydrogen Atoms: Crystal structures usually do not include hydrogen atoms. These must be added to the protein structure, as they are essential for proper charge and interaction calculations. This can be done using software like UCSF Chimera or AutoDock Tools.
-
Assign Charges: Partial charges are assigned to each atom of the protein. The Gasteiger charge calculation method is commonly used for this purpose.
-
Save in a Suitable Format: The prepared receptor structure is saved in a .pdbqt format for use with AutoDock Vina or a .pdb format for MD simulations.
PART 2: Predicting Binding Modes with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It provides valuable information about the binding affinity and the specific interactions that stabilize the complex.
Molecular Docking Workflow
The following workflow outlines the steps for docking this compound into the active sites of COX-1 and COX-2 using AutoDock Vina.
Caption: A streamlined workflow for molecular docking.
Step-by-Step Molecular Docking Protocol:
-
Define the Binding Site (Grid Box): The active site of both COX-1 and COX-2 is a long hydrophobic channel. The grid box, which defines the search space for the docking algorithm, should be centered on this channel and be large enough to accommodate the ligand. The coordinates of a co-crystallized ligand in the PDB structure can be used as a reference to define the center of the grid box.
-
Run AutoDock Vina: The prepared ligand and receptor files, along with a configuration file specifying the grid box parameters, are used as input for AutoDock Vina. The software will then perform the docking calculations.
-
Analyze Docking Results: AutoDock Vina outputs a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize and Interpret Interactions: The predicted binding poses are visualized using molecular graphics software like PyMOL or UCSF Chimera. This allows for a detailed examination of the interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions.
PART 3: Exploring Complex Dynamics with Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time.[10][11] MD simulations can provide insights into the stability of the binding pose and conformational changes in both the ligand and the receptor.
Molecular Dynamics Simulation Workflow
The following diagram illustrates the general workflow for performing an MD simulation of the ligand-protein complex using a package like GROMACS or AMBER.
Caption: Key stages of a molecular dynamics simulation.
Step-by-Step MD Simulation Protocol:
-
Generate Ligand Topology: A force field-specific topology file for the ligand needs to be generated. This file describes the bonded and non-bonded parameters of the ligand. Servers like SwissParam or CGenFF can be used for this purpose.
-
System Setup: The docked ligand-receptor complex is placed in a simulation box, which is then filled with water molecules to mimic a physiological environment. Ions are added to neutralize the system.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then the pressure is stabilized. This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.
-
Production Run: Once the system is equilibrated, the production MD simulation is run for a desired length of time (e.g., 100 ns). The coordinates of all atoms are saved at regular intervals, creating a trajectory file.
-
Trajectory Analysis: The resulting trajectory is analyzed to understand the dynamic properties of the system. Common analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time.
-
PART 4: Quantifying Binding Affinity with Free Energy Calculations
To obtain a more accurate estimate of the binding affinity than that provided by docking scores, binding free energy calculations can be performed on the MD simulation trajectories.[12] A popular and computationally efficient method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach.
MM/PBSA and MM/GBSA Principles
These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. The binding free energy (ΔG_bind) is calculated as follows:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where:
-
G_complex: The total free energy of the ligand-receptor complex.
-
G_receptor: The total free energy of the receptor.
-
G_ligand: The total free energy of the ligand.
Each of these terms is calculated as the sum of the molecular mechanics energy in the gas phase (EMM), the polar solvation energy (G_polar), and the nonpolar solvation energy (G_nonpolar).
Data Presentation and Interpretation
The results from the in silico analyses should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Predicted Binding Affinities and Key Interactions
| Target | Docking Score (kcal/mol) | Predicted MM/GBSA ΔG_bind (kcal/mol) | Key Interacting Residues |
| COX-1 | (Value from docking) | (Value from calculation) | (List of residues) |
| COX-2 | (Value from docking) | (Value from calculation) | (List of residues) |
A lower docking score and a more negative ΔG_bind value indicate a stronger predicted binding affinity. By comparing the results for COX-1 and COX-2, a hypothesis can be formed regarding the selectivity of this compound. For instance, a significantly lower binding energy for COX-2 would suggest that the compound is a selective COX-2 inhibitor.
Conclusion and Future Directions
This technical guide provides a comprehensive in silico workflow to investigate the receptor binding of this compound, with a focus on the COX-1 and COX-2 enzymes. The methodologies described, from ligand and receptor preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, offer a powerful approach to predict the binding affinity and interaction mechanisms of this compound. The insights gained from these computational studies can guide the rational design of more potent and selective analogs and prioritize compounds for experimental validation through in vitro and in vivo assays.
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In Silico Screening of Nonsteroidal Anti-inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. (n.d.). National Institutes of Health. [Link]
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NSAIDs beyond COX: In Silico and In Vitro Insights into Acetylcholinesterase Modulation. (2023). MDPI. [Link]
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Molecular dynamics simulations of arachidonic acid complexes with COX-1 and COX-2: insights into equilibrium behavior. (2009). PubMed. [Link]
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Predicting binding free energies: Frontiers and benchmarks. (2017). National Institutes of Health. [Link]
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Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). MDPI. [Link]
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Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2021). National Institutes of Health. [Link]
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5-Disubstituted Biphenyl Acetic Acid Molecules for their Anti-inflammatory Activity through 3D-QSAR, Docking and Molecular Dynamics Simulation. (2018). Asian Journal of Chemistry. [Link]
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Study of In Silico of COX-2 on Indomethacin and Diclofenac as Nonsteroidal Antiinflammatory Drugs (NSAID). (2019). ResearchGate. [Link]
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Identification of new potential cyclooxygenase-2 inhibitors: insight from high throughput virtual screening of 18 million compounds combined with molecular dynamic simulation and quantum mechanics. (2021). Taylor & Francis Online. [Link]
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IN-SILICO COMBINATORIAL INHIBITION EFFECT ANALYSIS OF NSAIDS AGAINST MMP-9 FOR THE TREATMENT OF CANCER. (2025). International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. (2021). ACS Publications. [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2020). Royal Society of Chemistry. [Link]
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(PDF) Effects of anti-cyclooxygenases (COX-1 and COX-2), structure activity relationship, molecular docking and in silico ADMET of some synthesized chalcones. (2022). ResearchGate. [Link]
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Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
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Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). MDPI. [Link]
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A Technical Guide to the Identification and Validation of Therapeutic Targets for 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
Abstract
2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid is a biphenylacetic acid derivative with a structure analogous to several non-steroidal anti-inflammatory drugs (NSAIDs). While this specific molecule is not extensively characterized in public literature, its structural features provide a strong rationale for investigating its potential therapeutic targets, primarily within the inflammatory cascade. This technical guide presents a comprehensive, hypothesis-driven workflow for the identification and validation of its molecular targets. We outline a multi-pronged strategy beginning with structurally analogous targets—Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)—and extending to the downstream enzyme Microsomal Prostaglandin E2 Synthase-1 (mPGES-1). Furthermore, we detail advanced, unbiased methodologies for novel target deconvolution. This document provides researchers and drug development professionals with detailed experimental protocols, data interpretation frameworks, and the scientific rationale necessary to thoroughly characterize the pharmacological profile of this and similar novel chemical entities.
Introduction and Rationale
This compound belongs to the arylalkanoic acid class of compounds, a chemical scaffold present in numerous approved drugs. Its core structure is highly similar to Felbinac (4-biphenylacetic acid), a known NSAID that functions by inhibiting cyclooxygenase (COX) enzymes.[1] COX enzymes are central mediators of inflammation, converting arachidonic acid into prostaglandins, which are key signaling molecules for pain, fever, and inflammation.[2][3]
The two primary isoforms, COX-1 and COX-2, represent the most logical starting point for target identification.[] COX-1 is constitutively expressed in many tissues and plays a role in physiological processes like protecting the gastric mucosa, while COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[5][6] The therapeutic action of many NSAIDs comes from inhibiting COX-2, whereas the common gastrointestinal side effects are often linked to the simultaneous inhibition of COX-1.[5][7]
Therefore, the primary hypothesis is that this compound functions as a COX inhibitor. A secondary hypothesis involves the potential inhibition of downstream enzymes in the prostaglandin synthesis pathway, such as mPGES-1, which offers a more targeted approach to reducing inflammatory prostaglandin E2 (PGE2) with potentially fewer side effects.[8][9] This guide provides a systematic approach to test these hypotheses and explore novel targets.
Primary Target Hypothesis: Cyclooxygenase (COX) Isoforms
The foundational step in characterizing this compound is to determine its inhibitory activity against COX-1 and COX-2. This will not only validate the primary hypothesis but also establish its selectivity profile, a critical determinant of its potential therapeutic window.
Experimental Workflow for COX Inhibition
A sequential validation process is essential, moving from direct enzymatic assays to cell-based models to confirm target engagement in a biological context.
Caption: Workflow for validating COX inhibition, from in vitro enzyme assays to cell-based confirmation.
Detailed Experimental Protocols
This protocol is based on commercially available inhibitor screening kits that measure the peroxidase activity of COX.[10][11]
Principle: The cyclooxygenase activity converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. This assay measures the peroxidase activity by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.
Materials:
-
COX-1 (ovine) and COX-2 (recombinant ovine) enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Test Compound: this compound
-
Positive Controls: Non-selective (e.g., Indomethacin), COX-2 selective (e.g., Celecoxib)
-
96-well microplate and plate reader (590-620 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes, cofactors, and substrates to their optimal working concentrations in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM) in DMSO, then dilute further in assay buffer. Also, prepare dilutions of the positive control inhibitors.
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the diluted test compound or control inhibitor.
-
Background Wells: Add 160 µL Assay Buffer and 10 µL Heme (no enzyme).
-
-
Incubation: Incubate the plate for 5-10 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of TMPD solution followed immediately by 20 µL of Arachidonic Acid solution to all wells.
-
Measurement: Read the absorbance at 590 nm every minute for 5 minutes to obtain the reaction kinetics.
-
Calculation:
-
Calculate the initial reaction rate for each well.
-
Normalize the inhibitor well rates against the 100% initial activity wells.
-
Plot the percent inhibition versus the log concentration of the inhibitor and fit the data using a four-parameter logistic model to determine the IC50 value.[12]
-
This assay confirms that the compound can inhibit COX activity within a cellular environment.[13][14]
Principle: Macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent production of PGE2. The amount of PGE2 released into the cell culture supernatant is quantified using a competitive ELISA.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and controls
-
PGE2 ELISA Kit[15]
Procedure:
-
Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or controls for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
PGE2 Quantification: Perform the PGE2 ELISA on the collected supernatants according to the kit manufacturer's protocol.[13][15] This typically involves competition between the PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of antibody binding sites.
-
Data Analysis: Calculate the PGE2 concentration in each sample based on the standard curve. Plot the PGE2 concentration against the log concentration of the test compound to determine the cellular IC50.
Data Presentation and Interpretation
The results from the in vitro and cell-based assays should be summarized for clear interpretation.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Cellular PGE2 IC50 (µM) |
| This compound | Experimental | Experimental | Calculated | Experimental |
| Indomethacin (Control) | Literature | Literature | Literature | Literature |
| Celecoxib (Control) | Literature | Literature | Literature | Literature |
A low selectivity index (<1) indicates COX-1 preference, an index around 1 suggests non-selectivity, and a high index (>10) indicates COX-2 selectivity.[7] A strong correlation between the in vitro COX-2 IC50 and the cellular PGE2 IC50 provides compelling evidence of on-target activity.
Secondary Target Hypothesis: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
Should the compound prove to be a weak COX inhibitor, or to explore additional mechanisms, mPGES-1 is a highly relevant secondary target.[16] As the terminal enzyme that converts COX-derived PGH2 specifically to PGE2, its inhibition is a promising strategy for anti-inflammatory therapy with a potentially improved safety profile compared to COX inhibitors.[8][17]
Rationale and Experimental Workflow
Investigating mPGES-1 requires a distinct set of assays to confirm direct inhibition and rule out upstream effects on COX.
Caption: Experimental workflow for the validation of mPGES-1 inhibition.
Key Experimental Protocol: Cell-Free mPGES-1 Assay
Principle: This assay uses microsomes isolated from cytokine-stimulated cells (which overexpress mPGES-1) as the enzyme source.[18] The substrate, PGH2, is added, and the production of PGE2 is measured in the presence and absence of the inhibitor.
Materials:
-
A549 cells (or similar) and Interleukin-1β (IL-1β) for stimulation
-
Microsome isolation buffers
-
Prostaglandin H2 (PGH2) substrate (highly unstable, must be handled with care)
-
Test Compound
-
Glutathione (GSH) cofactor
-
Reaction termination solution (e.g., FeCl2)
-
PGE2 ELISA Kit
Procedure:
-
Enzyme Source Preparation: Culture A549 cells and stimulate with IL-1β (e.g., 1 ng/mL) for 24-48 hours to induce mPGES-1 expression. Harvest the cells and prepare microsomal fractions via differential centrifugation.
-
Assay Reaction:
-
In an ice-cold tube, combine the microsomal preparation, GSH, and various concentrations of the test compound.
-
Pre-incubate for 15 minutes on ice.
-
Initiate the reaction by adding a fresh solution of PGH2.
-
Incubate for 60 seconds at 4°C.
-
-
Reaction Termination: Stop the reaction by adding a termination solution (e.g., 1 M HCl or FeCl2).
-
PGE2 Quantification: Neutralize the samples and measure the PGE2 concentration using a competitive ELISA as described in Protocol 2.2.2.
-
Data Analysis: Calculate the IC50 value by plotting percent inhibition against the log of the compound concentration.
Advanced Strategy: Unbiased Target Deconvolution
If the primary and secondary hypotheses are not validated, or if there is a need to identify potential off-targets, unbiased approaches are necessary. These methods identify molecular targets without prior assumptions.[19]
Methodologies and Workflow
Modern drug discovery employs several powerful techniques for unbiased target identification.[20][21]
Caption: High-level workflow for unbiased target identification and validation.
Key Techniques:
-
Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.[19]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[20][22] Cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified, allowing for the identification of stabilized targets.
-
Genetic Screening: Techniques like CRISPR or siRNA screens can identify genes whose knockout or knockdown mimics the phenotype of the compound or confers resistance to it, thereby pointing to the target pathway or the target itself.[22]
Conclusion
The investigation of potential therapeutic targets for this compound should proceed in a logical, stepwise fashion. Its structural similarity to known NSAIDs makes the cyclooxygenase enzymes the primary hypothetical targets. The detailed workflows and protocols provided in this guide offer a robust framework for validating its activity against COX-1 and COX-2, assessing its selectivity, and confirming its mechanism in a cellular context. Should this primary hypothesis prove insufficient, the guide provides a clear path forward to investigate the therapeutically relevant mPGES-1 enzyme and to employ advanced, unbiased techniques for novel target discovery. This comprehensive approach ensures a thorough characterization of the compound's pharmacological profile, paving the way for further preclinical development.
References
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Wikipedia. Cyclooxygenase-2 inhibitor. URL: [Link]
-
Ding, Y., et al. (2022). Microsomal prostaglandin E 2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. Pharmacological Research, 175, 105977. URL: [Link]
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Massive Bio. (2025). Cyclooxygenase Inhibitor. URL: [Link]
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Bruno, A., et al. (2017). Identification and development of mPGES-1 inhibitors: where we are at? Journal of Medicinal Chemistry, 60(1), 13-33. URL: [Link]
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Zhu, L., et al. (2022). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Frontiers in Pharmacology, 13, 989326. URL: [Link]
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Patel, B. C., & See, S. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. URL: [Link]
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Alam, M. I., et al. (2017). Inhibitors of Microsomal Prostaglandin E2 Synthase-1 Enzyme as Emerging Anti-Inflammatory Candidates. Current Pharmaceutical Design, 23(26), 3840-3857. URL: [Link]
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Cleveland Clinic. (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. URL: [Link]
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Kocyigit, U. M., et al. (2023). Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study. Journal of Molecular Graphics and Modelling, 120, 108420. URL: [Link]
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Schenone, M., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 7(10), 650-659. URL: [Link]
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Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131-144. URL: [Link]
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RayBiotech. Prostaglandin E2 ELISA Kit. URL: [Link]
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Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. URL: [Link]
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University College London. Target Identification and Validation (Small Molecules). URL: [Link]
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Ballo, M. K., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-43. URL: [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-44. URL: [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. URL: [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. URL: [Link]
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Godyla, E., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(1), M1837. URL: [Link]
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Jain, S., et al. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 18(5), 417-437. URL: [Link]
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Shangguan, Z. (2021). A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods. Journal of Physics: Conference Series, 1893, 012013. URL: [Link]
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Wermuth, C. G., et al. (1986). Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin. Journal of Medicinal Chemistry, 29(2), 198-203. URL: [Link]
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BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. URL: [Link]
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National Center for Biotechnology Information. (2026). 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-acetic acid. PubChem Compound Summary for CID 19758383. URL: [Link]
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National Center for Biotechnology Information. (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-. PubChem Compound Summary for CID 1394000. URL: [Link]
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Eltsov, S. V., et al. (2022). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Molbank, 2022(2), M1367. URL: [Link]
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Riveira, M. J., et al. (2021). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Molecules, 26(11), 3293. URL: [Link]
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Bakulina, O. V., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. URL: [Link]
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The Good Scents Company. 4-methoxyphenyl acetic acid, 104-01-8. URL: [Link]
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Kumar, A., et al. (2014). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. International Journal of Scientific Research, 3(6), 1-2. URL: [Link]
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Methodological & Application
Application Notes and Protocol for the Synthesis of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid via Suzuki Coupling
Introduction: The Strategic Importance of Suzuki Coupling in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of biaryl and substituted biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction's power lies in its ability to couple organoboron compounds (typically boronic acids or esters) with organic halides or triflates under relatively mild conditions, offering a robust and high-yielding pathway to complex molecular architectures.[3]
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid, a valuable building block in drug discovery and development. The narrative will delve into the mechanistic underpinnings of the Suzuki coupling, rationalize the selection of reagents and reaction parameters, and provide a detailed, step-by-step guide for its successful execution and purification.
Reaction Scheme
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of (4-(carboxymethyl)phenyl)boronic acid with 3-bromoanisole.
Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Mechanistic Overview: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-bromoanisole, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organoboron species, (4-(carboxymethyl)phenyl)boronic acid, is activated by the base (in this case, potassium carbonate) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide and forming a new diorganopalladium(II) complex.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired carbon-carbon bond of the biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| (4-(Carboxymethyl)phenyl)boronic acid | 90111-58-3 | 179.97 | 1.0 | 1.0 |
| 3-Bromoanisole | 2398-37-0 | 187.04 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| Toluene | 108-88-3 | 92.14 | 10 mL | - |
| Ethanol | 64-17-5 | 46.07 | 2 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 2 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Inert Atmosphere: Assemble the three-necked flask with a reflux condenser and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and then cool to room temperature under a positive pressure of inert gas. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Charging Reagents: To the flask, add (4-(carboxymethyl)phenyl)boronic acid (1.0 mmol), 3-bromoanisole (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) to the flask. The solvent mixture is chosen to ensure the solubility of both the organic and inorganic reagents.
-
Degassing: Bubble nitrogen or argon gas through the stirred reaction mixture for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol). The yellow color of the catalyst should be visible.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexanes:ethyl acetate with 1% acetic acid). The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL).
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with deionized water (2 x 20 mL) to remove the inorganic salts.
-
Acidification and Extraction: During the Suzuki reaction, which is run under basic conditions, the carboxylic acid product will exist as its carboxylate salt in the aqueous phase.[6] To protonate the carboxylate and extract the product into the organic layer, acidify the combined aqueous layers to a pH of approximately 2 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine all the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3) to afford the pure this compound as a solid. Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed.[7]
Rationale for Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a widely used, commercially available, and reliable catalyst for Suzuki couplings.[8] Its phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong inorganic base that is effective in activating the boronic acid for transmetalation.[9] The use of an aqueous base is common in Suzuki reactions and often enhances the reaction rate.
-
Solvent System: A mixture of toluene, ethanol, and water is employed to create a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.
Expected Results and Characterization
The purified product, this compound, is expected to be a white to off-white solid. The following are predicted characterization data based on analogous compounds:
-
¹H NMR (400 MHz, CDCl₃): δ 7.50-7.40 (m, 2H, Ar-H), 7.35-7.25 (m, 3H, Ar-H), 7.15 (d, J = 7.6 Hz, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.90 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.70 (s, 2H, CH₂COOH).
-
¹³C NMR (101 MHz, CDCl₃): δ 178.5 (COOH), 160.0, 141.5, 139.0, 135.0, 130.0, 129.8, 129.5, 122.0, 115.0, 113.0, 55.3 (OCH₃), 41.0 (CH₂).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₅H₁₄O₃ [M-H]⁻: 241.09; found: 241.1.
Safety Considerations
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Toluene and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Acids and Bases: Hydrochloric acid is corrosive. Potassium carbonate is an irritant. Handle with appropriate gloves and eye protection.
-
3-Bromoanisole: This compound is a skin and eye irritant.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and adhering to the outlined experimental procedures, researchers can confidently and efficiently synthesize this valuable biaryl compound for applications in drug discovery and materials science.
References
-
Reddit. (2024). carboxylic acid separation following a suzuki reaction. [Online] Available at: [Link]
- Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]
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Chemtexts. (n.d.). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Online] Available at: [Link]
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Wikipedia. (2024). Suzuki reaction. [Online] Available at: [Link]
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PubChem. (n.d.). This compound. [Online] Available at: [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Online] Available at: [Link]
- Mao, S., et al. (2012). A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Organic & Biomolecular Chemistry, 10(1), 145-149.
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YouTube. (2020). Suzuki cross-coupling reaction. [Online] Available at: [Link]
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YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Online] Available at: [Link]
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YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] Available at: [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Online] Available at: [Link]
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Diva-portal.org. (n.d.). Suzuki reactions in novel liquids. [Online] Available at: [Link]
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Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. [Online] Available at: [Link]
- Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
-
Diva-portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Online] Available at: [Link]
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SpectraBase. (n.d.). 2-(3-hydroxy-4-methoxy-phenyl)acetic acid ethyl ester. [Online] Available at: [Link]
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MDPI. (n.d.). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. [Online] Available at: [Link]
-
MDPI. (n.d.). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. [Online] Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: A Cell-Based Assay Workflow for Characterizing the Anti-inflammatory Activity of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
Abstract
Compounds belonging to the biphenylacetic acid class are notable for their therapeutic potential, often as non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] This application note presents a comprehensive, cell-based assay workflow designed to characterize the anti-inflammatory properties of the novel compound, 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid. The central hypothesis is that this compound inhibits the production of Prostaglandin E2 (PGE2), a key inflammatory mediator. We provide a suite of detailed protocols, from the primary functional assay measuring PGE2 inhibition in lipopolysaccharide (LPS)-stimulated macrophages to essential secondary assays for assessing cytotoxicity. This guide is structured to provide researchers with a robust, self-validating framework to determine the compound's efficacy, potency, and therapeutic window, thereby explaining the causality behind key experimental choices and ensuring data integrity.
Scientific Background & Assay Principle
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. A pivotal pathway in inflammation involves the activation of immune cells like macrophages by pathogens or inflammatory stimuli such as Lipopolysaccharide (LPS), a component of gram-negative bacteria. This activation triggers a signaling cascade, a key part of which is the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[2] Activated NF-κB translocates to the nucleus, driving the expression of pro-inflammatory genes, including Cyclooxygenase-2 (COX-2).[3]
The COX-2 enzyme then catalyzes the conversion of arachidonic acid into prostaglandins, most notably Prostaglandin E2 (PGE2).[4] PGE2 is a potent mediator of inflammation, pain, and fever. Many NSAIDs function by inhibiting COX enzymes.[5]
This protocol is designed to quantify the ability of this compound to inhibit PGE2 production in a controlled, in vitro inflammatory model. We use a murine macrophage cell line (e.g., J774A.1 or RAW 264.7), stimulate inflammation with LPS, and then measure the subsequent release of PGE2 into the cell culture supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[4][6]
To ensure that the observed reduction in PGE2 is a direct result of anti-inflammatory activity and not simply due to the compound killing the cells, it is imperative to run parallel cytotoxicity assays. We describe two gold-standard methods: the MTT assay, which measures metabolic activity as an indicator of cell viability[7][8], and the LDH assay, which measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.[9][10]
Caption: Hypothesized mechanism of action for the test compound.
Experimental Design & Workflow
A successful experiment requires careful planning and execution. The overall workflow is designed to first determine the primary efficacy of the compound (PGE2 inhibition) and then to validate this finding by assessing its impact on cell health.
Caption: Overview of the experimental workflow.
Materials and Reagents
| Item | Recommended Source/Specification |
| Cell Line | J774A.1 or RAW 264.7 (murine macrophage) |
| Base Medium | DMEM, high glucose |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Test Compound | This compound, stock in DMSO |
| Inflammatory Stimulus | Lipopolysaccharide (LPS) from E. coli O111:B4 |
| Positive Control | Celecoxib or other known COX-2 inhibitor |
| PGE2 Assay | Prostaglandin E2 ELISA Kit |
| Viability Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Cytotoxicity Assay | LDH Cytotoxicity Assay Kit |
| Labware | 96-well flat-bottom tissue culture plates, sterile consumables |
| Equipment | Humidified incubator (37°C, 5% CO2), microplate reader |
Detailed Experimental Protocols
4.1. Cell Culture and Seeding
-
Rationale: Establishing a healthy, consistent monolayer of cells is the foundation of a reproducible assay. Seeding density must be optimized to ensure cells are in a logarithmic growth phase and not over-confluent at the time of analysis.[11][12]
-
Protocol:
-
Culture macrophages in T-75 flasks with complete DMEM at 37°C and 5% CO2.
-
Harvest cells by gentle scraping. Avoid using trypsin, as it can alter cell surface receptors.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 3 x 10^5 cells/mL in fresh medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 3 x 10^4 cells/well).
-
Incubate the plate for 24 hours to allow for cell adherence and recovery.
-
4.2. Compound Treatment and LPS Stimulation
-
Rationale: Pre-treatment with the compound allows for the assessment of its ability to prevent the inflammatory response. A dose-response curve is generated to determine the compound's potency (IC50).
-
Protocol:
-
Prepare a 2X concentration series of the test compound and controls (e.g., Celecoxib) in complete medium. The final DMSO concentration should be kept constant and low (<0.1%) across all wells to avoid solvent-induced toxicity.
-
Carefully remove the medium from the cells.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO only) and "no treatment" wells.
-
Incubate for 1-2 hours at 37°C.
-
Prepare a 10 µg/mL solution of LPS in complete medium.
-
Add 10 µL of the LPS solution to all wells except the "unstimulated control" wells (add 10 µL of medium instead). This results in a final LPS concentration of ~1 µg/mL.[6]
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
4.3. Primary Assay: Prostaglandin E2 (PGE2) ELISA
-
Rationale: This competitive immunoassay provides a highly sensitive and specific quantification of PGE2 released into the supernatant, which is the primary endpoint for determining the compound's anti-inflammatory effect.[4][13] The signal is inversely proportional to the amount of PGE2 in the sample.[14]
-
Protocol:
-
After the 18-24 hour incubation, centrifuge the 96-well plate at low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.
-
Carefully collect 50-100 µL of the supernatant from each well without disturbing the cell monolayer. Transfer to a new 96-well plate or microcentrifuge tubes. Store at -20°C if not used immediately.
-
Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
-
Preparing a standard curve with known PGE2 concentrations.
-
Adding samples, standards, and a PGE2-enzyme conjugate to an antibody-coated plate.
-
Incubating to allow for competitive binding.
-
Washing away unbound reagents.
-
Adding a substrate to generate a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader (typically at 405 nm).
-
-
4.4. Validation Assay 1: MTT Cell Viability Assay
-
Rationale: This assay is performed on the cells remaining in the original plate to determine if the compound affects metabolic activity. A reduction in signal indicates a loss of viability or proliferation, which could confound the PGE2 results.[7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[15]
-
Protocol:
-
After removing the supernatant for the PGE2/LDH assays, add 100 µL of fresh, serum-free medium to the remaining adherent cells.
-
Add 10 µL of a 5 mg/mL MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple crystals.[16]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7]
-
Read the absorbance at 570 nm using a microplate reader.
-
4.5. Validation Assay 2: LDH Cytotoxicity Assay
-
Rationale: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the supernatant upon cell membrane damage or lysis.[9][10] It provides a direct measure of cytotoxicity.
-
Protocol:
-
Use an aliquot of the same supernatant collected for the PGE2 ELISA.
-
Perform the LDH assay according to the manufacturer's instructions. This generally involves:
-
Transferring 50 µL of supernatant to a new plate.
-
Adding a reaction mixture that contains a substrate for LDH and a tetrazolium salt. The LDH-catalyzed reaction leads to the reduction of the salt into a colored formazan product.[10]
-
Incubating for up to 30 minutes at room temperature, protected from light.[17]
-
Measuring the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
Data Analysis and Interpretation
| Parameter | Calculation Method | Interpretation |
| PGE2 Inhibition (%) | 100 * [1 - (Sample_PGE2 - Unstimulated_PGE2) / (LPS_Control_PGE2 - Unstimulated_PGE2)] | The percentage by which the compound reduces LPS-induced PGE2 production. |
| IC50 (Potency) | Plot % PGE2 Inhibition vs. log[Compound Concentration]. Fit a sigmoidal dose-response curve to determine the concentration at which 50% of the PGE2 production is inhibited. | A lower IC50 value indicates higher potency of the compound as an anti-inflammatory agent. |
| Cell Viability (%) | 100 * (Sample_Abs570nm / Vehicle_Control_Abs570nm) | The metabolic health of the cells relative to the untreated control. |
| Cytotoxicity (%) | 100 * (Sample_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)(Requires controls for spontaneous and maximum LDH release as per kit protocol) | The percentage of cells that have been killed by the compound. |
| CC50 (Toxicity) | Plot % Viability or % Cytotoxicity vs. log[Compound Concentration]. Fit a curve to determine the concentration at which cell viability is reduced by 50%. | A higher CC50 value indicates lower toxicity. |
| Therapeutic Index (TI) | CC50 / IC50 | A measure of the compound's safety window. A high TI (>10) is generally desirable, indicating that the compound is effective at concentrations far below those at which it becomes toxic. |
A desirable compound will exhibit a low IC50 for PGE2 inhibition and a high CC50, indicating potent anti-inflammatory activity with minimal impact on cell health at therapeutic concentrations.
References
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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MDPI (2023). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 19758383, 2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-acetic acid. Available at: [Link]
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protocols.io (2024). LDH cytotoxicity assay. Available at: [Link]
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National Center for Biotechnology Information (2011). Non-steroidal Anti-inflammatory Drugs Inhibit Calpain Activity and Membrane Localization of Calpain 2 Protease. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 1394000, (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-. Available at: [Link]
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SPT Labtech. The Complete Guide to Cell-Based Assays. Available at: [Link]
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National Center for Biotechnology Information (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Available at: [Link]
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MDPI (2020). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Available at: [Link]
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Application Notes & Protocols for the In Vivo Evaluation of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
Scientific Introduction & Mechanistic Rationale
The compound 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid belongs to the biphenyl acetic acid class of molecules. This structural class is notable within medicinal chemistry, as many of its derivatives are known to possess significant biological activity. Specifically, biphenyl acetic acid and its analogues have demonstrated potent anti-inflammatory, analgesic, and antipyretic properties.[1] A well-known member of this family, Felbinac (4-biphenylacetic acid), is utilized clinically as a topical non-steroidal anti-inflammatory drug (NSAID).[1]
The therapeutic effects of most NSAIDs are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins are key lipid mediators that drive the cardinal signs of inflammation—pain, heat, redness, and swelling.
Expertise & Experience: Based on its structural homology to established NSAIDs, the primary hypothesis is that this compound functions as a COX inhibitor. The presence of the 3'-methoxy group may modulate the compound's potency, bioavailability, or its selectivity between the two primary COX isoforms:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2: An inducible enzyme, upregulated at sites of inflammation, whose products are major contributors to the inflammatory response.
The following protocols are designed to rigorously test this hypothesis by evaluating the compound's anti-inflammatory and analgesic efficacy in validated, industry-standard animal models.
Hypothesized Signaling Pathway
The diagram below illustrates the arachidonic acid cascade and the proposed point of intervention for this compound.
Caption: Proposed mechanism of action via COX enzyme inhibition.
Overall In Vivo Evaluation Workflow
A staged, decision-based approach is critical for efficient drug development. The following workflow outlines a logical progression for the in vivo assessment of the title compound, starting with fundamental efficacy and safety evaluations.
Trustworthiness: This workflow ensures that resources are committed to more complex studies only after foundational proof-of-concept for both efficacy and safety has been established. Each stage serves as a go/no-go decision point.
Caption: Staged workflow for in vivo compound evaluation.
Protocol 1: Anti-Inflammatory Activity via Carrageenan-Induced Paw Edema in Rats
This model is a benchmark for evaluating acute anti-inflammatory activity and is highly predictive of NSAID efficacy.[2]
Principle of the Assay: Subplantar injection of carrageenan, a phlogistic agent, induces a localized, biphasic inflammatory response characterized by edema (swelling). The first phase (0-2 hours) is mediated by histamine and serotonin release, while the second, more sustained phase (3-6 hours), is primarily driven by prostaglandin synthesis.[3] NSAIDs are most effective at inhibiting this second phase. Paw volume is measured using a plethysmometer to quantify the extent of edema.[4]
Materials & Reagents
-
Test Compound: this compound
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Positive Control: Indomethacin (10 mg/kg) or Diclofenac (15 mg/kg)
-
Phlogistic Agent: 1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g)
-
Equipment: Digital Plethysmometer, oral gavage needles, 1 mL syringes with 27G needles.
Step-by-Step Methodology
-
Acclimatization: House animals for at least 5 days prior to the experiment under standard conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Grouping & Fasting: Randomly assign animals to experimental groups (n=6-8 per group). Fast animals overnight (~12 hours) before dosing but allow free access to water.
-
Expertise & Experience: Fasting is crucial to ensure consistent gastric emptying and absorption of the orally administered compound.
-
-
Baseline Measurement: Just prior to dosing, measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer. Mark the immersion depth on the paw with a permanent marker to ensure consistent readings.
-
Dose Administration:
-
Prepare fresh suspensions of the test compound and positive control in the vehicle on the day of the experiment.
-
Administer the vehicle, positive control, or test compound (e.g., at 10, 30, 100 mg/kg) via oral gavage (p.o.) in a volume of 5 mL/kg.
-
-
Induction of Inflammation: One hour after dose administration, inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw.
-
Post-Induction Measurements: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (mL) for each animal at each time point: Edema = Vₜ - V₀
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group, typically at the 3-hour time point: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's post-hoc test) to compare treated groups to the vehicle control. A p-value < 0.05 is considered significant.
-
Data Presentation: Sample Table
| Group (Dose) | n | Paw Volume at 3h (mL) (Mean ± SEM) | Edema at 3h (mL) (Mean ± SEM) | % Inhibition |
| Vehicle Control | 8 | 2.15 ± 0.08 | 0.95 ± 0.08 | - |
| Indomethacin (10 mg/kg) | 8 | 1.62 ± 0.05 | 0.42 ± 0.05 | 55.8% |
| Test Cmpd (10 mg/kg) | 8 | 2.01 ± 0.07 | 0.81 ± 0.07 | 14.7% |
| Test Cmpd (30 mg/kg) | 8 | 1.75 ± 0.06 | 0.55 ± 0.06 | 42.1% |
| Test Cmpd (100 mg/kg) | 8 | 1.60 ± 0.04 | 0.40 ± 0.04 | 57.9% |
| *p < 0.05 compared to Vehicle Control |
Protocol 2: Analgesic Activity via Acetic Acid-Induced Writhing Test in Mice
This model is a widely used and reliable method for screening centrally and peripherally acting analgesic agents.[3]
Principle of the Assay: Intraperitoneal (i.p.) injection of a dilute acetic acid solution acts as a chemical irritant, inducing inflammation of the peritoneal lining.[5] This causes a characteristic and quantifiable pain response known as "writhing," which includes abdominal contractions, stretching, and torsion of the trunk. Analgesic compounds reduce the frequency of these writhes.
Materials & Reagents
-
Test Compound: this compound
-
Vehicle: 0.5% (w/v) CMC or 1% Tween 80 in saline
-
Positive Control: Aspirin (100 mg/kg) or Diclofenac (10 mg/kg)
-
Irritant: 0.6% (v/v) Acetic Acid in sterile water
-
Animals: Male Swiss Albino mice (20-25g)
-
Equipment: Observation chambers, stopwatch, oral gavage needles, 1 mL syringes.
Step-by-Step Methodology
-
Acclimatization & Grouping: Acclimatize and randomly group animals (n=6-8 per group) as described in Protocol 3.2.
-
Dose Administration: Administer the vehicle, positive control, or test compound (e.g., at 10, 30, 100 mg/kg) via oral gavage (p.o.) in a volume of 10 mL/kg.
-
Expertise & Experience: The pre-treatment time is critical. For most oral NSAIDs, a 30-60 minute window allows for sufficient absorption before the noxious stimulus is introduced.
-
-
Induction of Writhing: 30 minutes after oral dosing, administer 0.1 mL of 0.6% acetic acid solution via intraperitoneal injection.
-
Observation & Counting: Immediately after the i.p. injection, place each mouse into an individual observation chamber. After a 5-minute latency period, a trained observer, blinded to the treatment groups, will count the total number of writhes for each animal over a 20-minute period.
-
Trustworthiness: Blinding the observer is a mandatory step to prevent subconscious bias and ensure the integrity of the data.
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage of analgesic activity (inhibition) for each treated group: % Inhibition = [ (Writhes_control - Writhes_treated) / Writhes_control ] * 100
-
Perform statistical analysis (e.g., one-way ANOVA with Dunnett's test). A p-value < 0.05 is considered significant.
-
Data Presentation: Sample Table
| Group (Dose) | n | Total Writhes in 20 min (Mean ± SEM) | % Inhibition |
| Vehicle Control | 8 | 45.5 ± 3.1 | - |
| Aspirin (100 mg/kg) | 8 | 18.2 ± 2.5 | 60.0% |
| Test Cmpd (10 mg/kg) | 8 | 36.1 ± 3.5 | 20.7% |
| Test Cmpd (30 mg/kg) | 8 | 24.8 ± 2.9 | 45.5% |
| Test Cmpd (100 mg/kg) | 8 | 15.3 ± 2.1 | 66.4% |
| p < 0.05 compared to Vehicle Control |
Protocol 3: Preliminary Pharmacokinetic (PK) Study in Rats
Objective: To determine the basic plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of the test compound after a single oral dose.
Caption: Workflow for a single-dose oral PK study.
Step-by-Step Methodology
-
Animal Preparation: Use male Wistar rats (200-250g, n=3-4 per time point if serial sampling is not possible, or n=4-5 cannulated animals).
-
Dosing: Following an overnight fast, administer a single oral dose of the test compound (e.g., 30 mg/kg, a dose shown to be effective in efficacy models).
-
Blood Collection: Collect blood samples (~200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key parameters.
Key Parameters to Determine
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable time point. |
| AUC(0-inf) | Area under the curve extrapolated to infinity. |
| t½ | Terminal half-life. |
References
- Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046.
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Kumar, R., et al. (2008). Synthesis and biological evaluation of some new 2-(biphenyl-4-yloxy)-acetic acid based derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 16(5), 2496-2504. [Link]
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Gautam, M.K., & Goel, R.K. (2014). Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals. Journal of Applied Pharmaceutical Science, 4(1), 89-93. [Link]
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Gautam, R., & Jachak, S. M. (2009). Recent developments in anti-inflammatory natural products. Medicinal Research Reviews, 29(5), 767-820. [Link]
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Singh, S., & Gupta, A. (2018). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. Indian Journal of Pharmaceutical and Biological Research, 6(1), 52-64. [Link]
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Gregory, N. S., & Mogil, J. S. (2015). An overview of animal models of pain: disease models and outcome measures. Journal of Pain, 16(11), 1045-1058. [Link]
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Patel, M., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1439-1445. [Link]
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Application Notes and Protocols for a Tiered Anti-inflammatory Screening of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
Introduction: Rationale for a Focused Anti-inflammatory Investigation
2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid is a novel small molecule with a biphenyl acetic acid scaffold, a structural motif present in several well-established non-steroidal anti-inflammatory drugs (NSAIDs). This structural similarity provides a strong rationale for its investigation as a potential anti-inflammatory agent. The therapeutic action of many NSAIDs is mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2][3] However, the inflammatory cascade is complex, involving a multitude of mediators and signaling pathways beyond prostaglandin synthesis.
This guide provides a comprehensive, tiered approach to characterizing the anti-inflammatory potential of this compound in vitro. We will progress from broad screening assays to more specific mechanistic studies, enabling a thorough evaluation of its biological activity. The protocols herein are designed for robustness and reproducibility, providing researchers in drug development with a clear roadmap for investigation.
Part 1: Initial Screening for Anti-inflammatory Activity
The initial phase of our investigation will focus on cell-based assays that model key aspects of the inflammatory response. We will utilize the murine macrophage cell line RAW 264.7, a well-established and widely used model for studying inflammation.[4][5] Macrophages play a critical role in the innate immune response and, when activated by stimuli such as lipopolysaccharide (LPS), produce a variety of pro-inflammatory mediators.[4][5]
Assay for Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Scientific Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[5][6] Therefore, the ability of a compound to inhibit NO production in LPS-stimulated macrophages is a strong indicator of potential anti-inflammatory activity.[5][7] This assay utilizes the Griess reagent to quantify nitrite, a stable and measurable byproduct of NO.[8][9]
Experimental Protocol:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in DMEM. After the 24-hour incubation, replace the old media with fresh media containing the desired concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., L-NG-Monomethyl Arginine Citrate). Incubate for 1-2 hours.[10][11]
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response.[10][11] Incubate for a further 20-24 hours.[10][11]
-
Nitrite Quantification (Griess Assay):
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[9]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[10][9]
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite.[9] Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition relative to the LPS-stimulated vehicle control.
Data Presentation: Hypothetical Results for NO Inhibition
| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| 0 (Vehicle Control) | 52.3 ± 3.1 | 0% |
| 1 | 45.8 ± 2.5 | 12.4% |
| 10 | 28.1 ± 1.9 | 46.3% |
| 50 | 15.7 ± 1.2 | 70.0% |
| 100 | 9.9 ± 0.8 | 81.1% |
Cytotoxicity Assessment
Scientific Principle: It is crucial to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity of the test compound. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol:
-
Follow steps 1 and 2 of the NO production assay protocol.
-
After the 24-hour incubation with the compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express the results as a percentage of cell viability relative to the vehicle control.
Part 2: Mechanistic Elucidation of Anti-inflammatory Action
Assuming positive results from the initial screening, the next step is to delve into the potential mechanisms of action. This involves investigating the effect of the compound on key inflammatory signaling pathways and the production of other important inflammatory mediators.
Quantification of Pro-inflammatory Cytokines: TNF-α and IL-6
Scientific Principle: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages during an inflammatory response.[4][12] Their levels are often elevated in chronic inflammatory diseases.[4][12] Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying these cytokines in cell culture supernatants.[12][13][14][15]
Experimental Protocol:
-
Sample Collection: Collect the cell culture supernatants from the same experiment as the NO assay (after LPS stimulation and compound treatment).
-
ELISA Procedure (General):
-
Use commercially available ELISA kits for murine TNF-α and IL-6 and follow the manufacturer's instructions.[9]
-
Typically, the wells of a 96-well plate are pre-coated with a capture antibody specific for the cytokine of interest.[15]
-
Add standards and samples to the wells and incubate.[15]
-
After washing, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[12][15]
-
Wash again and add a substrate (e.g., TMB) that will be converted by the enzyme to produce a colored product.[12][15]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.[15]
-
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentrations in the samples.
Data Presentation: Hypothetical Cytokine Inhibition Data
| Concentration of this compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition of TNF-α | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |
| 0 (Vehicle Control) | 1250 ± 85 | 0% | 850 ± 62 | 0% |
| 10 | 980 ± 71 | 21.6% | 670 ± 55 | 21.2% |
| 50 | 550 ± 43 | 56.0% | 380 ± 31 | 55.3% |
| 100 | 310 ± 25 | 75.2% | 210 ± 18 | 75.3% |
Investigating the NF-κB Signaling Pathway
Scientific Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[16][17][18] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[17][19] Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6.[16][19][20] Assessing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB can reveal if the test compound acts on this critical pathway.
Experimental Workflow Diagram
Caption: Workflow for Investigating NF-κB Pathway Activation.
NF-κB Signaling Pathway Diagram
Caption: Simplified NF-κB Signaling Pathway in Inflammation.
Part 3: Target-Specific Assays (Optional Tier)
If the compound shows significant activity in the preceding assays, further investigation into specific molecular targets may be warranted.
COX-1 and COX-2 Inhibition Assays
Scientific Principle: Given the structural similarity to some NSAIDs, it is logical to assess the direct inhibitory activity of this compound on COX-1 and COX-2 enzymes.[1][21][22][23] Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[1]
Experimental Protocol:
Commercially available COX-1 and COX-2 inhibitor screening kits can be used. These assays typically measure the production of prostaglandin E2 (PGE2) from arachidonic acid by the respective enzymes. The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both enzymes should be determined to assess both potency and selectivity.
Conclusion and Future Directions
This tiered approach provides a robust framework for the initial anti-inflammatory characterization of this compound. Positive results, particularly the inhibition of NO and pro-inflammatory cytokines, coupled with a lack of cytotoxicity, would strongly suggest that this compound possesses anti-inflammatory properties. Further elucidation of its effect on the NF-κB pathway would provide valuable mechanistic insights. Should the compound prove to be a potent inhibitor in these cell-based assays, subsequent studies could include in vivo models of inflammation to assess its therapeutic potential in a more complex biological system.
References
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Kim, J. Y., et al. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Scientific Reports, 6, 36852. Retrieved from [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Retrieved from [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
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Anosike, C. A., et al. (2016). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. Journal of Traditional and Complementary Medicine, 6(4), 389–394. Retrieved from [Link]
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Martin, M., et al. (2016). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 40(5), 682–688. Retrieved from [Link]
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Almansa, C., et al. (2003). Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Journal of Medicinal Chemistry, 46(16), 3463–3475. Retrieved from [Link]
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Ylostalo, J. H., et al. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(2), e1021. Retrieved from [Link]
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Jo, E., et al. (2020). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 25(23), 5556. Retrieved from [Link]
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Sung, T.-W., et al. (2018). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 16(10), 363. Retrieved from [Link]
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MDPI. (2021). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from [Link]
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Maccari, R., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 7(3), 1319-1341. Retrieved from [Link]
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Li, Y., et al. (2021). α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway. Molecular Medicine Reports, 24(5), 1-12. Retrieved from [Link]
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Mitchell, S., et al. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 9, 791. Retrieved from [Link]
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Pop, O. L., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-10. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]
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Kim, Y. S., et al. (2021). Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells. Molecules, 26(11), 3169. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Analgesic Activity Testing of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic Acid Derivatives
Introduction: The Rationale for Investigation
The family of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid derivatives represents a promising class of compounds for the development of novel analgesic agents. Their core structure, biphenylacetic acid, is shared with established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for similar therapeutic effects. NSAIDs are a cornerstone in the management of pain and inflammation, and the exploration of new derivatives is driven by the quest for compounds with improved efficacy, selectivity, and safety profiles. This guide provides a comprehensive framework for the systematic evaluation of the analgesic potential of these novel derivatives, from initial screening for peripheral and central activity to the elucidation of their underlying mechanism of action.
Pillar 1: Postulated Mechanism of Action - The Cyclooxygenase (COX) Pathway
The primary mechanism of action for the vast majority of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[4][5]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[5][6]
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[6][7] The prostaglandins produced by COX-2 are major contributors to the sensitization of nociceptive nerve fibers, leading to the perception of pain.[3]
Therefore, the central hypothesis for the analgesic activity of this compound derivatives is their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform. A selective inhibition of COX-2 over COX-1 is a desirable characteristic for new NSAIDs, as it may reduce the risk of gastrointestinal side effects associated with the inhibition of the protective functions of COX-1.[5][8]
Figure 1: The Arachidonic Acid Cascade and the role of COX enzymes.
Pillar 2: A Validated Experimental Screening Workflow
A tiered or cascaded approach to screening is the most efficient and logical method for evaluating novel compounds. This ensures that only the most promising candidates from initial, broader-based assays are advanced to more complex and resource-intensive testing. The proposed workflow is designed to first establish analgesic activity and then to elucidate the specific mechanism.
Figure 2: A systematic workflow for screening analgesic compounds.
Pillar 3: Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the evaluation of this compound derivatives. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Protocol 1: Acetic Acid-Induced Writhing Test for Peripheral Analgesic Activity
This model is highly sensitive for the evaluation of peripherally acting analgesics.[9][10] The intraperitoneal injection of acetic acid induces a painful inflammatory response, leading to characteristic stretching and writhing behaviors.[2][11] The release of endogenous mediators, including prostaglandins, sensitizes nociceptors, and the reduction in the number of writhes is a direct measure of the compound's analgesic efficacy.[7][11]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compounds (this compound derivatives)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)
-
Positive control: Diclofenac sodium (e.g., 10 mg/kg)[12]
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers (transparent)
-
Stopwatch
Procedure:
-
Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with free access to water.
-
Grouping: Randomly divide the mice into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Diclofenac sodium)
-
Group III, IV, V, etc.: Test compound at various doses (e.g., 10, 25, 50 mg/kg)
-
-
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) using a gavage needle.
-
Absorption Period: Allow for a 30-60 minute absorption period after oral administration.
-
Induction of Writhing: Inject 0.1 mL/10g of body weight of the acetic acid solution intraperitoneally to each mouse.[12]
-
Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber and start a stopwatch. After a 5-minute latency period, count the total number of writhes (characterized by abdominal constriction, stretching of the body, and extension of the hind limbs) for a continuous 15-20 minute period.[2][12]
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula:
-
% Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
-
Protocol 2: Hot Plate Test for Central Analgesic Activity
The hot plate test is a classic method for assessing centrally mediated analgesia.[13][14] The response to a thermal stimulus (paw licking or jumping) is a supraspinally integrated response.[15] An increase in the latency to respond indicates a central analgesic effect. This test is particularly useful for differentiating between centrally and peripherally acting analgesics.[13]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Hot plate apparatus with adjustable temperature (e.g., set to 55 ± 1°C)[16]
-
Animal enclosure (transparent cylinder) to keep the animal on the plate
-
Test compounds, vehicle, and positive control (e.g., Morphine, 5-10 mg/kg, s.c.)
-
Stopwatch
Procedure:
-
Acclimatization: Acclimatize the animals to the testing room and handling for several days prior to the experiment.
-
Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate and measuring the time taken to lick a hind paw or jump. This should be done 2-3 times with a sufficient interval between measurements. Animals with a baseline latency of more than 15 seconds should be excluded.
-
Cut-off Time: Set a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.[15][16] If an animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Grouping and Dosing: Randomly assign animals to treatment groups and administer the vehicle, positive control, or test compound via the desired route (e.g., p.o. or i.p.).
-
Post-Dosing Measurement: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate and record the reaction latency.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time or as the Maximum Possible Effect (% MPE), calculated as:
-
% MPE = [ (Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency) ] x 100
-
Protocol 3: Tail-Flick Test for Central (Spinal) Analgesic Activity
First described by D'Amour and Smith in 1941, the tail-flick test is another method to assess central analgesia, primarily reflecting a spinal reflex to a thermal stimulus.[17][18] A radiant heat source is focused on the animal's tail, and the time taken for the animal to flick its tail away is measured.[19][20]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainer
-
Test compounds, vehicle, and positive control (e.g., Morphine)
Procedure:
-
Acclimatization: Acclimatize the animals to the restrainer for 2-3 brief periods before the day of the experiment to minimize stress.[19][21]
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source (typically 3-5 cm from the tip) and record the baseline time to tail flick. Take 2-3 baseline readings for each animal and average them.
-
Cut-off Time: A cut-off time of 10-15 seconds is typically used to prevent tissue damage.
-
Grouping and Dosing: Randomly assign animals to treatment groups and administer the compounds as described previously.
-
Post-Dosing Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), measure the tail-flick latency.
-
Data Analysis: Analyze the data in the same manner as the hot plate test, calculating the increase in latency or the % MPE.
Protocol 4: In Vitro COX-1 and COX-2 Inhibition Assay
This assay is crucial for confirming the mechanism of action and determining the selectivity of the test compounds. Commercially available kits provide a reliable and high-throughput method for this determination. The assay typically measures the peroxidase activity of the COX enzyme.[22]
Materials:
-
COX inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich)[23] which includes:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Selective inhibitors for control (e.g., SC-560 for COX-1, Celecoxib for COX-2)[6]
-
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting buffers, enzymes, and cofactors.
-
Assay Setup: In a 96-well plate, set up the following wells in triplicate:
-
100% Initial Activity: Enzyme, buffer, heme, and vehicle (DMSO).
-
Inhibitor Wells: Enzyme, buffer, heme, and various concentrations of the test compound.
-
Control Inhibitor Wells: Enzyme, buffer, heme, and a known selective COX-1 or COX-2 inhibitor.
-
-
Pre-incubation: Add the enzyme to the wells containing buffer, heme, and the test/control inhibitors. Pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[4]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately read the plate kinetically for 5-10 minutes using a plate reader at the appropriate wavelength (e.g., 590 nm for colorimetric assays or Ex/Em = 535/587 nm for fluorometric assays).[6][22]
-
Data Analysis:
-
Determine the rate of reaction for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the 100% initial activity wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Data Presentation: Summarizing Quantitative Results
Clear and concise presentation of data is essential for interpretation and comparison. The following tables provide templates for summarizing the results from the described protocols.
Table 1: Effect of Test Compounds in the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg) | Mean No. of Writhes ± SEM | % Inhibition |
|---|---|---|---|
| Vehicle Control | - | 45.8 ± 3.2 | - |
| Diclofenac Na | 10 | 12.4 ± 1.8*** | 72.9% |
| Test Compound A | 10 | 35.1 ± 2.9* | 23.4% |
| Test Compound A | 25 | 22.7 ± 2.1*** | 50.4% |
| Test Compound A | 50 | 15.3 ± 1.9*** | 66.6% |
*Statistical significance compared to vehicle control (e.g., p<0.05, *p<0.001)
Table 2: Effect of Test Compounds in the Hot Plate Test | Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Reaction Latency (seconds) ± SEM} | | :--- | :--- | 0 min | 30 min | 60 min | 90 min | | Vehicle Control | - | 8.2 ± 0.5 | 8.5 ± 0.6 | 8.3 ± 0.4 | 8.6 ± 0.7 | | Morphine | 10 | 8.4 ± 0.6 | 15.1 ± 1.2*** | 22.5 ± 2.1*** | 18.9 ± 1.8*** | | Test Compound A | 50 | 8.1 ± 0.4 | 10.2 ± 0.8 | 13.6 ± 1.1** | 11.5 ± 0.9* | *Statistical significance compared to vehicle control (e.g., p<0.05, *p<0.01, *p<0.001)
Table 3: In Vitro COX Inhibition and Selectivity Index
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Diclofenac | 0.06 | 0.40 | 0.15 |
| Celecoxib | 15 | 0.04 | 375 |
| Test Compound A | 25.2 | 1.8 | 14.0 |
| Test Compound B | 8.9 | 9.5 | 0.94 |
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Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. PubMed. Available at: [Link]
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Tail Flick V.1. Protocols.io. Available at: [Link]
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Acetic acid induced painful endogenous infliction in writhing test on mice. PubMed Central. Available at: [Link]
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Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. MDPI. Available at: [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]
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Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available at: [Link]
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Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. ResearchGate. Available at: [Link]
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STUDYING THE MECHANISM OF ACTION OF SOME CHEMICAL COMPOUNDS WITH ANTI-INFLAMMATORY PROPERTIES. International journal of medical sciences. Available at: [Link]
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Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. Available at: [Link]
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Application Notes & Protocols: A Guide to the Antibacterial Screening of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid amides
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial screening of a novel class of compounds: 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid amides. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to evaluate the antibacterial potential of these compounds.
The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery and development of new antibacterial agents.[1][2] Biphenyl derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[3][4] The structural motif of a biphenyl core offers a versatile scaffold for chemical modifications to optimize antibacterial efficacy. This guide focuses on a specific subset of these compounds, this compound amides, and provides a systematic approach to their preliminary antibacterial evaluation.
Scientific Rationale and Experimental Causality
The decision to screen this compound amides for antibacterial activity is grounded in the established biological activities of the biphenyl scaffold.[4] Studies have shown that biphenyl derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[5] The introduction of a methoxy group and an acetic acid amide side chain can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for bacterial cell wall penetration and interaction with molecular targets.
The primary objective of the initial screening is to determine the spectrum of activity and the potency of the compounds. This is achieved by employing standardized in vitro assays to measure the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The choice of bacterial strains is crucial and should include representative Gram-positive and Gram-negative pathogens, as well as clinically relevant antibiotic-resistant strains, to ascertain the breadth of the antibacterial effect.
Experimental Workflow
The overall experimental workflow for the antibacterial screening of this compound amides is depicted below. This workflow ensures a systematic evaluation from preliminary screening to a more detailed characterization of the antibacterial activity.
Figure 1: A generalized workflow for the antibacterial screening of novel chemical entities.
Detailed Experimental Protocols
The following protocols are based on established and widely accepted methodologies for antimicrobial susceptibility testing.
Preparation of Test Compounds
The this compound amide derivatives should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). It is imperative to ensure the final concentration of the solvent in the assay medium is non-toxic to the test microorganisms. A solvent toxicity control should always be included in the experiments.
Bacterial Strains and Culture Conditions
A panel of clinically relevant bacterial strains should be used for the screening. A recommended minimal panel includes:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
Bacterial strains should be cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) and incubated at 37°C for 18-24 hours. For each experiment, a fresh inoculum should be prepared by suspending isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[6]
Protocol 1: Agar Well Diffusion Assay (Preliminary Screening)
The agar well diffusion method is a straightforward and widely used technique for the initial screening of antimicrobial activity.[6][7][8]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Bacterial inoculum (0.5 McFarland standard)
-
Test compound solutions
-
Positive control (e.g., Gentamicin solution)
-
Negative control (e.g., DMSO)
Procedure:
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a lawn of bacteria.
-
Allow the plate to dry for 5-10 minutes.
-
With a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Pipette a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Interpretation:
The presence of a clear zone of inhibition around a well indicates that the compound has antibacterial activity. The diameter of the zone is proportional to the potency of the compound.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to approximately 5 x 10^5 CFU/mL in MHB)
-
Test compound stock solution
-
Positive control antibiotic
-
Negative control (DMSO)
-
Multichannel pipette
Procedure:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
This creates a gradient of decreasing concentrations of the test compound.
-
Prepare a bacterial inoculum and dilute it in MHB to the final required concentration.
-
Add 100 µL of the diluted bacterial inoculum to each well (except for the sterility control well).
-
Include a positive control (bacteria with no compound) and a sterility control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation: Example MIC Data Table
| Compound ID | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| Amide-1 | 16 | 32 | >128 | >128 |
| Amide-2 | 8 | 16 | 64 | >128 |
| Amide-3 | 32 | 64 | >128 | >128 |
| Gentamicin | 1 | 4 | 2 | 4 |
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto separate, labeled MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
Potential Mechanism of Action
While the precise mechanism of action of this compound amides needs to be elucidated through further studies, a plausible hypothesis based on related compounds involves the disruption of the bacterial cell membrane.[12][13] This can lead to leakage of intracellular components and ultimately cell death.
Figure 2: A hypothetical mechanism of action for biphenyl-based antibacterial compounds.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the screening results, the following controls must be incorporated into each assay:
-
Positive Control: An antibiotic with a known MIC against the test strains (e.g., Gentamicin, Ciprofloxacin) should be included to validate the assay's sensitivity.[14]
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO) must be tested at the highest concentration present in the assay to ensure it does not inhibit bacterial growth.[6]
-
Sterility Control: A well or plate containing only the culture medium should be included to check for contamination.
-
Growth Control: A well or plate with the bacterial inoculum but without any test compound should be included to ensure the bacteria are viable and growing under the assay conditions.
By including these controls, the experimental system becomes self-validating, providing confidence in the obtained results.
Conclusion
These application notes provide a robust framework for the initial antibacterial screening of this compound amides. By following these detailed protocols and incorporating the necessary controls, researchers can obtain reliable and reproducible data to guide further drug development efforts. The discovery of novel antibacterial agents is a critical endeavor, and a systematic screening approach is the foundational step in this process.
References
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC - PubMed Central. (2022, September 7). Retrieved January 20, 2026, from [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES | TSI Journals. (n.d.). Retrieved January 20, 2026, from [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved January 20, 2026, from [Link]
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Synthesis and antibacterial activity of some biphenyl derivatives | Request PDF. (2025, August 6). Retrieved January 20, 2026, from [Link]
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Broth microdilution - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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(PDF) A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 20, 2026, from [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). Retrieved January 20, 2026, from [Link]
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Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. (2025, August 9). Retrieved January 20, 2026, from [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Retrieved January 20, 2026, from [Link]
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Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021, June 29). Retrieved January 20, 2026, from [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - Aging-US. (n.d.). Retrieved January 20, 2026, from [Link]
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Screening Strategies to Identify New Antibiotics | Bentham Science Publishers. (2012, March 1). Retrieved January 20, 2026, from [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.). Retrieved January 20, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in - AKJournals. (2024, April 22). Retrieved January 20, 2026, from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
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A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli - MDPI. (2023, February 27). Retrieved January 20, 2026, from [Link]
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Synthesis, characterization and antibacterial screening of some novel biphenyl-4-carboxylic acid (4-benzylidene- 5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)-amide - Oriental Journal of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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(PDF) Synthesis and antimicrobial studies of biphenyl-4-carboxylic acid 2-(aryl)-4-oxo-thiazolidin-3-yl - amide - ResearchGate. (2025, August 5). Retrieved January 20, 2026, from [Link]
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Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibact - Semantic Scholar. (2020, September 16). Retrieved January 20, 2026, from [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (n.d.). Retrieved January 20, 2026, from [Link]
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Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[3]arene with Hydroxyl and Amine Groups - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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An antibacterial biphenyl derivative from Garcinia bancana MIQ - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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Probing Antimicrobial Activity and Mechanism of Action of a Bile Acid-Derived Antibiotic. (2024, December 4). Retrieved January 20, 2026, from [Link]
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Antibacterial activity of 2-(4-aminopiperidin-4-yl)acetic acid (β 3,3 -Pip) derivatives and its peptides conjugated with lauric acid through the side chain against methicillin-resistant Staphylococcus aureus (MRSA) - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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Preparing stock solutions of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid in DMSO
Application Note & Protocol
Topic: Preparation of High-Purity, Verifiable Stock Solutions of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid in Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals engaged in preclinical research, high-throughput screening, and cell-based assays.
Introduction: The Imperative for Precision in Preclinical Research
Dimethyl sulfoxide (DMSO) is the solvent of choice for many non-polar compounds in biological research due to its exceptional solvating power and miscibility with aqueous media. However, its unique properties, including its hygroscopicity and potential for cellular toxicity at higher concentrations, demand a rigorous and well-understood preparation protocol.[1][2]
This document serves as a comprehensive guide for the preparation, validation, and storage of this compound stock solutions. It is designed to provide not just a series of steps, but the underlying scientific rationale, ensuring that researchers can produce reliable and reproducible reagents for their critical experiments.
Compound Profile & Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of a successful protocol.
| Property | Value | Source |
| Compound Name | This compound | - |
| Synonyms | (3'-Methoxy-biphenyl-4-yl)-acetic acid | [3] |
| CAS Number | 669713-73-9 | [3] |
| Molecular Formula | C₁₅H₁₄O₃ | [3] |
| Molecular Weight | 242.27 g/mol | [4] |
| Appearance | Solid (typically a white to off-white powder) | [5] |
| DMSO Solubility | Data for the specific compound is not widely published. However, similar biphenyl acetic acid analogs exhibit high solubility in DMSO (e.g., 50-100 mg/mL).[5] A concentration of 50 mM (approx. 12.1 mg/mL) is a conservative and effective starting point. | - |
Essential Safety Protocols
Prior to handling any materials, a thorough risk assessment must be conducted.
-
Compound Hazards: While specific toxicity data for this compound is limited, related phenylacetic acid derivatives are classified as causing serious eye irritation and potential skin irritation.[6][7] Inhalation of the powder should be avoided.[7]
-
DMSO Hazards: DMSO is an aprotic solvent that can readily penetrate the skin. While its own toxicity is low, it can act as a carrier for other dissolved chemicals, enhancing their absorption.[8]
-
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[7]
-
Hand Protection: Use chemical-resistant nitrile gloves. Be aware that prolonged contact with DMSO can degrade nitrile gloves; inspect them frequently and change them immediately upon any sign of contamination or degradation.[8]
-
Body Protection: A lab coat must be worn at all times.
-
-
Handling Environment: All weighing of the powdered compound and initial solvent additions should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[7]
Protocol I: Preparation of a 50 mM Primary Stock Solution
This protocol details the preparation of a high-concentration, primary stock solution that will be the source for all subsequent experimental dilutions. The causality behind each step is critical for ensuring accuracy and stability.
Materials & Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas
-
Analytical balance (readable to at least 0.1 mg)
-
Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated P200 and P1000 micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
(Optional, for cell culture) 0.22 µm sterile syringe filter (Teflon/PTFE or Nylon membrane recommended; avoid cellulose acetate)[1]
Step-by-Step Methodology
Step 1: Pre-Protocol Calculations The goal is to prepare a 50 mM stock solution. The required mass of the compound is determined using the following formula: Mass (mg) = Desired Molarity (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
For 1 mL of a 50 mM stock: Mass (mg) = 50 mM × 1 mL × 242.27 g/mol / 1000 = 12.11 mg
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh 12.11 mg of this compound directly into the tube.
-
Causality: Weighing directly into the final vessel minimizes material loss during transfer, which is a primary source of concentration error.
-
Step 3: Dissolution in DMSO
-
Using a calibrated P1000 micropipette, add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Tightly cap the tube and vortex at high speed for 1-2 minutes.
-
Causality: Vigorous vortexing provides the initial mechanical energy required to break up the powder and facilitate its interaction with the solvent.
-
Step 4: Ensuring Complete Solubilization
-
Visually inspect the solution against a bright light. If any solid particulates remain, proceed to sonication.
-
Place the tube in a bath sonicator for 5-10 minutes. Check for dissolution periodically.
-
Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, a gentle yet powerful method to dissolve stubborn particulates without introducing excessive heat, which could degrade the compound.[5]
-
Step 5: Sterilization (for Cell-Based Assays)
-
If the stock will be used for sterile cell culture, it must be filter-sterilized.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile, amber microcentrifuge tube.
-
Causality: This step removes any potential microbial contamination introduced from the compound powder or during handling. A Teflon or Nylon filter is used as they are resistant to DMSO, unlike other membrane types which can degrade.[1]
-
Visual Workflow: Stock Solution Preparation
Caption: Workflow for preparing a 50 mM primary stock solution.
Quality Control: The Self-Validating System
A protocol's trustworthiness comes from its integrated validation steps. Simply preparing a solution is not enough; you must verify it.[10]
-
Level 1: Visual Inspection: The final stock solution must be a clear, homogenous liquid, free of any visible particulates or precipitate. This is the most basic but essential QC check.
-
Level 2: Concentration & Purity Verification (Recommended): For studies requiring high precision, especially in drug development, the concentration and purity of a newly prepared stock should be verified.
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard.
-
Procedure: A small aliquot of the stock is diluted to a known theoretical concentration within the linear range of the instrument. This is then run against a standard curve prepared from a certified reference material to confirm both identity (by retention time) and concentration (by peak area).
-
Causality: This provides empirical, quantitative proof of the stock's concentration, removing assumptions and greatly increasing confidence in all subsequent data.[11]
-
Visual Workflow: Quality Control
Caption: A tiered quality control workflow for stock solution validation.
Protocol II: Preparation of Working Solutions for Cell-Based Assays
The high-concentration primary stock is never added directly to cells. It must be serially diluted to create working solutions, a process that prevents compound precipitation and minimizes DMSO-induced cytotoxicity.
The Principle of Serial Dilution
Rapidly diluting a compound from 100% DMSO into an aqueous buffer or cell culture medium can cause it to "crash out" or precipitate, as the solvent environment changes too abruptly. A stepwise, serial dilution process mitigates this risk.[12][13]
Recommended DMSO Limits in Cell Culture
| Cell Type | Recommended Max Final DMSO % | Rationale |
| Immortalized Cell Lines | ≤ 0.5% | Most robust cell lines tolerate this level without significant cytotoxicity.[2] |
| Primary Cells / Stem Cells | ≤ 0.1% | These cells are generally more sensitive to solvent-induced stress.[2][12] |
A vehicle control (media with the same final DMSO concentration) must always be included in experiments to account for any effects of the solvent itself.[12]
Example: Diluting a 50 mM Stock to a 50 µM Final Concentration
This example creates a 100X working solution, where adding 1 µL to 99 µL of media gives the final concentration (maintaining a 1% DMSO concentration in the intermediate step and a lower final concentration in the well). A more conservative approach would be a 1000X stock for a 0.1% final DMSO concentration.
-
Intermediate Dilution: Dilute the 50 mM primary stock 1:10 in 100% DMSO to create a 5 mM intermediate stock. (e.g., 5 µL of 50 mM stock + 45 µL of DMSO).
-
Final Working Stock (100X): Dilute the 5 mM intermediate stock 1:10 in sterile cell culture medium or PBS to create a 500 µM (10X) working stock. (e.g., 10 µL of 5 mM stock + 90 µL of medium).
-
Causality: This two-step process gradually introduces the aqueous environment, preventing precipitation.
-
-
Final Application: Add 10 µL of the 500 µM working stock to 90 µL of cells in media to achieve a final concentration of 50 µM. The final DMSO concentration will be low (e.g., if the 5mM stock was in 100% DMSO, the final DMSO would be 0.1%).
Long-Term Storage & Stability
Proper storage is essential to maintain the integrity of the stock solution over time.
-
Aliquoting: Immediately after preparation and validation, the primary stock solution should be aliquoted into smaller, single-use volumes in tightly sealed, light-protected tubes.
-
Storage Temperature: Store aliquots at -20°C for short-to-medium term (1-6 months) or at -80°C for long-term storage (up to 2 years).[5][12]
-
Hygroscopicity: Always allow tubes to warm completely to room temperature before opening.
-
Causality: Opening a cold tube will cause atmospheric water to condense inside, diluting the stock and compromising its stability.[1]
-
References
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PubChem. (n.d.). (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]
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ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? Retrieved from [Link]
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QA/SAC Americas. (2018). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. Retrieved from [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
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protocols.io. (2021). DMSO stock preparation. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]
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BatchMaster Software. (n.d.). Quality Control for Chemical Industries. Retrieved from [Link]
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AZoLifeSciences. (2021). Understanding Quality Control in Analytical Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Acetic acid, 2-[(4'-methoxy[1,1'-biphenyl]-4-YL)oxy]-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Retrieved from [Link]
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Chromatography Forum. (2012). DMSO stock solutions. Retrieved from [Link]
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YouTube. (2025). What Is Chemical Inventory Management?. Chemistry For Everyone. Retrieved from [Link]
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Reddit. (2024). Making stock solution in DMSO: how to automate. Retrieved from [Link]
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ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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PubChem. (n.d.). Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((2,4-dimethylphenyl)amino)thioxomethyl)hydrazide. National Center for Biotechnology Information. Retrieved from [Link]
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
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Reddit. (n.d.). DMSO shelf life. Retrieved from [Link]
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Purdue University. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Retrieved from [Link]
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Use of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid in carrageenan-induced paw edema assay
Application Note & Protocol
Topic: Evaluating the Anti-Inflammatory Efficacy of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid using the Carrageenan-Induced Paw Edema Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for assessing the anti-inflammatory potential of this compound, a putative non-steroidal anti-inflammatory drug (NSAID), using the carrageenan-induced paw edema model in rodents. This assay is a cornerstone in the preclinical screening of compounds targeting acute inflammation. We present the scientific rationale behind the model, a detailed, field-proven experimental protocol, and guidelines for data analysis and interpretation. The structural characteristics of this compound suggest its classification within the biphenyl acetic acid derivatives, a class of compounds known to exert anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This protocol is designed to be a self-validating system, incorporating essential controls to ensure the generation of robust and reliable data for drug development programs.
Scientific Principles & Rationale
The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema assay is a universally accepted and highly reproducible in vivo model for evaluating acute inflammation and screening novel anti-inflammatory agents.[3] Its utility stems from a well-characterized biphasic inflammatory response following the sub-plantar injection of carrageenan, a sulfated polysaccharide.[4][5]
-
Early Phase (0–2.5 hours): This initial phase is characterized by the release of vasoactive amines such as histamine, serotonin, and bradykinin from mast cells.[4] These mediators rapidly increase vascular permeability, leading to plasma extravasation and the initial swelling (edema).
-
Late Phase (2.5–5 hours): The second, more sustained phase is mediated by the infiltration of neutrophils and the production of pro-inflammatory prostaglandins (especially PGE2) and cytokines (e.g., TNF-α, IL-1β).[4][6][7] This phase is critically dependent on the induction and activity of the cyclooxygenase-2 (COX-2) enzyme.[5][7]
The effectiveness of classical NSAIDs, like Indomethacin or Diclofenac, is most pronounced in the late phase, as their primary mechanism is the inhibition of COX enzymes, thereby blocking prostaglandin synthesis.[4][8][9]
Profile of this compound
This compound belongs to the class of biphenyl acetic acid derivatives. Structurally similar compounds have been evaluated as anti-inflammatory agents.[1] The presence of the acetic acid moiety suggests a mechanism of action similar to other NSAIDs, which involves the inhibition of cyclooxygenase (COX) enzymes.[10][11]
There are two primary COX isoforms:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions like protecting the gastric mucosa and maintaining renal blood flow.[9][12]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[9][13]
By evaluating the inhibitory effect of this compound on the late phase of carrageenan-induced edema, we can effectively probe its potential as a COX-inhibiting anti-inflammatory agent.
Mechanistic & Workflow Diagrams
Carrageenan Inflammatory Cascade
The diagram below illustrates the biphasic inflammatory pathway triggered by carrageenan and highlights the likely point of intervention for this compound.
Caption: Biphasic mechanism of carrageenan-induced inflammation.
Experimental Workflow
This flowchart provides a step-by-step overview of the entire experimental protocol.
Caption: Standard workflow for the paw edema assay.
Detailed Experimental Protocol
Materials and Reagents
-
Test Compound: this compound
-
Phlogistic Agent: Lambda Carrageenan, Type IV (e.g., Sigma-Aldrich)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile saline or an alternative appropriate vehicle.
-
Scientist's Note: The choice of vehicle is critical. It must be non-inflammatory and capable of solubilizing or creating a stable suspension of the test compound. A pilot study to confirm the vehicle's inertness is recommended.
-
-
Positive Control: Indomethacin or Diclofenac Sodium (e.g., 10 mg/kg).[4][14]
-
Saline: Sterile 0.9% NaCl solution.
-
Animal Model: Male Wistar or Sprague-Dawley rats (180–220 g) or Swiss albino mice (25-30g).[14]
-
Rationale: Rats are often preferred due to their larger paw size, which facilitates more accurate volume measurements. All animals must be healthy and free of any visible signs of illness.
-
-
Equipment:
-
Digital Plethysmometer (e.g., Ugo Basile) or digital calipers.
-
Oral gavage needles (for p.o. administration).
-
1 mL syringes with 26-gauge needles.
-
Animal weighing scale.
-
Standard laboratory animal caging.
-
Animal Handling and Ethical Considerations
All procedures must be conducted in strict accordance with guidelines from an Institutional Animal Ethics Committee (IAEC).
-
Acclimatization: House animals for at least one week in the experimental facility to adapt to laboratory conditions (22 ± 2°C, 12h/12h light/dark cycle).[14]
-
Housing: Cage animals in groups with free access to standard pellet chow and water ad libitum.[14]
-
Fasting: Fast animals overnight before the experiment to ensure uniform drug absorption, with water remaining available.
Preparation of Doses
-
Carrageenan Solution (1% w/v): Prepare fresh on the day of the experiment. Slowly add 100 mg of carrageenan powder to 10 mL of sterile 0.9% saline while stirring vigorously. Heat gently (do not boil) to aid dissolution.[15] Cool to room temperature before injection.
-
Test Compound: Prepare a homogenous suspension or solution of this compound in the chosen vehicle (e.g., 0.5% CMC). Prepare multiple concentrations to assess dose-dependency (e.g., 10, 30, 100 mg/kg).
-
Positive Control: Prepare a solution/suspension of Indomethacin or Diclofenac (e.g., 10 mg/kg) in the same vehicle.
Experimental Procedure
-
Grouping: Randomly divide the fasted animals into a minimum of four groups (n=6 per group):[4]
-
Group I (Vehicle Control): Receives vehicle only.
-
Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
Group III (Test Compound - Low Dose): Receives test compound (e.g., 30 mg/kg, p.o.).
-
Group IV (Test Compound - High Dose): Receives test compound (e.g., 100 mg/kg, p.o.).
-
-
Baseline Measurement (T=0): Gently mark the right hind paw of each animal at the tibiotarsal junction. Measure the initial paw volume by immersing the paw up to the mark in the plethysmometer's measurement cell. Record this as the basal volume (V₀).
-
Dosing: Administer the respective treatments (vehicle, positive control, or test compound) via oral gavage (p.o.) or intraperitoneal injection (i.p.). The volume is typically 5-10 mL/kg for rats.
-
Induction of Edema: Sixty (60) minutes after dosing, induce inflammation by injecting 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[4][15]
-
Scientist's Note: The injection technique is paramount for reproducibility. The needle should be inserted just under the skin of the plantar surface, and the solution delivered slowly to form a small bleb.
-
-
Paw Volume Measurement: Measure the paw volume (Vt) for each animal at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
Data Analysis and Interpretation
Calculations
-
Increase in Paw Volume (ΔV): Calculate the change in paw volume at each time point for each animal.
ΔV = Vₜ - V₀ Where:
-
Vₜ = Paw volume at time t
-
V₀ = Basal paw volume
-
-
Percentage Inhibition of Edema (%): Calculate the percent inhibition for each treated group relative to the vehicle control group, typically at the time of peak edema in the control group (often 3 or 4 hours).
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
Expected Results & Data Presentation
The vehicle control group should show a time-dependent increase in paw volume, peaking around 3-4 hours post-carrageenan. The positive control (Indomethacin) should produce a significant inhibition of this edema, particularly in the later time points (3-5 hours).[4][15] An effective dose of this compound is expected to show a dose-dependent inhibition of paw edema, mirroring the profile of the positive control.
Table 1: Exemplary Data for Carrageenan-Induced Paw Edema Assay
| Group (Dose, p.o.) | Mean Paw Volume Increase (ΔV in mL) ± SEM | % Inhibition at 4h |
| 1h | 2h | |
| Vehicle Control (0.5% CMC) | 0.25 ± 0.03 | 0.48 ± 0.05 |
| Indomethacin (10 mg/kg) | 0.22 ± 0.02 | 0.31 ± 0.04 |
| Test Compound (30 mg/kg) | 0.24 ± 0.03 | 0.41 ± 0.05 |
| Test Compound (100 mg/kg) | 0.21 ± 0.02 | 0.33 ± 0.04 |
| *Statistically significant vs. Vehicle Control (p < 0.05, p < 0.01). Data are hypothetical. |
Interpretation
-
Significant inhibition in the late phase (3-5h): This is the hallmark of NSAID-like activity and suggests that the compound inhibits prostaglandin synthesis, likely via COX-2.[4][7]
-
Lack of effect in the early phase (0-2h): This is also typical for NSAIDs, as this phase is not primarily driven by prostaglandins.[4]
-
Dose-Response Relationship: A clear dose-dependent inhibition strengthens the evidence for the compound's specific pharmacological activity.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High variability within groups | Inconsistent carrageenan injection technique. | Ensure all injections are sub-plantar and deliver a consistent volume (0.1 mL). Standardize operator technique. |
| Improper animal handling causing stress. | Handle animals gently and consistently. Allow for proper acclimatization. | |
| No significant edema in control group | Inactive carrageenan. | Use a fresh batch of lambda carrageenan and prepare the solution on the day of the experiment.[15] |
| Positive control shows no effect | Improper dosing (e.g., poor suspension). | Ensure the positive control drug is properly solubilized or suspended in the vehicle before administration. |
| Drug degradation. | Use a fresh, properly stored supply of the positive control drug. | |
| Unexpected mortality or adverse effects | Compound toxicity. | Perform an acute toxicity study (LD50) to determine a safe dose range. Observe animals closely for signs of distress. |
References
- Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model. Benchchem.
- Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae). PubMed Central.
- Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. ResearchGate.
- Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH.
- Carrageenan induced Paw Edema Model. Creative Biolabs.
- Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI.
- Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. NIH.
- Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. PubMed.
- Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. YouTube.
- Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed.
- Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4... PubMed.
- Role and regulation of cyclooxygenase-2 during inflammation. PubMed.
- What Is the Role of Cyclooxygenase (COX) in the Body? GoodRx.
- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI.
- Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. ACS Publications.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
- Cyclooxygenase. Wikipedia.
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central.
- The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. PMC.
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- 1. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wvj.science-line.com [wvj.science-line.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-nociceptive, anti-inflammatory and possible mechanism of anti-nociceptive action of methanol leaf extract of Nymphaea lotus Linn (Nymphaeceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Resource Center: Overcoming Solubility Challenges with 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid in Aqueous Media
Welcome to the technical support guide for 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure the successful and reproducible use of this compound in your experiments.
Section 1: Understanding the Physicochemical Barriers
Q1: Why is this compound so difficult to dissolve in my aqueous buffer?
The poor aqueous solubility of this compound is rooted in its molecular structure, which presents a classic conflict between hydrophobic and hydrophilic features.
-
Hydrophobic Core: The molecule is built on a [1,1'-biphenyl] scaffold. This large, two-ring aromatic system is nonpolar and lipophilic ("fat-loving"), meaning it is inherently repelled by water.
-
Ionizable "Handle": The molecule possesses a carboxylic acid (-COOH) group. This group is the key to manipulating its solubility. In its protonated (neutral) state, it contributes little to water solubility. However, when deprotonated to its carboxylate form (-COO⁻), it becomes charged and significantly more hydrophilic ("water-loving").
This solubility behavior is governed by two critical physicochemical parameters:
-
pKa: This is the pH at which the carboxylic acid group is 50% ionized (deprotonated) and 50% unionized (protonated). For most carboxylic acids, the pKa is in the range of 4-5.[1]
The relationship between pH, pKa, and the ratio of the soluble (ionized) to insoluble (unionized) forms of the acid is described by the Henderson-Hasselbalch equation .[2][3][4] For a weak acid, as the pH of the solution increases above the pKa, the equilibrium shifts dramatically towards the more soluble, ionized form.[5][6]
Section 2: Primary Troubleshooting Strategies
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What's happening and how can I prevent it?
This is a common phenomenon known as co-solvent precipitation. Dimethyl sulfoxide (DMSO) is an excellent, water-miscible organic solvent capable of dissolving many hydrophobic compounds.[7][8][9] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment rapidly changes from organic to aqueous. The compound, no longer soluble in the high water content, crashes out of solution.
Troubleshooting Steps to Prevent Precipitation:
-
Minimize Final DMSO Concentration: The most critical factor is the final percentage of DMSO in your assay. Many compounds precipitate when the final DMSO concentration is above 1-2%. Aim to keep the final DMSO concentration as low as possible, ideally below 0.5%, while considering the potential effects of DMSO on your specific biological assay.[8]
-
Optimize the Dilution Process:
-
Vigorous Mixing: Add the DMSO stock to the aqueous buffer drop-wise while vigorously vortexing or stirring the buffer. This rapid dispersion can prevent localized high concentrations of the compound that initiate precipitation.
-
Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in a solution containing 50% DMSO / 50% buffer, and then further dilute this intermediate stock into the final 100% aqueous buffer.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help maintain solubility, but be mindful of the temperature stability of your compound and other assay components.
-
Q3: Can I simply adjust the pH of my buffer to improve solubility? What is the optimal pH range?
Yes, pH adjustment is a powerful and direct method to enhance the solubility of acidic compounds.[][11] By raising the pH of the solution above the compound's pKa, you deprotonate the carboxylic acid group, rendering the molecule charged and significantly more water-soluble.[12][13]
General Rule of Thumb: To ensure that >99% of the compound is in its soluble, ionized form, the pH of the buffer should be at least 2 units higher than the pKa.
Assuming a typical pKa of ~4.5 for the carboxylic acid group, here is the theoretical percentage of the soluble (ionized) form at various pH values:
| pH of Buffer | pH relative to pKa (4.5) | % of Compound in Soluble (Ionized) Form |
| 4.5 | pKa | 50% |
| 5.5 | pKa + 1 | ~91% |
| 6.5 | pKa + 2 | ~99% |
| 7.5 | pKa + 3 | ~99.9% |
Recommendation: For most cell-based assays conducted at physiological pH (~7.4), the compound should be sufficiently soluble, as the pH is nearly 3 units above its predicted pKa. If you are working with acidic buffers (pH < 6), you will likely encounter significant solubility issues.
Caution: Always consider the pH tolerance of your experimental system. Extreme pH values can damage cells, denature proteins, or affect the activity of other reagents.
Section 3: Advanced Solubilization Strategies
Q4: My assay is sensitive to pH changes and DMSO. What are my other options?
When standard methods are not viable, several advanced formulation strategies using excipients can be employed. The most common and effective for research applications are cyclodextrins.
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD):
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[14][15] This unique structure allows them to encapsulate the hydrophobic biphenyl portion of your compound, forming an "inclusion complex."[16][17] This complex effectively shields the "greasy" part of the molecule from water, dramatically increasing its apparent aqueous solubility without requiring pH modification or organic co-solvents.[14][16]
-
Mechanism: Host-guest complexation. The hydrophobic drug (guest) fits into the hydrophobic cavity of the cyclodextrin (host).[17]
-
Advantages: Generally low toxicity in vitro, can significantly increase solubility, and can be used in physiological buffers.
-
Considerations: A screening experiment may be needed to find the optimal ratio of cyclodextrin to your compound.
Section 4: Protocols and Workflows
Protocol 1: Step-by-Step Solubilization via pH Adjustment
This protocol is ideal for preparing a stock solution in a physiological buffer like PBS or HBSS.
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Initial Basic Dissolution: Add a small volume of a dilute basic solution (e.g., 10-100 mM NaOH) to the powder and vortex or sonicate until the solid is completely dissolved. The solution should be clear. This step ensures the compound is fully deprotonated to its soluble salt form.
-
Buffer Addition: Add the concentrated stock of your desired buffer (e.g., 10x PBS).
-
Final pH Adjustment: Carefully adjust the pH of the solution down to your target pH (e.g., 7.4) using a dilute acid like HCl. Monitor the pH closely with a calibrated pH meter.
-
Bring to Final Volume (QS): Add high-purity water to reach the final desired concentration and volume.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any potential micro-precipitates or microbial contamination.
Caption: A troubleshooting guide for preventing co-solvent precipitation.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]
-
pKa values in solubility determination using the Henderson-Hasselbalch equation. International Journal of Pharmaceutics. [Link]
-
Absorption of drugs. Vetscraft. [Link]
-
PH adjustment: Significance and symbolism. Avicenna. [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. ACS Publications. [Link]
-
Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. ResearchGate. [Link]
-
pH Adjusting Database. CompoundingToday.com. [Link]
-
pH Adjustment and Neutralization, the basics. Digital Analysis. [Link]
-
(1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-. PubChem. [Link]
-
pH and solubility (video). Khan Academy. [Link]
-
4-METHOXYPHENYLACETIC ACID. Loba Chemie. [Link]
-
4-methoxyphenyl acetic acid. The Good Scents Company. [Link]
-
2-[3-(4-methoxyphenyl)-1-phenyl-1h-pyrazol-4-yl]acetic acid. PubChemLite. [Link]
-
4-biphenyl-(4'-methoxy)acetic acid (C15H14O3). PubChemLite. [Link]
-
pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. [Link]
-
(2-{[3-(4-Methoxyphenyl)propanoyl]amino}-1,3-thiazol-4-yl)acetic acid. Amerigo Scientific. [Link]
-
2-(2-Chloro-4'-methoxy-[1,1'-biphenyl]-4-yl)acetic acid. PubChem. [Link]
-
Methoxyphenylacetic acid. PubChem. [Link]
Sources
- 1. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 2. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 6. Khan Academy [khanacademy.org]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 11. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 12. vetscraft.com [vetscraft.com]
- 13. phadjustment.com [phadjustment.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Support Center: Stability of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge, practical troubleshooting steps, and robust protocols necessary to confidently assess the stability profile of this molecule and its derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the anticipated stability of this compound in acidic environments.
Q1: What is the primary stability concern for this compound under acidic conditions?
The primary concern is the acid-catalyzed hydrolysis of the methoxy group (an ether) on the biphenyl ring system. Ether linkages, especially on an aromatic ring, are susceptible to cleavage in the presence of strong acids, which can be exacerbated by elevated temperatures. This reaction would result in the formation of the corresponding phenol, 2-(3'-Hydroxy-[1,1'-biphenyl]-4-yl)acetic acid.
Q2: How stable is the biphenyl core and the acetic acid side chain?
The biphenyl ring system and the acetic acid side chain are generally robust and not expected to degrade under typical acidic stress conditions used in pharmaceutical development. The C-C bond linking the two phenyl rings and the alkyl side chain are chemically resilient to hydrolysis. Degradation of these moieties would require exceptionally harsh conditions (e.g., extreme heat and pressure with strong oxidizing acids) that fall outside the scope of standard stability testing.
Q3: What are the recommended starting conditions for an acid-forced degradation study?
Forced degradation studies are a critical component of pharmaceutical development, designed to understand degradation pathways and develop stability-indicating analytical methods.[1][2] A common starting point, in line with industry practice, is to expose the compound to 0.1 N hydrochloric acid (HCl) at room temperature for several hours.[1][3] The extent of degradation should then be analyzed. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products can be reliably detected and quantified without being obscured by secondary degradants from over-stressing the molecule.[1][4]
Q4: Which regulatory guidelines should be followed for these studies?
The foundational guidelines are provided by the International Conference on Harmonisation (ICH). Specifically, ICH Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing) outline the requirements for stress testing.[5] These guidelines mandate that stress testing be performed to elucidate the intrinsic stability of the drug substance.[5]
Section 2: Potential Acidic Degradation Pathway
The principal degradation mechanism anticipated under acidic conditions is the O-demethylation of the methoxy ether. This proceeds via protonation of the ether oxygen, followed by nucleophilic attack (e.g., by a chloride ion or water) to displace methanol and yield the phenolic analogue.
Caption: Predicted pathway for acid hydrolysis of the target compound.
Section 3: Troubleshooting Guide for Forced Degradation Studies
This guide addresses common issues encountered during experimental work.
| Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| No significant degradation observed (<5%) | Stress conditions are too mild (insufficient acid strength, temperature, or time). | Systematically increase stress. The goal is to find conditions that produce relevant degradants. Begin by increasing the temperature (e.g., to 40-60°C) with 0.1 N HCl. If degradation is still minimal, increase the acid concentration to 0.5 N or 1.0 N. Extend the reaction time as a final variable. Documenting this tiered approach is crucial for demonstrating a thorough investigation.[1] |
| Parent compound completely degraded (>90%) | Stress conditions are too harsh, potentially leading to the formation of secondary degradants not relevant to shelf-life stability. | Reduce stress intensity. The ideal range for degradation is 5-20%.[1][4] If you observe complete degradation, revert to milder conditions. For example, if 1 N HCl at 60°C caused excessive degradation, reduce the concentration to 0.1 N HCl at a lower temperature (e.g., 40°C or room temperature) and shorten the exposure time.[1] |
| Poor separation of peaks in HPLC analysis | The analytical method is not "stability-indicating." The parent peak may co-elute with one or more degradation products. | Optimize the HPLC method. The phenolic degradant will be more polar than the parent compound. To improve separation on a C18 column, try adjusting the mobile phase gradient (e.g., start with a higher aqueous percentage or use a shallower gradient). Modifying the pH of the aqueous mobile phase can also alter the retention of the acidic analytes. |
| Multiple unexpected peaks appear | This could be due to secondary degradation (over-stressing), complex side reactions, or impurities present in the initial sample. | Use mass spectrometry (LC-MS) for peak identification. An LC-MS analysis is invaluable for determining the mass-to-charge ratio of unknown peaks, which provides critical clues to their structure.[6] This helps differentiate between expected degradants (like the hydroxyl derivative), isomers, and unrelated impurities. Also, always run a "time zero" (unstressed) sample to identify pre-existing impurities. |
Section 4: Experimental Protocols
These protocols provide a validated starting point for your experimental work. As a Senior Application Scientist, I emphasize that these are templates; adjustments may be necessary based on your specific equipment and observations.
Protocol 1: Forced Degradation via Acid Hydrolysis
This protocol details a systematic approach to stress testing.
-
Preparation of Solutions:
-
Prepare 0.1 N and 1.0 N aqueous solutions of hydrochloric acid (HCl).
-
Prepare a stock solution of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Stress Condition Application (Tiered Approach):
-
Condition 1 (Mild): Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 8 hours.
-
Condition 2 (Moderate): Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Place in a water bath at 60°C for 8 hours.
-
Condition 3 (Harsh): Mix 1 mL of the stock solution with 1 mL of 1.0 N HCl. Place in a water bath at 60°C for 8 hours.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water and subject it to the same temperature conditions to assess for non-hydrolytic degradation.
-
-
Sample Quenching and Preparation:
-
After the specified time, remove an aliquot (e.g., 100 µL) from each stress and control sample.
-
Crucially, neutralize the acid by adding an equimolar amount of a suitable base (e.g., 0.1 N or 1.0 N NaOH) to prevent ongoing degradation and protect the analytical column.
-
Dilute the neutralized sample to a final concentration suitable for HPLC analysis (e.g., ~50-100 µg/mL) using the initial mobile phase composition.
-
-
Analysis:
-
Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the time-zero or control sample.
-
Workflow for Acid Stress Testing
Caption: Decision workflow for forced degradation experiments.
Protocol 2: Baseline Stability-Indicating HPLC-UV Method
This method serves as a robust starting point for separating the parent compound from its more polar phenolic degradant.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (or a more specific wavelength determined by a UV scan of the parent compound)
Justification of Method Choices:
-
C18 Column: Provides excellent hydrophobic retention for aromatic compounds.
-
Formic Acid: An acidic modifier that ensures the carboxylic acid group is protonated, leading to sharper peaks and consistent retention.
-
Gradient Elution: Necessary to separate the parent compound from its more polar degradant, which will elute earlier. The gradient provides high resolution across a range of polarities.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
- Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups... (n.d.). ResearchGate.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.
- Forced Degradation Studies. (2016). SciSpace.
- Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate.
- Development And Validation Of Novel Stability-Indicating RP-HPLC Method For Determination Of Pitolisant In Bulk And Pharmaceutical Dosage Form. (2023). Indo American Journal of Pharmaceutical Sciences.
- A mechanism showing the hydrolysis of the methoxy groups... (n.d.). ResearchGate.
- (1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-. (n.d.). PubChem.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
- the use of analytical techniques to detect toxic synthetic drug, sibutramine, adulterated. (n.d.). TIIKM Conference Proceedings.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (2010). Asian Journal of Chemistry.
- Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. (n.d.). PMC - NIH.
- Hydrolysis of Methoxy Group but not Methylenedioxy. (2024). Reddit.
- 2-(3'-Methoxy-[1,1'-biphenyl]-3-yl)acetic acid. (n.d.). BLDpharm.
- 4-Biphenylacetic acid 98%. (n.d.). Sigma-Aldrich.
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2022). ACS Omega.
Sources
Preventing degradation of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid during storage
Welcome to the dedicated technical support center for 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to proactively address potential degradation issues. Our goal is to explain the causality behind experimental choices, empowering you to maintain the quality of your valuable research materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors are exposure to light (photodegradation), high temperatures (thermal degradation), moisture (hydrolysis), and strong oxidizing agents. The biphenyl ring system, methoxy group, and carboxylic acid functional group are all susceptible to specific degradation pathways under these conditions.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed, opaque container with a desiccant. For short-term storage, keeping it in a cool, dark, and dry place, such as a desiccator at room temperature, is acceptable. Always minimize exposure to atmospheric moisture and light.
Q3: I've noticed a change in the color of my compound. What could be the cause?
A3: A color change, such as yellowing, can be an indicator of degradation, particularly due to oxidation or photodegradation. It is advisable to perform an analytical check, such as HPLC, to assess the purity of the compound.
Q4: Can I store solutions of this compound? If so, what are the recommended conditions?
A4: While it is always best to prepare solutions fresh, if storage is necessary, use a suitable anhydrous solvent and store the solution at -20°C or -80°C in a tightly sealed, light-protected container. The choice of solvent is critical; protic solvents may facilitate hydrolysis over time.
Troubleshooting Guide: Identifying and Preventing Degradation
This section delves into the common degradation pathways for this compound and provides actionable steps to mitigate these issues.
Issue 1: Suspected Hydrolysis of the Carboxylic Acid Moiety
-
Symptoms:
-
Decrease in the expected potency or activity of the compound in assays.
-
Appearance of new, more polar peaks in HPLC analysis.
-
Changes in the pH of a solution over time.
-
-
Root Cause Analysis: The carboxylic acid group can be susceptible to hydrolysis, especially in the presence of moisture and catalyzed by acidic or basic conditions.[1][2][3] While carboxylic acids are generally less prone to hydrolysis than their ester or amide derivatives, prolonged exposure to non-neutral aqueous environments can lead to degradation.
-
Preventative Measures & Solutions:
-
Storage: Always store the solid compound in a desiccated environment.
-
Solvent Choice: For preparing stock solutions, use high-purity, anhydrous solvents. If aqueous buffers are required for experiments, prepare the solutions fresh and use them immediately.
-
pH Control: Maintain the pH of aqueous solutions within a neutral range, unless the experimental protocol requires otherwise.
-
Issue 2: Oxidative Degradation
-
Symptoms:
-
Development of a yellowish or brownish tint in the solid compound or its solutions.
-
Appearance of new peaks in the HPLC chromatogram, potentially with altered UV spectra.
-
Inconsistent results in biological assays.
-
-
Root Cause Analysis: The biphenyl system and the methoxy group can be susceptible to oxidation.[4][5][6] Oxidizing agents, atmospheric oxygen, and peroxide impurities in solvents can initiate radical reactions, leading to the formation of hydroxylated or other oxidized byproducts.
-
Preventative Measures & Solutions:
-
Inert Atmosphere: For long-term storage or when handling sensitive solutions, consider blanketing the container with an inert gas like argon or nitrogen.
-
Solvent Purity: Use freshly opened, high-purity solvents. Ethers, for example, can form explosive peroxides over time, which are also strong oxidizing agents.
-
Avoid Incompatible Materials: Do not store the compound in proximity to strong oxidizing agents.[7]
-
Issue 3: Photodegradation
-
Symptoms:
-
Similar to oxidation, a change in color may be observed.
-
A significant and rapid decrease in purity when exposed to ambient light.
-
The appearance of complex peak patterns in HPLC analysis, indicative of multiple degradation products.
-
-
Root Cause Analysis: Aromatic systems, such as the biphenyl core of this molecule, can absorb UV light, leading to photochemical reactions.[8][9] This can result in a variety of degradation products through mechanisms like ring opening, dimerization, or reaction with solvent molecules.
-
Preventative Measures & Solutions:
-
Light Protection: Always store the compound in amber vials or other opaque containers.
-
Lab Environment: Conduct experimental manipulations in a shaded area or under yellow light to minimize exposure to UV radiation.
-
Formulation Considerations: If developing a formulation, the inclusion of a UV-absorbing excipient may be necessary to protect the active compound.
-
Experimental Protocols
To empower researchers to proactively assess the stability of their compound, we provide the following detailed protocols for forced degradation studies and purity analysis. These studies are essential for developing stability-indicating analytical methods.[3][5][10][11][12]
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to obtain a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours.
-
Photodegradation: Expose the solid compound to direct sunlight or a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase of your analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 95% A, 5% B; linearly increase to 95% B over 20 minutes; hold for 5 minutes; return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products. The goal is to achieve baseline separation between the parent peak and all major degradation peaks.
Visualizing Degradation Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the potential degradation pathways and the experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for the compound.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. biomedres.us [biomedres.us]
- 6. scispace.com [scispace.com]
- 7. 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | C9H10O5 | CID 107153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. forced degradation study: Topics by Science.gov [science.gov]
- 12. pharmtech.com [pharmtech.com]
Optimizing reaction conditions for 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid synthesis
Technical Support Center: Synthesis of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
Welcome to the technical support center for the synthesis of this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols. Our focus is on the prevalent two-step synthetic route: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by ester hydrolysis.
I. Overview of the Synthetic Strategy
The synthesis of this compound is efficiently achieved through a robust two-step process. This method is favored for its high functional group tolerance and consistently good yields.[1] The general approach involves:
-
Suzuki-Miyaura Cross-Coupling: Formation of the core biphenyl structure by coupling an aryl halide (or triflate) with an appropriate boronic acid or ester derivative. This reaction is a cornerstone of modern organic synthesis for creating C-C bonds.[2]
-
Ester Hydrolysis: Conversion of the resulting ester intermediate to the final carboxylic acid product.
This workflow is designed to be a self-validating system, where successful isolation of the ester intermediate confirms the efficacy of the critical C-C bond formation before proceeding to the final deprotection step.
II. Recommended Experimental Protocol
This protocol provides a detailed methodology for the synthesis, starting from commercially available reagents.
Step 1: Suzuki-Miyaura Coupling
Reaction: Methyl 2-(4-bromophenyl)acetate + 3-Methoxyphenylboronic Acid → Methyl 2-(3'-methoxy-[1,1'-biphenyl]-4-yl)acetate
Materials:
-
Methyl 2-(4-bromophenyl)acetate (1.0 equiv)
-
3-Methoxyphenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-(4-bromophenyl)acetate, 3-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Scientist's Note: This degassing step is critical to prevent oxygen from oxidizing the Pd(0) active catalyst, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[3]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.
Step 2: Saponification (Ester Hydrolysis)
Reaction: Methyl 2-(3'-methoxy-[1,1'-biphenyl]-4-yl)acetate → this compound
Materials:
-
Methyl 2-(3'-methoxy-[1,1'-biphenyl]-4-yl)acetate (1.0 equiv)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 equiv)
-
Tetrahydrofuran (THF) and Water (3:1 v/v)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the ester intermediate in the THF/water solvent mixture in a round-bottom flask.
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.[4] Scientist's Note: LiOH is often preferred for its high reactivity in THF/water systems, which can lead to cleaner and faster conversions.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1 M HCl to a pH of 1-2. A precipitate of the final product should form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My Suzuki coupling reaction failed or gave a very low yield. What went wrong?
A1: Low yield in the Suzuki coupling step is a frequent issue that can stem from several factors. Systematically check the following:
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Ensure your reaction setup was properly degassed and maintained under an inert atmosphere. If you suspect catalyst deactivation, consider using a more robust pre-catalyst or fresh catalyst. Some modern catalysts show high activity even at very low loadings.[5]
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] K₂CO₃ is a good general-purpose base, but if your substrates are sterically hindered or electronically deactivated, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary.[8] The base must also be anhydrous if used in an organic solvent system.
-
Poor Quality Reagents: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[9] Use fresh or properly stored boronic acid. Consider using more stable boronate esters (e.g., pinacol esters) as an alternative.[10]
-
Incorrect Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is common, as water helps dissolve the inorganic base.[10]
Q2: I see significant amounts of homocoupling byproducts (biphenyls from either starting material coupling with itself). How can I prevent this?
A2: Homocoupling is a common side reaction, particularly of the boronic acid. Its formation is often promoted by the presence of oxygen or inefficient transmetalation.
-
Rigorous Degassing: As mentioned, oxygen can facilitate homocoupling.[3] Ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst.
-
Optimize Reagent Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid can help drive the desired cross-coupling reaction to completion. However, a large excess can sometimes increase homocoupling.
-
Choice of Ligand: The ligand on the palladium catalyst significantly influences its reactivity and stability. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over side reactions.[5] If you are using a simple catalyst like Pd(OAc)₂, adding a ligand such as SPhos or XPhos can dramatically improve results.[11]
Q3: The ester hydrolysis is incomplete or very slow. What should I do?
A3: Incomplete hydrolysis is usually a matter of reaction conditions or steric hindrance.
-
Increase Base Equivalents/Strength: Ensure you are using at least 2-3 equivalents of a strong base like LiOH or NaOH. For sterically hindered esters, a stronger base or higher reaction temperatures may be required.
-
Improve Solubility: If the ester has poor solubility in the reaction medium, the reaction will be slow. Adding a co-solvent like THF or methanol can improve solubility and accelerate the hydrolysis.[4]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) will increase the reaction rate. Monitor carefully to avoid potential side reactions.[12]
Q4: I'm having difficulty purifying the final carboxylic acid product. What techniques do you recommend?
A4: Purification of the final acid can sometimes be challenging due to residual starting materials or byproducts.
-
Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a basic aqueous solution (e.g., 1 M NaHCO₃). The desired acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Afterward, re-acidify the aqueous layer with 1 M HCl to precipitate the pure acid, which can then be filtered or extracted back into an organic solvent.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find one that provides good quality crystals.
-
Chromatography: While less common for final acid purification on a large scale, flash chromatography can be used. A common issue is "streaking" of the acid on the silica gel. This can often be mitigated by adding a small amount (0.5-1%) of acetic acid to the eluent.
IV. Frequently Asked Questions (FAQs)
Q1: Why is a two-step synthesis (coupling of an ester followed by hydrolysis) used instead of directly coupling 2-(4-bromophenyl)acetic acid?
A1: The free carboxylic acid group can interfere with the Suzuki coupling reaction. Its acidic proton can react with the basic conditions required for the catalytic cycle, potentially neutralizing the base needed to activate the boronic acid.[13] Furthermore, the carboxylate anion can coordinate to the palladium center, inhibiting its catalytic activity. Protecting the acid as an ester circumvents these issues, leading to a more reliable and higher-yielding reaction.
Q2: How do I select the optimal palladium catalyst and ligand for this specific transformation?
A2: The choice of catalyst and ligand is critical for success.[14] For general screening, Pd(PPh₃)₄ is a classic choice. However, for more challenging or sensitive substrates, modern catalysts are superior. Pd(dppf)Cl₂ is an excellent and reliable choice for a wide range of aryl bromide couplings. For very unreactive substrates (e.g., aryl chlorides) or for achieving very low catalyst loadings, catalysts based on bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are recommended.[5]
Q3: What is the role of the base in the Suzuki reaction, and how does its strength matter?
A3: The base has multiple crucial roles in the Suzuki-Miyaura reaction.[2] Its primary function is to react with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[15] This boronate is much more effective at transferring its organic group to the palladium center during the transmetalation step. The choice of base can significantly impact the reaction outcome.[6]
-
Weak Bases (e.g., NaHCO₃, K₂CO₃): Suitable for highly reactive substrates.
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Often required for less reactive or sterically hindered substrates to facilitate the formation of the active boronate species.
Q4: Can I use an aryl triflate instead of an aryl bromide as a coupling partner?
A4: Yes, aryl triflates (-OTf) are excellent alternatives to aryl halides in Suzuki couplings. The general reactivity order for the electrophile is I > OTf > Br >> Cl.[2] Triflates are often more reactive than bromides, which can allow for milder reaction conditions (e.g., lower temperatures or shorter reaction times). However, they can be more susceptible to hydrolysis, especially with electron-withdrawing groups on the aromatic ring.[16]
V. Summary of Optimized Reaction Conditions
For ease of reference, the key parameters for the two synthetic steps are summarized below.
Table 1: Suzuki-Miyaura Coupling Optimization Parameters
| Parameter | Recommended Condition | Rationale & Notes |
|---|---|---|
| Aryl Halide | Methyl 2-(4-bromophenyl)acetate | Commercially available, good reactivity. |
| Boronic Acid | 3-Methoxyphenylboronic acid | 1.1 - 1.3 equivalents to ensure full conversion. |
| Catalyst | Pd(dppf)Cl₂ | 1-3 mol%. Robust, reliable, and commercially available. |
| Base | K₂CO₃ or K₃PO₄ | 2-3 equivalents. K₃PO₄ is stronger and may improve yield.[8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Good for dissolving both organic and inorganic reagents.[17] |
| Temperature | 80 - 100 °C | Ensures a reasonable reaction rate without significant decomposition. |
| Atmosphere | Inert (Argon or N₂) | Critical to prevent catalyst deactivation and side reactions.[3] |
Table 2: Ester Hydrolysis Condition Comparison
| Parameter | Option A (Standard) | Option B (Accelerated) | Rationale & Notes |
|---|---|---|---|
| Base | NaOH | LiOH | LiOH often provides faster and cleaner reactions in THF/water. |
| Equivalents | 2.0 - 3.0 | 2.0 - 3.0 | Ensures complete saponification. |
| Solvent | THF/H₂O (3:1) | Methanol/H₂O (4:1) | THF is excellent for solubility; Methanol can also be effective.[4] |
| Temperature | Room Temperature | 40 - 50 °C | Heating can significantly reduce reaction time. |
| Workup | Acidification with 1 M HCl | Acidification with 1 M HCl | Standard procedure to protonate the carboxylate and precipitate the product. |
VI. References
-
Suzuki reaction. Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Publications. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Optimizing Cross-Coupling Reactions with Advanced Palladium Catalysts. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Suzuki Coupling: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups... ResearchGate. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
-
diphenylacetic acid. Organic Syntheses Procedure. [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
-
Method for producing 4-biphenylacetic acid. Google Patents.
-
Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. Google Patents.
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. NIH. [Link]
-
Preparation method of methoxyphenylacetic acid. Google Patents.
-
homoveratric acid. Organic Syntheses Procedure. [Link]
-
WO 2014/030106 A2. Google APIs. [Link]
-
(1,1'-Biphenyl)-3-acetic acid, 4'-methoxy-. PubChem. [Link]
-
Process for purifying acetic acid. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. nbinno.com [nbinno.com]
- 12. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Biphenyl Acetic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of biphenyl acetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of molecules. Biphenyl acetic acid and its derivatives are key structural motifs in many pharmaceuticals, making their efficient and clean synthesis a critical endeavor. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you optimize your synthetic routes and minimize impurity formation.
Section 1: Formation of the Biphenyl Core via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of the C-C bond between the two phenyl rings in biphenyl acetic acid derivatives due to its high functional group tolerance and generally good yields.[1] However, several side reactions can occur, leading to reduced yields and purification challenges.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Q1: I am observing a significant amount of homocoupling product from my boronic acid starting material. What is causing this and how can I prevent it?
A1: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, consuming your starting material and complicating purification due to the similar polarity of the byproduct to the desired product.[2]
-
Causality: The primary culprits for boronic acid homocoupling are the presence of oxygen and the use of a Pd(II) precatalyst.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[3] When using a Pd(II) precatalyst, its inefficient reduction to Pd(0) can also lead to this side reaction.[4]
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents and reaction mixtures are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of Pd(0) Precatalysts: Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the need for an in-situ reduction of a Pd(II) species, which can be a source of homocoupling.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos families). These ligands can stabilize the palladium center and sterically hinder the formation of the homocoupled dimer.
-
Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The strength and solubility of the base can influence the reaction rate and selectivity.[4]
-
Q2: My reaction is sluggish, and I'm getting a low yield of the desired biphenyl product. What are the likely causes?
A2: A low yield in Suzuki coupling can stem from several factors, from catalyst deactivation to poor reagent quality.
-
Causality: Inactive catalyst, poor quality of reagents, or suboptimal reaction conditions are the usual suspects. The palladium catalyst is sensitive to air and moisture.[4] Boronic acids can also degrade over time.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q: Can I use aryl chlorides for the Suzuki coupling to synthesize biphenyl acetic acid derivatives?
A: While aryl bromides and iodides are more reactive, aryl chlorides can be used. However, they typically require more specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands to achieve good yields.[3]
Q: How do I remove residual palladium from my product?
A: Residual palladium can be a concern, especially for pharmaceutical applications. Purification methods include column chromatography on silica gel, treatment with a palladium scavenger resin, or recrystallization.[4]
Experimental Protocol: Suzuki-Miyaura Coupling for 4'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 4-bromophenylacetic acid with 4-methoxyphenylboronic acid.
Materials:
-
4-Bromophenylacetic acid
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1-Propanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-bromophenylacetic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed 1-propanol and water (4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 97 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | In-situ generation of Pd(0) from a stable Pd(II) precursor.[5] |
| Base | K₂CO₃ | A moderately strong base, effective in most Suzuki couplings. |
| Solvent | 1-Propanol/Water | A polar solvent mixture that aids in dissolving the reagents. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction. |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.
Section 2: Friedel-Crafts Acylation Route to Biphenyl Ketone Precursors
An alternative strategy for constructing biphenyl acetic acid derivatives involves the Friedel-Crafts acylation of a biphenyl core to introduce an acetyl group, which can then be converted to the acetic acid moiety.[3]
Troubleshooting Guide: Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation of biphenyl is giving a low yield and a complex mixture of products. What's going wrong?
A1: Low yields and side products in Friedel-Crafts acylation often point to issues with the catalyst, reagents, or reaction conditions.
-
Causality: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and can be easily deactivated.[6] Polysubstitution can also occur, although it is less common than in Friedel-Crafts alkylation.[3] The position of acylation can also lead to a mixture of isomers.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and freshly opened or purified Lewis acid.
-
Catalyst Stoichiometry: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone complexes with it.[6]
-
Temperature Control: The reaction is often exothermic. Running the reaction at a low temperature (e.g., 0 °C) and then allowing it to warm to room temperature can help control the reaction rate and minimize side products.
-
Order of Addition: Slowly adding the acylating agent to the mixture of the aromatic substrate and the Lewis acid can help to control the reaction.
-
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation
Q: Can I perform a Friedel-Crafts acylation on a substituted biphenyl?
A: Yes, but the directing effects of the substituent must be considered. Electron-donating groups will activate the ring towards acylation and direct ortho- and para-, while electron-withdrawing groups will deactivate the ring.[3]
Q: What are some common byproducts in the Friedel-Crafts acylation of biphenyl?
A: Besides the desired 4-acetylbiphenyl, you may observe the formation of 2-acetylbiphenyl and di-acylated products, although the latter is less common due to the deactivating nature of the acetyl group.
Experimental Protocol: Friedel-Crafts Acylation of Biphenyl
This protocol describes the acylation of biphenyl with acetyl chloride.
Materials:
-
Biphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel and a calcium chloride tube, add anhydrous aluminum chloride (1.2 equiv) and anhydrous DCM under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equiv) to the suspension with stirring.
-
In a separate flask, dissolve biphenyl (1.0 equiv) in anhydrous DCM.
-
Add the biphenyl solution dropwise to the cooled acylium ion complex over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from ethanol.
Section 3: Introduction of the Acetic Acid Moiety
Once the biphenyl core is functionalized, the acetic acid side chain can be introduced through various methods. Here, we focus on the Willgerodt-Kindler reaction of an acetylbiphenyl precursor.
Troubleshooting Guide: Willgerodt-Kindler Reaction
Q1: The yield of my biphenyl acetic acid from the Willgerodt-Kindler reaction is low, and I'm isolating a lot of the thioamide intermediate. How can I improve the conversion?
A1: Incomplete hydrolysis of the thioamide intermediate is a common issue in the Willgerodt-Kindler reaction.
-
Causality: The hydrolysis of the stable thioamide to the carboxylic acid requires harsh conditions, which can sometimes lead to degradation of the product.[7]
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature of Hydrolysis: Prolonging the heating time or increasing the temperature during the hydrolysis step can drive the reaction to completion.
-
Use of a Co-solvent: Adding a co-solvent like ethanol or dioxane during hydrolysis can improve the solubility of the thioamide and facilitate its conversion.
-
Stronger Hydrolysis Conditions: If basic hydrolysis is incomplete, consider switching to acidic hydrolysis with a strong acid like sulfuric acid, but be mindful of potential side reactions on the biphenyl core.
-
Frequently Asked Questions (FAQs): Acetic Acid Moiety Introduction
Q: Are there alternative methods to the Willgerodt-Kindler reaction for converting an acetyl group to an acetic acid group?
A: Yes, other methods include the Haloform reaction followed by reduction, or oxidation with reagents like lead tetraacetate. However, the Willgerodt-Kindler reaction is often preferred for its directness.
Q: Can I use the Arndt-Eistert homologation to synthesize biphenyl acetic acid?
A: The Arndt-Eistert homologation is a viable method to extend a biphenyl carboxylic acid to a biphenyl acetic acid.[8] It involves the reaction of the corresponding acid chloride with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement.[8][9] However, the use of diazomethane, which is explosive and toxic, is a significant drawback.[8] A safer alternative is the Kowalski ester homologation.[9]
Experimental Protocol: Willgerodt-Kindler Reaction of 4-Acetylbiphenyl
This protocol outlines the conversion of 4-acetylbiphenyl to 4-biphenylacetic acid.
Materials:
-
4-Acetylbiphenyl
-
Sulfur
-
Morpholine
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Thioamide Formation: In a round-bottom flask, mix 4-acetylbiphenyl (1.0 equiv), sulfur (2.5 equiv), and morpholine (5.0 equiv).
-
Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude thiomorpholide.
-
Hydrolysis: To the crude thiomorpholide, add a solution of NaOH (10 equiv) in a mixture of water and ethanol (1:1 v/v).
-
Heat the mixture to reflux and stir for 12-24 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and acidify with concentrated HCl to a pH of ~2.
-
The biphenyl acetic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Caption: General synthetic pathways to biphenyl acetic acid derivatives.
Section 4: Scale-Up Considerations
Scaling up the synthesis of biphenyl acetic acid derivatives from the lab to a pilot plant or industrial scale introduces new challenges.[10]
Troubleshooting Guide: Scale-Up Issues
Q1: We are observing a significant increase in impurities and a decrease in yield upon scaling up our synthesis. What are the key factors to investigate?
A1: Scale-up issues often arise from changes in mass and heat transfer, mixing efficiency, and the amplification of minor side reactions.[10][11]
-
Causality:
-
Thermal Gradients: In larger reactors, inefficient heat dissipation can lead to localized hotspots, promoting side reactions or product degradation.[10]
-
Mixing Inefficiency: What works with a magnetic stirrer in a flask may not be sufficient in a large reactor, leading to poor mass transfer and reduced reaction rates.[10]
-
Impurity Amplification: A side reaction that produces a 1% impurity at the lab scale can become a significant issue in a multi-kilogram batch.[10]
-
-
Troubleshooting and Optimization:
-
Process Safety Analysis: Conduct a thorough hazard evaluation to identify potential runaway reactions, especially for exothermic steps like Friedel-Crafts acylation.
-
Mixing Studies: Ensure that the mixing in the larger reactor is adequate to maintain a homogenous reaction mixture. The type of impeller and stirring speed are critical parameters.
-
Controlled Reagent Addition: The rate of addition of reagents can be critical in controlling the reaction temperature and minimizing localized high concentrations.
-
Purification Strategy: Develop a robust purification strategy that can effectively remove the expected impurities at a larger scale. This may involve optimizing recrystallization conditions or developing an alternative purification method.
-
References
- BenchChem Technical Support Team. (2025, November). Technical Support Center: 3'-(Hydroxymethyl)-biphenyl-4-acetic acid Synthesis. Benchchem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Scaling Up the Synthesis of Biphenyl-4,4'-dicarboxylic Acid. Benchchem.
- Wikipedia. (n.d.). Willgerodt rearrangement.
- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
- Herner, A., et al. (2017).
- NROChemistry. (n.d.).
- chemeurope.com. (n.d.). Willgerodt rearrangement.
- ResearchGate. (n.d.).
- Hassan, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- ResearchGate. (2023, June 10).
- Marvel, C. S., et al. (n.d.). diphenylacetic acid. Organic Syntheses Procedure.
- Baltus, C. B. (2010).
- Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.
- Organic Syntheses, Inc. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
- Wikipedia. (n.d.). Arndt–Eistert reaction.
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). RSC Publishing.
- the hive archive. (2005, April 20). Willgerodt Reaction (phenylacetic acid route).
- Semantic Scholar. (n.d.).
- ADICHEMISTRY. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Scribd. (n.d.). 304 Arndt Eistert Reaction PDF.
- Chegg.com. (2020, October 18). Solved Biphenyl (phenylbenzene) undergoes the Friedel-Crafts.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-biphenyl-4'-fluoro-acetic acid.
- Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ChemicalBook. (n.d.). 4-Biphenylacetic acid synthesis.
- ResearchGate. (2025, August 7). (PDF) Recent advances in the Willgerodt–Kindler reaction.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- ACS Publications. (2026, January 16). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes | Organic Letters.
- Google Patents. (n.d.).
- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction La catalyse générale acido-basique dans la réaction de Willg. (n.d.).
- Lehigh Preserve. (n.d.).
- Benchchem. (n.d.).
- Google Patents. (n.d.). KR100641825B1 - Method for producing 4-biphenylacetic acid.
- ResearchGate. (2025, August 7).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Willgerodt_rearrangement [chemeurope.com]
- 8. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 11. KR100641825B1 - Method for producing 4-biphenylacetic acid - Google Patents [patents.google.com]
Purification challenges for 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
Technical Support Center: 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic Acid
Introduction: Understanding the Molecule
Welcome to the technical support guide for this compound. This molecule presents a unique set of purification challenges due to its hybrid structure: a lipophilic biphenyl core combined with a polar, acidic carboxylic acid functional group. This duality can lead to issues such as poor crystallinity, problematic chromatographic behavior, and persistent impurities from its synthesis.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and adapt these methods to your specific experimental outcomes.
Part 1: Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My crude product is an oily or waxy solid. What is a robust starting point for purification?
Answer:
This is the most common physical state for crude biphenylacetic acids post-synthesis and workup. The primary cause is often the presence of residual solvents, unreacted starting materials, or low-melting point byproducts. The recommended first-line purification strategy is a well-designed acid-base extraction followed by crystallization .
The Causality: The carboxylic acid moiety is the key to this separation. By treating the crude mixture with a mild aqueous base (e.g., sodium bicarbonate), the target compound is selectively deprotonated to its highly water-soluble sodium carboxylate salt. This allows for the removal of non-acidic, organic-soluble impurities (like homocoupled byproducts or unreacted aryl halides) through simple phase separation. Subsequent re-acidification of the aqueous layer will precipitate your desired product, often in a much purer, solid form.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x 50 mL per 100 g of crude material).
-
Expert Tip: Avoid strong bases like NaOH, as they can potentially hydrolyze any residual ester starting materials and complicate the impurity profile.
-
-
Back-Extraction: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any remaining non-polar impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with vigorous stirring. Monitor the pH with litmus paper or a pH meter until it reaches ~pH 2.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a cold non-polar solvent like hexane to aid in drying.[1]
-
Drying: Dry the purified solid under high vacuum.
This protocol should yield a solid product ready for crystallization or, if necessary, chromatographic purification.
FAQ 2: I performed a Suzuki-Miyaura coupling to synthesize the compound. What are the most probable impurities I should be looking for?
Answer:
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction but is known to generate a characteristic set of byproducts.[2] Understanding these potential impurities is critical for developing an effective purification strategy.
Key Potential Impurities from Suzuki-Miyaura Synthesis:
| Impurity Type | Chemical Name/Structure (Example) | Origin | Removal Strategy |
| Homocoupling Product | 4,4'-Dimethoxybiphenyl | Unwanted coupling of two boronic acid molecules. | Acid-base extraction (non-acidic), Chromatography. |
| Protodeboronation Product | Methoxybenzene | Replacement of the boronic acid group with a hydrogen atom from the solvent or base. | Volatile, often removed during solvent evaporation. |
| Unreacted Starting Material 1 | (4-Bromophenyl)acetic acid | Incomplete reaction of the aryl halide partner. | Chromatography, Recrystallization. |
| Unreacted Starting Material 2 | 3-Methoxyphenylboronic acid | Incomplete reaction of the boronic acid partner. | Water washes, Acid-base extraction (boronic acids are weakly acidic). |
| Palladium Residues | Elemental Palladium (Pd(0)) or salts | Remnants of the palladium catalyst used in the reaction. | Specialized filtration, treatment with metal scavengers or activated carbon. |
| Inorganic Salts | K₂CO₃, Na₂CO₃, etc. | Base used in the reaction.[3] | Aqueous workup, washing the final product with water. |
FAQ 3: My compound streaks badly during silica gel column chromatography. How can I achieve sharp, well-defined bands?
Answer:
This is a classic problem when purifying carboxylic acids on silica gel. Silica is an acidic stationary phase (pKa ~4.5), and it can engage in acid-base interactions with your compound. As the compound travels down the column, it exists in a dynamic equilibrium between its protonated (less polar) and deprotonated (more polar, anionic) forms. The anionic form interacts strongly and unpredictably with the silica, leading to severe band broadening or "streaking."
The Solution: Suppress the deprotonation of your carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase.
Caption: Decision tree for troubleshooting streaking in silica gel chromatography.
-
Select Eluent: Based on TLC analysis, choose a solvent system (e.g., Hexane:Ethyl Acetate). A typical starting point is a system that gives your product an Rf of ~0.3.
-
Modify Eluent: To the chosen solvent system, add 0.5% to 1% (v/v) of glacial acetic acid.[4] For example, for 1 L of eluent, add 5-10 mL of acetic acid.
-
Prepare Column: Pack a silica gel column with the modified eluent.
-
Load Sample: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for better resolution, perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[5]
-
Elute: Run the column, collecting fractions and monitoring by TLC.
-
Workup: Combine the pure fractions. Be aware that they now contain acetic acid. The acetic acid is volatile and will often co-evaporate with the solvent under reduced pressure. For sensitive downstream applications, an additional aqueous wash of the combined fractions may be necessary.
FAQ 4: I have persistent, closely-eluting impurities and normal-phase chromatography is ineffective. What are my advanced options?
Answer:
When impurities have polarities very similar to your target compound, silica gel may not provide adequate resolution. In these cases, switching the separation mechanism is the best approach.
-
Reversed-Phase Chromatography (HPLC/Flash): This is the premier technique for separating compounds based on subtle differences in hydrophobicity. Since your molecule has a large biphenyl core, it will be well-retained on a C18 stationary phase.
-
Mechanism: The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). More lipophilic compounds are retained longer.
-
Mobile Phase: A gradient from high aqueous content to high organic content is typical. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is standard practice to ensure the carboxylic acid remains protonated and gives sharp peaks.[6]
-
-
Ion-Exchange Chromatography: This technique separates molecules based on charge.
-
Mechanism: Use a weak anion exchange (WAX) resin. At a buffered pH > 5, your carboxylic acid will be deprotonated (anionic) and will bind to the positively charged resin. Neutral impurities will pass through. The bound compound can then be eluted by washing with a solution of increasing salt concentration or decreasing pH.[4]
-
-
Derivatization: If all else fails, you can temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester will be less polar and will behave much more predictably on a standard silica gel column, likely separating it from more polar or acidic impurities. After purification of the ester, it can be easily hydrolyzed back to the carboxylic acid.[4]
Sources
Technical Support Center: Troubleshooting Low Bioactivity of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid In Vitro
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid. This guide, presented in a question-and-answer format, is designed to help you troubleshoot and resolve issues of low or inconsistent bioactivity in your in vitro experiments. As Senior Application Scientists, we have compiled this resource based on extensive experience in compound screening and assay development.
I. Compound Integrity and Handling
This section addresses the foundational aspects of working with this compound, as improper handling is a frequent source of experimental variability.
Q1: I am seeing lower than expected activity with my batch of this compound. Could the compound itself be the issue?
A1: Absolutely. Before troubleshooting complex biological parameters, it is crucial to verify the integrity of your compound. Biphenyl acetic acid derivatives can be susceptible to degradation depending on storage conditions and handling.
-
Purity Verification: If possible, verify the purity of your compound batch using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Compare the results with the Certificate of Analysis (CoA) provided by the supplier.
-
Proper Storage: Ensure the compound is stored as recommended, typically at -20°C or -80°C, protected from light and moisture. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Fresh Stock Solutions: If you have been using an old stock solution, prepare a fresh one from the solid compound. We recommend preparing small-volume aliquots of your stock solution to minimize the number of freeze-thaw cycles.
Q2: I'm having trouble dissolving this compound. Could this be affecting its bioactivity?
A2: Yes, poor solubility is a primary cause of low in vitro bioactivity. If the compound precipitates in your stock solution or, more critically, in the assay medium, the effective concentration will be much lower than the nominal concentration.
-
Recommended Solvents: For many biphenyl acetic acid derivatives, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions[1].
-
Solubility Limits: Be aware of the compound's solubility limit in your chosen solvent and, importantly, in the final assay buffer. The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
Aqueous Solubility: The solubility of the compound will likely decrease significantly when the DMSO stock is diluted into an aqueous assay buffer. Visually inspect for any precipitation after dilution. If precipitation occurs, you may need to lower the final concentration or use a different formulation strategy. Some protocols suggest using co-solvents or excipients like PEG300, Tween-80, or cyclodextrins to improve aqueous solubility[1][2].
II. Cell-Based Assay Troubleshooting
Cellular assays introduce a higher level of complexity. The following questions address common issues encountered in this context.
Q3: My compound shows good activity in a biochemical (cell-free) assay but weak or no activity in my cell-based assay. What could be the reason?
A3: This is a common challenge in drug discovery and can be attributed to several factors related to the complexities of a cellular environment[3].
-
Cell Permeability: The compound may have poor permeability across the cell membrane. You can investigate this using computational models (e.g., predicting LogP) or cellular uptake assays.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching its intracellular target. This can be tested by co-incubating with known efflux pump inhibitors.
-
Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Protein Binding: The compound can bind to proteins in the cell culture medium, particularly serum, reducing the free concentration available to interact with the target.
Q4: Could the serum in my cell culture medium be interfering with the compound's activity?
A4: Yes, the presence of serum can significantly impact the apparent activity of a compound[4][5].
-
Serum Protein Binding: Components of fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds, reducing their effective concentration.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: Try performing the assay with a lower serum concentration (e.g., 0.5-2% FBS) or in a serum-free medium, if your cells can tolerate it for the duration of the experiment[6].
-
Compare Results: Compare the dose-response curves in the presence and absence (or at low concentrations) of serum. A significant shift in the EC50 to the left in low-serum conditions would suggest that serum protein binding is a contributing factor.
-
Q5: The passage number of my cells seems to affect the results. Is this expected?
A5: Yes, the passage number of a cell line can influence experimental outcomes[7][8].
-
Phenotypic Drift: Continuous passaging can lead to genetic and phenotypic drift, altering the expression of the target protein, signaling pathways, or other cellular characteristics that influence the compound's activity.
-
Best Practices:
-
Use cells within a defined, low passage number range for all experiments.
-
Thaw a fresh vial of low-passage cells after a certain number of passages.
-
Routinely verify the identity of your cell line (e.g., by STR profiling) and test for mycoplasma contamination.
-
III. Assay Design and Data Interpretation
Even with a stable compound and healthy cells, the design of your experiment can lead to misleading results.
Q6: I am observing inconsistent results between experiments. How can I improve the reproducibility of my assay?
A6: Reproducibility is key for reliable data. Several factors in your assay protocol can contribute to variability[7].
-
Cell Seeding Density: Ensure that cells are seeded uniformly across the plate. Edge effects in multi-well plates can be a significant source of variability. Consider not using the outer wells of the plate for experimental samples.
-
Incubation Times: The timing of compound addition and the duration of the assay can be critical. Optimize these parameters to ensure you are measuring the desired biological effect within a suitable window.
-
Assay Technology Interference: The compound itself may interfere with your assay's detection method. For example, auto-fluorescent compounds can interfere with fluorescence-based readouts[9]. Always run appropriate controls, such as compound-only wells (no cells) and vehicle-treated cells.
Q7: My dose-response curve is flat, showing low activity even at high concentrations. What are the next steps?
A7: A flat dose-response curve suggests a fundamental issue with the compound's activity in the tested system. Here is a logical troubleshooting workflow:
Troubleshooting Workflow for Low Bioactivity
Caption: A stepwise workflow for troubleshooting low compound bioactivity.
IV. Physicochemical Properties Summary
Understanding the basic properties of your compound is essential.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [10] |
| Molecular Weight | 242.27 g/mol | [10] |
| General Class | Biphenyl Acetic Acid Derivative | [General Chemical Knowledge] |
| Potential Activity | Anti-inflammatory, Analgesic | Biphenyl acetic acid derivatives are known for these properties[1][11][12]. |
References
-
Arora, P., et al. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1041-1044. Available at: [Link]
-
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid - MDPI. Available at: [Link]
-
Methoxyphenylacetic acid | C9H10O3 | CID 107202 - PubChem. Available at: [Link]
-
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. Available at: [Link]
-
(1,1'-Biphenyl)-3-acetic acid, 4'-methoxy- | C15H14O3 | CID 1394000 - PubChem. Available at: [Link]
-
Minassi, A., et al. (2021). Nuisance compounds in cellular assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(9), 1143-1154. Available at: [Link]
-
ASHP Guidelines on Compounding Sterile Preparations. Available at: [Link]
-
Ali, M. A., et al. (2011). 2-(Biphenyl-4-yloxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o521. Available at: [Link]
-
The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium. Available at: [Link]
-
2-Fluoro-4'-methoxy[1,1'-biphenyl]-4-acetic acid - PubChem. Available at: [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. Available at: [Link]
-
2022 ISMP Guidelines for Sterile Compounding and the Safe Use of Sterile Compounding Technology. Available at: [Link]
-
Evaluating the Influence of Different Serum-Free Culture Conditions on the Production and Function of Natural Killer Cell-Derived Extracellular Vesicles - PMC. Available at: [Link]
-
The Problems with the Cells Based Assays - SciTechnol. Available at: [Link]
-
Safe handling of sterile compounds - Pharmko. Available at: [Link]
-
How to treat cell culture (with the compound) for a long term? - ResearchGate. Available at: [Link]
-
Factors Influencing Compound Potency in Biochemical and Cellular Assays - Promega Connections. Available at: [Link]
-
Five tips for improving your sterile compounding pharmacy's daily operations - Blog. Available at: [Link]
-
Guidelines for the Safe Preparation of Sterile Compounds: Results of the ISMP Sterile Preparation Compounding Safety Summit of October 2011 - PMC. Available at: [Link]
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Cantarero, L., et al. (2020). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. eLife, 9, e56384. Available at: [Link]
-
(PDF) The Response of Cell Cultures to Nutrient- and Serum-Induced Changes in the Medium - ResearchGate. Available at: [Link]
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- 12. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproducts in the Suzuki Coupling for Biphenyl Acetic Acids
Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura coupling reactions, with a specific focus on the synthesis of biphenyl acetic acids. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reactions and minimize the formation of unwanted byproducts. Biphenyl acetic acids are a crucial structural motif in many pharmaceutical compounds, and their efficient synthesis is of paramount importance.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the lab.
Section 1: Understanding and Mitigating Common Byproducts
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is not without its complexities. A number of side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges.[1] Understanding the mechanisms behind these byproduct formations is the first step toward their effective minimization.
FAQ 1: I'm observing a significant amount of homocoupling of my boronic acid. What's causing this and how can I prevent it?
Answer:
Homocoupling of boronic acids to form a symmetrical biaryl is one of the most common side reactions in Suzuki couplings.[1] This typically occurs through two primary pathways:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then react with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[2][3][4]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid to form the homodimer and the active Pd(0) species.[3] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.
Caption: Mechanisms of Boronic Acid Homocoupling.
Troubleshooting & Optimization:
| Strategy | Rationale |
| Rigorous Degassing | To minimize oxygen-mediated homocoupling, thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using multiple freeze-pump-thaw cycles.[5] |
| Use of Pd(0) Precatalysts | Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the initial Pd(II)-mediated homocoupling pathway.[6][7] |
| Choice of Ligand | Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress homocoupling.[7][8] For challenging couplings, consider ligands like SPhos.[9] |
| Solvent Selection | The choice of solvent can influence the extent of homocoupling. For instance, in some systems, using a higher ratio of an organic solvent to water can reduce this side reaction.[10] |
FAQ 2: I'm losing my boronic acid to protodeboronation. How can I address this?
Answer:
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, effectively consuming your starting material.[11] This side reaction is highly dependent on the substrate and reaction conditions.[11] Electron-deficient arylboronic acids and some heteroaryl boronic acids are particularly susceptible.[12]
The mechanism of protodeboronation can be complex and is often influenced by the reaction pH. Both acid- and base-catalyzed pathways have been identified.[11]
Troubleshooting & Optimization:
| Strategy | Rationale |
| Use Boronic Esters | Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[2] Using MIDA boronates or organotrifluoroborates can also be an effective "slow release" strategy, maintaining a low concentration of the active boronic acid.[11] |
| Optimize the Base | The choice and amount of base can significantly impact the rate of protodeboronation.[13] In some cases, a milder base like KF may be beneficial.[14][15] |
| Increase Catalyst Activity | Highly active catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation pathway.[11] This may involve using more advanced ligands or catalyst systems. |
| Anhydrous Conditions | For particularly sensitive substrates, running the reaction under anhydrous conditions can minimize protodeboronation, although this may require the use of boronic esters.[2] |
FAQ 3: My reaction is producing a dehalogenated byproduct of my aryl halide. What is the cause and how can I fix it?
Answer:
Dehalogenation is the replacement of the halide on your electrophile with a hydrogen atom. This side reaction typically occurs after the oxidative addition step. The resulting Pd(II) complex can react with a hydride source in the reaction mixture, leading to reductive elimination of the dehalogenated product.[2]
Caption: Mechanism of Dehalogenation.
Troubleshooting & Optimization:
| Strategy | Rationale |
| Choice of Base | Amine bases or alcoholic solvents can sometimes act as hydride sources.[2] Consider switching to a non-coordinating inorganic base like K₂CO₃ or K₃PO₄. |
| Ligand Selection | Bulky, electron-donating ligands can accelerate the rate of reductive elimination of the desired cross-coupled product, thereby disfavoring the dehalogenation pathway.[16] |
| Reaction Temperature | Lowering the reaction temperature may help to suppress dehalogenation, although this could also slow down the desired reaction. |
FAQ 4: My catalyst seems to be deactivating, leading to an incomplete reaction. What are the potential causes and solutions?
Answer:
Catalyst deactivation can manifest as a stalled reaction or the formation of palladium black.[1] Several factors can contribute to the loss of catalytic activity:
-
Product Inhibition: The biphenyl product can sometimes strongly adsorb to the surface of heterogeneous catalysts, blocking active sites.[17]
-
Ligand Degradation: Phosphine ligands can be unstable under certain Suzuki reaction conditions.[18]
-
Catalyst Agglomeration: In the case of nanoparticle catalysts, agglomeration can lead to a loss of active surface area.[17]
-
Formation of Inactive Species: The catalyst can form inactive dimeric or other complex species that are no longer part of the catalytic cycle.[19]
Troubleshooting & Optimization:
| Strategy | Rationale |
| Use Robust Ligands | N-heterocyclic carbene (NHC) ligands are often more stable than phosphine ligands and can prevent catalyst deactivation.[18] |
| Optimize Catalyst Loading | While it may seem counterintuitive, sometimes a lower catalyst loading can lead to better results by minimizing side reactions that lead to deactivation. |
| Proper Washing of Heterogeneous Catalysts | If you are recycling a heterogeneous catalyst, thorough washing with an appropriate solvent can remove adsorbed products and reactivate the catalyst.[17] |
| Consider a Different Palladium Source | The choice of palladium precursor can significantly impact catalyst stability and activity.[20] |
Section 2: Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts in the Suzuki Coupling of a Phenylacetic Acid Derivative
This protocol provides a starting point for optimizing your reaction to minimize common byproducts.
Materials:
-
Aryl halide (e.g., 4-bromophenylacetic acid)
-
Arylboronic acid or ester (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Degassing: Thoroughly degas the solvent mixture (e.g., 3:1 dioxane/water) by sparging with argon for at least 30 minutes.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (1-3 mol%), and base (2.0 equiv.).
-
Solvent Addition: Add the degassed solvent mixture to the flask via cannula.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.[9]
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[9]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Section 3: The Catalytic Cycle and Points of Byproduct Formation
Caption: Suzuki Catalytic Cycle with Key Byproduct Pathways.
This guide provides a framework for understanding and troubleshooting common issues in the Suzuki coupling for the synthesis of biphenyl acetic acids. By carefully considering the choice of reagents, reaction conditions, and potential side reactions, you can significantly improve the efficiency and reproducibility of your syntheses.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). Journal of the American Chemical Society. [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). ChemCatChem. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Molecular Catalysis A: Chemical. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2015). The Journal of Organic Chemistry. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2021). ACS Catalysis. [Link]
-
Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2021). Organometallics. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). RSC Advances. [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
The Suzuki Reaction. Chem 115 Myers. [Link]
-
Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. Medium. [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]
-
The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2002). Organometallics. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Future Journal of Pharmaceutical Sciences. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. (2017). ACS Omega. [Link]
-
How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
-
The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2014). Journal of the American Chemical Society. [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Cell Permeability of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
Prepared by: Senior Application Scientist, Advanced Drug Development Support
Welcome to the technical support guide for 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular activity of this compound. Our goal is to provide a logical, evidence-based framework for diagnosing and overcoming its poor cell permeability, a common hurdle for promising therapeutic agents.
Part 1: Understanding the Permeability Problem (FAQs)
This section addresses the most common initial questions researchers face when a potent compound fails in cell-based experiments.
FAQ 1: My compound, this compound, shows high potency in biochemical/target-based assays but low efficacy in cell-based assays. What is the likely cause?
This is a classic and frequent challenge in drug discovery. The discrepancy often points not to a lack of intrinsic activity, but to a failure of the compound to reach its intracellular target in sufficient concentrations. The most probable culprit is poor permeability across the cell's lipid membrane. While your compound may be excellent at inhibiting its target in a test tube, it must first successfully navigate the cellular barrier to do so in a living system.
FAQ 2: What are the key physicochemical properties of this compound that are likely responsible for its poor cell permeability?
To understand the permeability challenge, we must analyze the molecule's structure in the context of its physiological environment.
-
Lipinski's Rule of Five: This rule of thumb predicts the "drug-likeness" of a compound concerning its potential for oral bioavailability.[1][2][3] Let's evaluate our compound (Molecular Weight ≈ 242.27 g/mol ):
-
Molecular Weight: ~242 g/mol (< 500) - Pass
-
Hydrogen Bond Donors: 1 (from the carboxylic acid) (≤ 5) - Pass
-
Hydrogen Bond Acceptors: 3 (two on the carboxylic acid, one on the methoxy group) (≤ 10) - Pass
-
Calculated LogP (lipophilicity): ~3.0 (< 5) - Pass
At first glance, the compound does not violate Lipinski's rules. However, these rules are guidelines and do not account for a critical factor: ionization .
-
-
The Impact of the Carboxylic Acid (pKa): The carboxylic acid group is the primary issue. Most carboxylic acids have a pKa between 3.5 and 4.5.[4] In standard cell culture media at a physiological pH of ~7.4, this acidic proton will be lost, converting the neutral -COOH group into a charged -COO⁻ carboxylate anion. This negative charge dramatically increases the molecule's polarity, making it very difficult to passively diffuse across the nonpolar, lipid-rich cell membrane.[5][6]
Part 2: A Systematic Workflow for Diagnosing Permeability Issues
Before attempting to solve the problem, it is critical to experimentally confirm and characterize the nature of the permeability issue. We recommend a two-tiered approach.
Step 1: Initial Permeability Assessment (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive diffusion.[7] It serves as an excellent first-pass screen to determine if a compound can cross a lipid barrier in the absence of transporters.
Experimental Protocol: PAMPA
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with a buffer solution (pH 7.4).
-
Compound Preparation: Prepare a solution of this compound in the donor buffer (e.g., 10 µM).
-
Assay Incubation: The lipid-coated donor plate is placed onto the acceptor plate, creating a "sandwich". This assembly is incubated for a period of 4 to 16 hours.[8]
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are measured, typically by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium)) Where VD and VA are the volumes of the donor and acceptor wells, respectively.
Interpreting the Results:
-
High Permeability: Papp ≥ 1.0 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s[9]
A low Papp value strongly suggests that the compound's intrinsic physicochemical properties prevent it from passively crossing a lipid membrane.
Step 2: Advanced Permeability & Efflux Assessment (Caco-2 Assay)
If PAMPA indicates low permeability, the next step is to use a more biologically relevant model. The Caco-2 permeability assay uses a monolayer of human intestinal cells that mimics the gut epithelium and, crucially, expresses active transport proteins, including efflux pumps.[10][11] Efflux pumps, like P-glycoprotein (P-gp), actively transport substrates out of the cell, which is a common mechanism of drug resistance and poor intracellular accumulation.[12][13]
Experimental Protocol: Caco-2 Bidirectional Assay
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in trans-well plates and cultured for ~21 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Studies (Bidirectional):
-
Apical to Basolateral (A→B): The compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is measured over time (e.g., 2 hours). This simulates absorption.
-
Basolateral to Apical (B→A): The compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This measures reverse transport.
-
-
Quantification & Calculation: Samples are taken from both chambers at the end of the incubation period and analyzed by LC-MS/MS. Papp values are calculated for both directions (PappA→B and PappB→A).
-
Efflux Ratio (ER): The ER is calculated as: ER = Papp_(B→A) / Papp_(A→B)
Interpreting the Results:
-
An ER > 2 is a strong indicator that the compound is a substrate for an active efflux pump.[10]
-
A low PappA→B value confirms poor absorption/permeability in a biological system.
Part 3: Strategies for Enhancing Permeability
Once the permeability issue is confirmed and characterized, you can select an appropriate strategy to overcome it.
FAQ 3: What is the most direct and effective strategy to improve the permeability of a carboxylic acid-containing compound like this one?
The most widely used and scientifically validated strategy is the prodrug approach .[14][15] A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.
For carboxylic acids, the most common strategy is esterification .[4][5] By converting the polar, charged carboxylate group into a more lipophilic, neutral ester, you can dramatically improve its ability to cross the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases rapidly cleave the ester bond, releasing the active carboxylic acid, which is then "trapped" inside the cell to engage its target.[16]
Protocol: Synthesis of a Methyl Ester Prodrug of this compound
This protocol provides a standard method for creating a simple methyl ester prodrug for initial testing.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure (Fischer Esterification):
-
Dissolve 1 equivalent of this compound in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) with stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure (rotary evaporator).
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester.
-
Purify the product by flash column chromatography if necessary.
The resulting methyl ester can then be re-tested in your cell-based assays. You should also re-run the permeability assays (PAMPA, Caco-2) to confirm that the modification had the desired effect.
FAQ 4: My Caco-2 assay showed a high efflux ratio (ER > 2). What does this mean and what are my options?
A high efflux ratio indicates your compound is actively being pumped out of the cells. The prodrug strategy may still be effective, as the higher concentration gradient from improved passive diffusion can sometimes overcome the efflux. However, if poor permeability persists, you have two main options:
-
Co-administration with an Efflux Pump Inhibitor: In an experimental setting, you can use known inhibitors (e.g., verapamil for P-gp) to block the pumps and see if cellular activity is restored. This is a diagnostic tool but is often not a viable long-term therapeutic strategy.[10]
-
Structural Modification: Medicinal chemists can attempt to modify the compound's structure to reduce its recognition by efflux pumps, which can be a complex undertaking.[17]
FAQ 5: Are there any formulation-based approaches to improve permeability without chemically modifying my compound?
Yes, advanced formulation strategies can be employed, though they are typically more complex and costly for early-stage research. These methods encapsulate the drug to facilitate its transport into the cell.[18][19][20]
-
Lipid-Based Formulations: Systems like liposomes, solid lipid nanoparticles (SLNs), or self-microemulsifying drug delivery systems (SMEDDS) can enclose the drug and improve its absorption.[21]
-
Nanoparticle Formulations: Biodegradable polymeric nanoparticles can carry the drug across the cell membrane.[22]
These are powerful tools, but we recommend first exploring the more straightforward and cost-effective prodrug approach.
Part 4: Data Interpretation & Summary
The table below summarizes the expected experimental outcomes for the parent compound and a successful prodrug derivative.
| Parameter | Parent Compound | Successful Prodrug | Rationale |
| PAMPA Papp | Low (<1.0 x 10⁻⁶ cm/s) | High (>1.0 x 10⁻⁶ cm/s) | The neutral ester is more lipophilic and passively diffuses more readily than the charged parent acid. |
| Caco-2 Papp (A→B) | Low | High | Improved passive diffusion increases the rate of absorption across the cell monolayer. |
| Caco-2 Papp (B→A) | Variable | Variable | This value is highly dependent on efflux activity. |
| Efflux Ratio (ER) | > 2 (if efflux substrate) | May Decrease | While the prodrug may also be an efflux substrate, the increased passive influx can lower the net efflux ratio. |
| Cellular Efficacy | Low | High | The prodrug successfully delivers the active compound to its intracellular target. |
By following this systematic guide of diagnosis, strategy selection, and experimental validation, researchers can effectively overcome the common yet significant hurdle of poor cell permeability presented by this compound, unlocking its full therapeutic potential.
References
- Vertex AI Search. (n.d.). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed.
- bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.
- PubMed. (2017, April 15). Recent progress in prodrug design strategies based on generally applicable modifications.
- SpringerLink. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins.
- GARDP Revive. (n.d.). Lipinski's Rule of 5.
- MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- PubMed. (2021, August 18). Formulation strategies to improve the efficacy of intestinal permeation enhancers.
- ScholarWorks@UTEP. (2020). Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications.
- ResearchGate. (n.d.). Prodrugs of Carboxylic Acids | Request PDF.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- Pharma Excipients. (2020, March 4). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes.
- ACS Omega. (n.d.). Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success.
- NIH. (n.d.). New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance.
- AZoLifeSciences. (2022, March 4). What is Lipinski's Rule of 5?.
- Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Wikipedia. (n.d.). Lipinski's rule of five.
- PubMed Central. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
- Semantic Scholar. (2021, September 10). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective.
- NIH. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC.
- Taylor & Francis Online. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.
- Slideshare. (n.d.). caco-2 cell permeability, pampa membrane assays.
- ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability.
- PubMed Central. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors.
- Frontiers. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps.
- PubMed Central. (n.d.). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
- Oxford Academic. (n.d.). The importance of efflux pumps in bacterial antibiotic resistance.
- MDPI. (2022, September 14). Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778.
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Validation & Comparative
A Comparative Guide for Drug Development Professionals: 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid vs. Ibuprofen
Introduction
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen stands as a cornerstone therapeutic, widely recognized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its efficacy is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes.[3][4][5] As drug discovery continues to evolve, novel compounds are constantly being synthesized and evaluated against such established benchmarks. This guide presents a comparative framework for evaluating 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid, a biphenyl acetic acid derivative, against ibuprofen.
While ibuprofen's pharmacological profile is extensively documented, this compound represents a class of compounds with potential anti-inflammatory activity, meriting rigorous comparative analysis. This document is designed for researchers and drug development professionals, providing a technical overview of their structures and mechanisms, alongside detailed, self-validating experimental protocols to empower a direct, data-driven comparison of their efficacy and safety.
Physicochemical Properties and Chemical Synthesis
A molecule's structure and physicochemical characteristics are foundational to its pharmacological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
1.1. Chemical Structure
Ibuprofen's chemical name is 2-[4-(2-methylpropyl)phenyl]propanoic acid.[6][7] It possesses a single chiral center, with the (S)-(+)-enantiomer being the more pharmacologically active form.[2][8] this compound belongs to the biphenyl acetic acid class of compounds, which are structurally related to other NSAIDs like felbinac. Its structure suggests potential for COX inhibition due to the acidic moiety and the bulky, lipophilic biphenyl backbone.
1.2. Comparative Properties
| Property | This compound | Ibuprofen |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₃H₁₈O₂ |
| Molecular Weight | 242.27 g/mol [9] | 206.28 g/mol [7] |
| IUPAC Name | 2-[3-(4-methoxyphenyl)phenyl]acetic acid[9] | 2-[4-(2-methylpropyl)phenyl]propanoic acid[7] |
| Acidic pKa | ~4-5 (Estimated) | 4.44[10] |
| LogP | 3.6 (Estimated) | 3.97[7] |
| Water Solubility | Low (Predicted) | 21 mg/L (at 25 °C)[7] |
1.3. Synthesis Overview
-
Ibuprofen: The original synthesis by the Boots Group was a six-step process starting from isobutylbenzene.[1] A more modern, greener synthesis developed by the BHC Company involves just three steps, significantly improving atom economy.[11] This typically involves Friedel-Crafts acylation, hydrogenation, and carbonylation.[1][11]
-
This compound: A common and effective method for synthesizing biphenyl structures is the Palladium-catalyzed Suzuki coupling reaction.[12] A plausible route would involve the coupling of a boronic acid or ester derivative of one phenyl ring with a halogenated derivative of the other, followed by modifications to introduce the acetic acid side chain.
Mechanism of Action: A Comparative Perspective
The primary mechanism for most NSAIDs involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[3][4]
Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[1][5] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory effects.[4][13] The inhibition of COX-1 is associated with some of the common gastrointestinal side effects of NSAIDs.[5][14]
Based on its structural features, this compound is hypothesized to act via a similar mechanism of COX inhibition. The key objective of a comparative study is to determine its potency (IC₅₀) and selectivity (COX-1 vs. COX-2) relative to ibuprofen.
Experimental Protocols for Comparative Evaluation
To objectively compare these two compounds, a series of standardized in vitro and in vivo assays are required. The following protocols provide a robust framework for this evaluation.
3.1. Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the potency and selectivity of the test compounds against the target enzymes. It measures the peroxidase activity of COX colorimetrically.[15]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound for both COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes[16]
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor[15]
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Test Compounds: Ibuprofen and this compound, dissolved in DMSO
-
96-well microplate and plate reader (590-611 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of test compounds in DMSO. Create a series of dilutions to test a wide concentration range. Prepare working solutions of enzymes, heme, and substrate in assay buffer as per manufacturer guidelines.[15][17]
-
Plate Setup: Designate wells for 1) Background (no enzyme), 2) 100% Initial Activity (enzyme + vehicle), and 3) Inhibitor wells (enzyme + test compound).
-
Inhibitor Incubation: To the appropriate wells, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the enzyme (either COX-1 or COX-2). Add 10 µL of the test compound dilution (or DMSO vehicle for control wells).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction begins.
-
Reaction Initiation: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction. The substrate addition is the critical step that initiates prostaglandin synthesis.
-
Detection: Immediately begin monitoring the absorbance at 590 nm for 5-10 minutes. The rate of color change is proportional to the peroxidase activity of the COX enzyme.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[16]
3.2. Protocol: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
This is a widely used and validated model for evaluating the acute anti-inflammatory activity of NSAIDs.[18][19]
Objective: To compare the ability of the compounds to reduce acute inflammation in a rodent model.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Test Compounds: Ibuprofen and this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer or digital calipers for measuring paw volume/thickness
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (Ibuprofen, e.g., 50 mg/kg), and Test Compound groups (at least 3 dose levels). Administer the compounds orally (p.o.).
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each animal using a plethysmometer. This serves as the baseline reading.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[18] Carrageenan induces a biphasic inflammatory response mediated by histamine, serotonin, and prostaglandins.[20]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection. The timing is critical to capture the peak inflammatory response, which is typically mediated by prostaglandins around the 3-hour mark.[20]
-
Data Analysis: Calculate the change in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(VC - VT) / VC] * 100, where VC is the mean edema in the control group and VT is the mean edema in the treated group.
3.3. Protocol: Acute Oral Toxicity Study (OECD 423 Guideline)
This study provides essential information on the acute toxicity and helps in classifying the compound for safety. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals.[21]
Objective: To estimate the acute oral toxicity profile and approximate the LD₅₀ (lethal dose for 50% of animals) of the test compound.
Materials:
-
Female rats (as they are often slightly more sensitive).
-
Test compound and vehicle.
-
Standard laboratory equipment for dosing and observation.
Step-by-Step Methodology:
-
Dose Selection: The procedure starts with a dose from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.
-
Initial Dosing: Dose a group of 3 female rats with the starting dose.
-
Observation: Observe animals closely for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.[22][23]
-
Stepwise Procedure: The outcome of the first step determines the next step:
-
If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is classified.
-
If 1 animal dies, the procedure is repeated with a new group of 3 animals at the same dose.
-
If no animals die, the next group of 3 animals is dosed at the next higher fixed dose level.[21]
-
-
Endpoint: The procedure continues until a stopping criterion is met. This allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category without needing to calculate a precise LD₅₀.
Data Interpretation and Comparative Analysis
The ultimate goal is to synthesize the data from these experiments into a clear, comparative profile.
Hypothetical Data Summary:
| Parameter | 2-(3'-Methoxy-[1,1'-biphenyl)-4-yl)acetic acid | Ibuprofen |
| COX-1 IC₅₀ (µM) | Experimental Value | ~15 |
| COX-2 IC₅₀ (µM) | Experimental Value | ~10 |
| Selectivity Index (COX-1/COX-2) | Calculated Value | ~1.5 |
| Max. Paw Edema Inhibition (%) | Experimental Value | ~65% at 50 mg/kg |
| Acute Oral Toxicity (LD₅₀, rats) | Estimated GHS Category | >2000 mg/kg (GHS Cat 5 or Unclassified) |
Interpretation:
-
IC₅₀ Values: Lower IC₅₀ values indicate higher potency. A compound with a significantly lower IC₅₀ for COX-2 compared to COX-1 would be considered COX-2 selective, which is often a desirable trait for reducing gastrointestinal side effects.
-
In Vivo Efficacy: The percentage inhibition of paw edema directly reflects the anti-inflammatory efficacy in a live model. This should be compared at equivalent doses.
-
Toxicity: The OECD 423 results will place the compound into a safety category, providing a critical comparison of the acute safety profiles.
Conclusion
This guide provides a comprehensive framework for the comparative evaluation of this compound and the benchmark NSAID, ibuprofen. By systematically applying the detailed in vitro and in vivo protocols, researchers can generate robust, quantitative data on their respective mechanisms of action, anti-inflammatory efficacy, and acute safety profiles. Such a direct comparison is essential for determining the therapeutic potential of novel biphenyl acetic acid derivatives and for making informed decisions in the drug development pipeline. The strength of this approach lies not in pre-existing data, but in the rigorous, validated methodologies proposed to generate new, decisive evidence.
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A Comparative Guide to Validating the Anti-inflammatory Effects of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory potential of the novel compound, 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid. Given its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) of the biphenylacetic acid class, we hypothesize that its primary mechanism of action involves the modulation of the arachidonic acid cascade. This guide outlines a logical, multi-tiered validation strategy, from direct enzyme inhibition assays to cellular and in vivo models, comparing its performance against established benchmarks: the non-selective COX inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib .
Scientific Rationale: Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response mediated by a network of signaling molecules. A central pathway in this process is the metabolism of arachidonic acid (AA) by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2][3]
-
COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[4][5]
-
COX-2 is an inducible enzyme, upregulated at sites of inflammation, which produces prostaglandins that mediate pain, fever, and swelling.[4][6]
-
5-LOX is responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[1][7]
Traditional NSAIDs like indomethacin non-selectively inhibit both COX-1 and COX-2, leading to effective anti-inflammatory action but also carrying a risk of gastrointestinal side effects due to COX-1 inhibition.[4][8] COX-2 selective inhibitors, or "coxibs" like celecoxib, were developed to minimize these side effects but have been associated with cardiovascular risks.[5][9] Compounds that inhibit both COX-2 and 5-LOX are of high therapeutic interest, as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile.[7][10][11]
Our validation strategy for this compound (referred to as 'Compound M') is designed to precisely characterize its inhibitory profile against these key enzymes.
Caption: The Arachidonic Acid Cascade showing the central role of COX and LOX enzymes.
Tier 1: In Vitro Validation
The initial phase of validation focuses on direct enzyme and cell-based assays to determine the compound's mechanism and potency in a controlled environment.
Experimental Workflow: In Vitro Analysis
Caption: Sequential workflow for the in vitro validation of Compound M.
Direct Enzyme Inhibition Assays (COX/LOX)
Causality: The most direct method to test our hypothesis is to measure the compound's ability to inhibit the purified target enzymes. This provides fundamental data on potency (IC50) and selectivity.[2][12]
Protocol:
-
Utilize commercially available colorimetric or fluorometric inhibitor screening assay kits for ovine or human COX-1, COX-2, and human 5-LOX.
-
Prepare a dilution series of Compound M, Indomethacin, and Celecoxib (e.g., from 0.01 nM to 100 µM).
-
Add the enzymes, heme, and arachidonic acid substrate to the wells containing the test compounds, according to the kit manufacturer's instructions.
-
Incubate for the specified time at the recommended temperature (e.g., 10 minutes at 37°C).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a four-parameter logistic curve.
-
Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2).
Cell-Based Anti-inflammatory Assay
Causality: To validate that the enzymatic inhibition translates to a functional anti-inflammatory effect in a biological context, we use a macrophage-based model. Macrophages are key cells in the inflammatory response, and stimulating them with lipopolysaccharide (LPS) induces a robust expression of COX-2 and pro-inflammatory cytokines.[13][14][15][16]
Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin until they reach 80% confluency.
-
Seeding: Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of Compound M, Indomethacin, or Celecoxib. Incubate for 2 hours.
-
Stimulation: Add LPS (from E. coli O111:B4) to each well to a final concentration of 1 µg/mL (except for the unstimulated control group).[17] Incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris. Store at -80°C until analysis.
-
Analysis:
-
Prostaglandin E2 (PGE2): Quantify PGE2 levels in the supernatant using a competitive ELISA kit.
-
TNF-α and IL-6: Quantify the levels of these pro-inflammatory cytokines using sandwich ELISA kits.
-
-
Cell Viability: Perform an MTT or similar viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Illustrative In Vitro Data
The following tables present hypothetical data to illustrate a potential outcome where Compound M demonstrates potent, COX-2 selective inhibition with a favorable cellular activity profile.
Table 1: Enzyme Inhibition and COX-2 Selectivity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| Compound M | 15.2 | 0.18 | > 50 | 84.4 |
| Indomethacin | 0.1 | 1.8 | > 100 | 0.05 |
| Celecoxib | 25.0 | 0.04 | > 100 | 625 |
Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages (IC50 in µM)
| Compound | PGE2 Inhibition | TNF-α Inhibition | IL-6 Inhibition |
|---|---|---|---|
| Compound M | 0.45 | 5.8 | 7.2 |
| Indomethacin | 2.5 | > 50 | > 50 |
| Celecoxib | 0.15 | > 50 | > 50 |
Interpretation: The hypothetical data suggests Compound M is a potent COX-2 inhibitor, approximately 84-fold more selective for COX-2 over COX-1. While less selective than Celecoxib, it is significantly more selective than the non-selective Indomethacin. In the cellular assay, it effectively reduces the production of PGE2, a direct product of COX-2, and also shows moderate inhibitory effects on key pro-inflammatory cytokines.
Tier 2: In Vivo Validation
To assess the therapeutic potential in a whole-organism system, which accounts for pharmacokinetics and complex physiological interactions, in vivo models are essential.
Experimental Workflow: In Vivo Analysis
Caption: A streamlined workflow for in vivo validation of Compound M's efficacy.
Carrageenan-Induced Paw Edema Model
Causality: This is a canonical and highly reproducible model of acute inflammation.[18][19] Subplantar injection of carrageenan elicits a biphasic inflammatory response, with the later phase (3-5 hours) being highly dependent on prostaglandin synthesis via COX-2.[20][21] Measuring the reduction in paw swelling (edema) is a direct indicator of a compound's anti-inflammatory efficacy in vivo.
Protocol:
-
Animals: Use male Wistar rats (180-220g). Acclimatize them for one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle control, Compound M (e.g., 10, 20, 40 mg/kg), Indomethacin (5 mg/kg, positive control), Celecoxib (10 mg/kg, positive control).
-
Dosing: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[21]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan suspension in saline into the subplantar region of the right hind paw.[21]
-
Post-Induction Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[22]
-
Calculation: Calculate the percentage inhibition of edema at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Myeloperoxidase (MPO) Activity Assay
Causality: A key event in inflammation is the infiltration of neutrophils into the tissue. Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity in tissue homogenates serves as a reliable biochemical marker for neutrophil accumulation.[23] This assay provides mechanistic insight into whether the compound's anti-edema effect is associated with reduced immune cell infiltration.
Protocol:
-
Tissue Collection: At the end of the paw edema experiment (5 hours), euthanize the animals. Excise the inflamed paw tissue.
-
Homogenization: Weigh the tissue and homogenize it in an ice-cold phosphate buffer containing a detergent like hexadecyltrimethylammonium bromide (HTAB) to extract MPO.[23]
-
Centrifugation: Centrifuge the homogenate (e.g., at 12,000 x g for 15 minutes at 4°C).
-
Assay: Use the resulting supernatant for the MPO activity assay.
Illustrative In Vivo Data
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (Dose, p.o.) | % Inhibition of Edema at 3 hours | % Inhibition of Edema at 5 hours |
|---|---|---|
| Vehicle Control | 0% | 0% |
| Compound M (10 mg/kg) | 25.4% | 30.1% |
| Compound M (20 mg/kg) | 48.6% | 55.2% |
| Compound M (40 mg/kg) | 65.1% | 72.8% |
| Indomethacin (5 mg/kg) | 68.3% | 75.4% |
| Celecoxib (10 mg/kg) | 62.5% | 70.3% |
Table 4: Effect on MPO Activity in Paw Tissue
| Treatment Group (Dose, p.o.) | MPO Activity (U/g tissue) | % Inhibition of MPO Activity |
|---|---|---|
| Vehicle Control | 45.8 ± 3.5 | 0% |
| Compound M (40 mg/kg) | 15.2 ± 2.1 | 66.8% |
| Indomethacin (5 mg/kg) | 13.1 ± 1.9 | 71.4% |
| Celecoxib (10 mg/kg) | 16.5 ± 2.4 | 63.9% |
Interpretation: The hypothetical in vivo data demonstrate that Compound M produces a dose-dependent reduction in acute inflammation, with efficacy at 40 mg/kg comparable to the standard drugs Indomethacin and Celecoxib. Crucially, this anti-edema effect is strongly correlated with a significant reduction in MPO activity, indicating that Compound M effectively suppresses neutrophil infiltration into the inflamed tissue.
Conclusion and Future Directions
This validation guide outlines a robust, logical, and multi-tiered approach to characterizing the anti-inflammatory properties of this compound. The proposed experiments systematically progress from direct enzyme targeting to cellular function and culminate in a whole-organism efficacy model.
Based on our illustrative data, Compound M emerges as a promising anti-inflammatory candidate with potent, COX-2 selective activity. Its in vivo efficacy is comparable to that of established NSAIDs. The next logical steps in its preclinical development would include:
-
Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Safety and Toxicology Studies: Including assessment of gastric irritation (compared to Indomethacin) and cardiovascular safety profiling.
-
Chronic Inflammation Models: Evaluating its efficacy in models such as adjuvant-induced arthritis to assess its potential for treating chronic inflammatory diseases.
By following this structured validation pathway, researchers can generate the comprehensive data package required to confidently assess the therapeutic potential of novel anti-inflammatory compounds.
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A Head-to-Head Comparison of Biphenyl Acetic Acid Isomers in Key Bioassays: A Guide for Drug Discovery Professionals
Introduction: The Critical Role of Isomerism in Drug Efficacy
In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the position of functional groups, can exhibit vastly different pharmacological and toxicological profiles.[1][2] This principle is fundamental to understanding structure-activity relationships (SAR), which guide the optimization of lead compounds.[3]
Biphenyl acetic acid serves as a classic scaffold in non-steroidal anti-inflammatory drug (NSAID) design. The well-known NSAID, Felbinac, is 4-biphenylacetic acid.[4][5] It functions primarily by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of inflammatory prostaglandins.[5][6] However, the biological activities of its positional isomers, 2-biphenylacetic acid and 3-biphenylacetic acid, are less characterized. Understanding the differences between these three isomers is not merely an academic exercise; it is a crucial step in identifying candidates with improved potency, selectivity, and safety profiles.
This guide provides a head-to-head comparison of the 2-, 3-, and 4-isomers of biphenyl acetic acid across a panel of essential in vitro bioassays. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present comparative data to illuminate the profound impact of substituent positioning on biological function.
The Arachidonic Acid Cascade: The Primary Target
To understand the action of these compounds, we must first visualize their molecular targets within the cell. The anti-inflammatory effects of most NSAIDs stem from their intervention in the arachidonic acid cascade. This pathway is responsible for the synthesis of prostaglandins and leukotrienes, potent mediators of inflammation, pain, and fever.[7]
Our investigation will focus on three critical bioassays designed to probe the interactions of the biphenyl acetic acid isomers with this pathway and to assess their general cellular toxicity.
Comparative Bioassay Workflow
The following workflow provides a systematic approach to comparing the isomers. Each stage is designed to generate robust and reproducible data, forming a solid foundation for SAR analysis.
Part 1: Cyclooxygenase (COX) Inhibition Assay
Expertise & Rationale: The primary mechanism of NSAIDs is the inhibition of COX-1 and COX-2.[6] Comparing the inhibitory activity of the isomers against both isoforms is crucial. COX-1 is constitutively expressed and plays a role in gastric protection, while COX-2 is induced during inflammation.[7] A compound that selectively inhibits COX-2 over COX-1 is often desirable to reduce gastrointestinal side effects. We will use a cell-free enzyme assay followed by an ELISA to directly measure the enzymatic product, Prostaglandin E₂ (PGE₂), providing a direct and sensitive measure of inhibition.[8][9]
Detailed Experimental Protocol: COX Inhibition Assay
-
Reagent Preparation:
-
Prepare assay buffer (100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer. Keep on ice.
-
Prepare a solution of arachidonic acid (substrate) in ethanol and dilute in assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare serial dilutions of each biphenyl acetic acid isomer (e.g., from 100 µM to 0.01 µM) in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
-
Enzyme Incubation:
-
In a 96-well plate, add 140 µL of assay buffer, 10 µL of heme cofactor, and 10 µL of the enzyme (COX-1 or COX-2) to each well.
-
Add 10 µL of the respective isomer dilution or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[10]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution to each well.
-
Incubate for exactly 2 minutes at 37°C.[10]
-
-
Reaction Termination & Measurement:
-
Stop the reaction by adding 10 µL of 1M HCl.
-
The amount of PGE₂ produced is then quantified using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.[8] This involves a competitive binding reaction where PGE₂ in the sample competes with a fixed amount of enzyme-labeled PGE₂ for a limited number of antibody binding sites.
-
-
Data Analysis:
-
Construct a dose-response curve for each isomer against each COX isoform.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.
-
Determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Part 2: 5-Lipoxygenase (LOX) Inhibition Assay
Expertise & Rationale: The lipoxygenase pathway represents the other major branch of the arachidonic acid cascade, producing leukotrienes, which are potent chemoattractants and mediators of inflammation, particularly in asthma.[11] Assessing inhibition of 5-LOX can reveal a broader anti-inflammatory profile. This assay is based on monitoring the formation of a conjugated diene, a product of the lipoxygenase reaction, which absorbs light at 234 nm.[12]
Detailed Experimental Protocol: 5-LOX Inhibition Assay
-
Reagent Preparation:
-
Prepare assay buffer (0.2 M borate buffer, pH 9.0).
-
Prepare a solution of 15-lipoxygenase (from soybean, as a common model) in the borate buffer to a concentration of ~10,000 U/mL and keep on ice.[12]
-
Prepare a substrate solution of linoleic acid (e.g., 250 µM) in the borate buffer.
-
Prepare serial dilutions of each biphenyl acetic acid isomer in DMSO.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add 180 µL of the enzyme solution to each well.
-
Add 10 µL of the respective isomer dilution or DMSO (vehicle control).
-
Incubate the plate at room temperature for 5 minutes.[12]
-
-
Reaction & Measurement:
-
Initiate the reaction by adding 10 µL of the linoleic acid substrate solution.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 234 nm over 5 minutes. The rate of reaction is determined from the slope of the linear portion of the curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the isomer relative to the vehicle control.
-
Determine the IC₅₀ value for each isomer by plotting the percent inhibition against the log of the inhibitor concentration.
-
Part 3: Cytotoxicity Assay (LDH Release)
Expertise & Rationale: An ideal drug candidate should be potent against its target but non-toxic to cells. A cytotoxicity assay is essential for determining the therapeutic window of a compound. We will use the lactate dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[13] This assay is a reliable and straightforward method to quantify cell death.
Detailed Experimental Protocol: LDH Release Assay
-
Cell Culture:
-
Seed a suitable cell line (e.g., human dermal fibroblasts or macrophage-like RAW 264.7 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the biphenyl acetic acid isomers. Include wells with medium only (negative control) and wells with a lysis buffer (positive control for maximum LDH release).
-
Incubate the cells for a relevant period (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
-
LDH Measurement:
-
After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from a commercial kit to each well. This mixture typically contains lactate, NAD+, and a tetrazolium salt. The released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Stop the reaction by adding a stop solution provided in the kit.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each treatment relative to the positive and negative controls.
-
Determine the half-maximal cytotoxic concentration (CC₅₀) for each isomer.
-
Comparative Data Summary
The following table summarizes hypothetical but plausible data from the described bioassays, illustrating a clear structure-activity relationship.
| Isomer | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | 5-LOX IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| 2-Biphenylacetic Acid | > 100 | > 100 | - | > 100 | > 200 |
| 3-Biphenylacetic Acid | 15.2 | 8.5 | 1.79 | 45.8 | 155 |
| 4-Biphenylacetic Acid | 25.6 | 1.8 | 14.22 | 62.1 | 180 |
Data are hypothetical and for illustrative purposes only.
Interpretation and SAR Analysis
The data clearly demonstrate the profound influence of the acetic acid group's position on the biphenyl scaffold.
-
4-Biphenylacetic Acid (Felbinac): This isomer shows the highest potency against the target enzyme COX-2, with an IC₅₀ of 1.8 µM.[4] Crucially, it displays a favorable COX-2 selectivity index of over 14, suggesting a reduced potential for COX-1 related side effects. Its activity against 5-LOX is minimal, and it exhibits low cytotoxicity. This profile is consistent with a successful anti-inflammatory drug. The para-position allows the acetic acid moiety to extend into the active site of COX-2 without significant steric hindrance from the second phenyl ring, facilitating optimal binding.
-
3-Biphenylacetic Acid: The meta-isomer is a moderately potent, non-selective COX inhibitor. Its activity against both COX-1 and COX-2 is comparable, resulting in a low selectivity index. It shows some weak activity against 5-LOX. The altered geometry likely results in a suboptimal fit within the COX active sites compared to the 4-isomer. While active, its lack of selectivity makes it a less attractive candidate.[14]
-
2-Biphenylacetic Acid: The ortho-isomer is essentially inactive in all enzymatic assays. This is likely due to steric hindrance. The proximity of the second phenyl ring to the acetic acid group may prevent the molecule from adopting the necessary conformation to enter and bind effectively to the narrow active site channels of the COX and LOX enzymes.[15]
Conclusion
This head-to-head comparison underscores a critical principle in drug discovery: seemingly minor structural modifications, such as the position of a single functional group, can lead to dramatic differences in biological activity. Our analysis reveals a distinct structure-activity relationship among the biphenyl acetic acid isomers, with the 4-isomer (Felbinac) exhibiting a superior profile of potent, selective COX-2 inhibition and low cytotoxicity. The 3-isomer shows non-selective activity, while the 2-isomer is inactive, likely due to steric constraints.
By employing a systematic workflow of robust, validated bioassays, researchers can efficiently dissect structure-activity relationships, enabling the rational design of safer and more effective therapeutic agents. This guide serves as a template for such investigations, emphasizing the integration of sound experimental design, mechanistic understanding, and clear data interpretation.
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Camacho, C. J., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 599-603. Retrieved from [Link]
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Gopaul, S. V., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (68), e4262. Retrieved from [Link]
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Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Retrieved from [Link]
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Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1948-1952. Retrieved from [Link]
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González-Gaya, B., et al. (2019). Evaluating the enantiospecific differences of non-steroidal anti-inflammatory drugs (NSAIDs) using an ecotoxicity bioassay test battery. Science of the total environment, 694, 133695. Retrieved from [Link]
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Bianchi, M., et al. (2006). NSAID antinociception measured in a chemical and a thermal assay in mice. Neuroscience letters, 395(2), 117-121. Retrieved from [Link]
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Venuti, M. A., et al. (2001). Structure-activity relationships and pharmacokinetic analysis for a series of potent, systemically available biphenylsulfonamide matrix metalloproteinase inhibitors. Journal of medicinal chemistry, 44(6), 880-894. Retrieved from [Link]
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MDPI. (n.d.). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. Retrieved from [Link]
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Bragg, B. N., et al. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Terada, A., et al. (1983). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of medicinal chemistry, 26(10), 1417-1421. Retrieved from [Link]
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Chemsrc. (n.d.). 3-Biphenylylacetic acid | CAS#:23948-77-8. Retrieved from [Link]
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McKinney, J. D., & Singh, P. (1981). Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. Chemico-biological interactions, 33(2-3), 271-283. Retrieved from [Link]
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Xie, S., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13988. Retrieved from [Link]
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MDPI. (n.d.). Influence of the Monodentate Coordination of Biphenyl Carboxylic Acid Isomers on the Luminescent Properties of Mononuclear Europium Complexes. Retrieved from [Link]
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Molecules. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. Retrieved from [Link]
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MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]
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A Researcher's Guide to the Structure-Activity Relationship of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic Acid Analogs for Enhanced Anti-Inflammatory Activity
For researchers, scientists, and drug development professionals, the quest for more potent and selective non-steroidal anti-inflammatory drugs (NSAIDs) is a continuous endeavor. The biphenyl acetic acid scaffold, a core component of the well-known NSAID felbinac, represents a promising starting point for the development of new therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid analogs, offering a roadmap for lead optimization and the design of next-generation anti-inflammatory compounds.
Introduction: The Biphenyl Acetic Acid Scaffold and the Rationale for Modification
The 2-(biphenyl-4-yl)acetic acid framework is a validated pharmacophore with established anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The parent compound, felbinac, is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms. While effective, this lack of selectivity can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[2]
The introduction of a methoxy group at the 3'-position of the biphenyl ring system, creating this compound, serves as a strategic modification to explore enhanced potency and potentially improved COX-2 selectivity. The rationale for this starting point is grounded in observations from related chemical series where alkoxy substituents have been shown to influence biological activity. For instance, in some classes of compounds, a methoxy group at the para-position of a phenyl ring has been demonstrated to improve COX-2 selectivity and potency.[3] Furthermore, studies on naproxen have highlighted the importance of its methoxy group for COX inhibition.[4]
This guide will dissect the key structural components of this compound and propose a systematic approach to its analoging, with the goal of elucidating a clear SAR and identifying candidates with superior therapeutic profiles.
Deciphering the Structure-Activity Relationship: A Hypothesized Model
Based on the established SAR of related biphenyl acetic acids and other NSAIDs, we can construct a hypothesized SAR model for this compound analogs. This model will serve as a guiding framework for designing and interpreting experimental studies.
The Acetic Acid Moiety: The Anchor for COX Inhibition
The carboxylic acid group is a critical feature for the anti-inflammatory activity of most NSAIDs. It typically forms a key ionic interaction with a conserved arginine residue in the active site of COX enzymes. Therefore, modifications to this group are generally detrimental to activity. However, bioisosteric replacements, such as a tetrazole or a hydroxamic acid, could be explored, although they may significantly alter the compound's physicochemical properties.
The Biphenyl Core: Modulating Potency and Selectivity
The biphenyl scaffold provides the structural rigidity and lipophilicity necessary for effective binding to the COX active site. The dihedral angle between the two phenyl rings is a crucial determinant of activity.[5] Substitutions on both rings offer a rich opportunity for optimization.
-
Substitutions on the Phenyl Ring Bearing the Acetic Acid (Ring A): Small, lipophilic groups at the ortho-position to the acetic acid side chain can enhance activity by inducing a twist in the biphenyl system.
-
Substitutions on the Methoxy-Containing Phenyl Ring (Ring B):
-
The 3'-Methoxy Group: The position and electronic nature of this group are likely to be critical. Moving the methoxy group to the 2' or 4' position would be a primary avenue of investigation. It is hypothesized that a 4'-methoxy substituent may enhance COX-2 selectivity.[3]
-
Other Alkoxy Groups: Varying the size of the alkoxy group (e.g., ethoxy, propoxy) can probe the steric tolerance of the binding pocket and modulate lipophilicity.
-
Halogen Substituents: The introduction of halogens (e.g., fluorine, chlorine) on Ring B has been shown to significantly increase the anti-inflammatory potency of related (2-phenoxyphenyl)acetic acids.[6][7] Analogs with chloro or fluoro groups at the 2', 4', or 5' positions should be synthesized and evaluated.
-
Proposed Lead Optimization Strategy and Comparative Performance
The following table outlines a proposed strategy for the systematic modification of the lead compound, this compound, and the expected impact on its anti-inflammatory activity and COX selectivity based on the hypothesized SAR.
| Modification | Rationale | Expected Outcome on Anti-inflammatory Activity | Expected Outcome on COX-2 Selectivity |
| Ring B: Methoxy Position | Investigate the optimal position for the methoxy group for COX inhibition. | Varying potency. | Potential increase with 4'-methoxy substitution. |
| Ring B: Alkoxy Chain Length | Modulate lipophilicity and probe steric limits of the binding pocket. | Potentially increased potency with slightly larger groups (e.g., ethoxy). | May have a minor impact. |
| Ring B: Halogen Substitution | Increase potency through favorable interactions in the active site. | Significant increase in potency. | Variable, but potential for improvement. |
| Ring A: Ortho-Substitution | Induce a favorable dihedral angle between the phenyl rings. | Potential for increased potency. | May influence selectivity depending on the substituent. |
| Acetic Acid Moiety: Bioisosteres | Explore alternative acidic groups for improved properties. | Likely to decrease or abolish activity unless a suitable isostere is found. | Unpredictable. |
Experimental Protocols for Synthesis and Biological Evaluation
To validate the hypothesized SAR and quantify the performance of the synthesized analogs, a robust experimental workflow is essential.
Synthesis of this compound Analogs
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of the biphenyl core.[8][9][10][11]
Step-by-Step Synthesis Protocol:
-
Reactants: A suitably substituted arylboronic acid (or boronic ester) and an aryl halide (e.g., methyl 2-(4-bromophenyl)acetate).
-
Catalyst: A palladium catalyst such as Pd(OAc)₂ or Pd(OH)₂.
-
Ligand: A phosphine ligand such as triphenylphosphine may be required.
-
Base: A base such as potassium carbonate or potassium phosphate is necessary.
-
Solvent: A suitable solvent system, for example, a mixture of ethanol and water.
-
Reaction Conditions: The reaction is typically heated to ensure completion.
-
Work-up and Purification: After the reaction is complete, the product is extracted and purified using standard techniques such as column chromatography.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.
Caption: General synthetic workflow for biphenyl acetic acid analogs.
In Vitro Evaluation: COX Inhibition Assay
The primary mechanism of action is expected to be COX inhibition. Therefore, determining the half-maximal inhibitory concentration (IC₅₀) for both COX-1 and COX-2 is crucial for assessing potency and selectivity.[12]
Step-by-Step COX Inhibition Assay Protocol:
-
Enzyme Source: Use commercially available purified ovine or human COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid is the natural substrate.
-
Detection: The peroxidase activity of COX can be monitored colorimetrically by observing the oxidation of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Procedure: a. Prepare a series of dilutions of the test compounds. b. Incubate the enzyme with the test compound for a defined period. c. Initiate the reaction by adding arachidonic acid. d. Measure the rate of color development using a spectrophotometer.
-
Data Analysis: Calculate the IC₅₀ values for each compound against both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater COX-2 selectivity.
In Vivo Evaluation: Anti-Inflammatory and Analgesic Activity
Promising compounds from the in vitro assays should be further evaluated in animal models to assess their in vivo efficacy.
This is a standard model for acute inflammation.[13][14][15][16][17]
Step-by-Step Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
This model is used to assess peripheral analgesic activity.[11][13][18]
Step-by-Step Protocol:
-
Animals: Use albino mice.
-
Compound Administration: Administer the test compounds orally or intraperitoneally. Include vehicle and positive control groups.
-
Induction of Writhing: After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.
-
Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (a characteristic stretching behavior) for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.
Concluding Remarks and Future Directions
The systematic exploration of the SAR of this compound analogs holds significant potential for the discovery of novel anti-inflammatory agents with improved efficacy and safety profiles. The hypothesized SAR presented in this guide, focusing on modifications of the biphenyl core and the strategic introduction of various substituents, provides a rational framework for lead optimization.
Future research should focus on obtaining quantitative data for a diverse range of analogs to build a robust quantitative structure-activity relationship (QSAR) model. This will enable the in silico prediction of the activity of novel compounds, thereby accelerating the drug discovery process. Furthermore, promising candidates should be subjected to a full preclinical evaluation, including pharmacokinetic profiling and detailed toxicology studies. Through this iterative process of design, synthesis, and biological evaluation, the biphenyl acetic acid scaffold can be further exploited to yield the next generation of anti-inflammatory therapeutics.
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Deligöz, H. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Mini-Reviews in Organic Chemistry, 7(4), 338-349. [Link]
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Küçükgüzel, Ş. G., et al. (2001). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. Arzneimittel-Forschung, 51(7), 587-593. [Link]
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Bruno, A., et al. (2008). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 105(52), 20649-20654. [Link]
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A Researcher's Guide to Evaluating Cyclooxygenase Cross-Reactivity: The Case of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
In the pursuit of safer non-steroidal anti-inflammatory drugs (NSAIDs), the critical differentiator often lies in the balance of inhibitory activity between the two key cyclooxygenase (COX) isoforms: COX-1 and COX-2. While both enzymes catalyze the conversion of arachidonic acid to prostaglandins, their physiological roles diverge significantly.[1][2] COX-1 is a constitutively expressed enzyme responsible for homeostatic functions, including the protection of the gastric mucosa and maintenance of platelet function.[3] In contrast, COX-2 is an inducible enzyme, with its expression markedly upregulated at sites of inflammation, making it the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[3][4]
This guide presents a comprehensive framework for assessing the cross-reactivity of a novel investigational compound, 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid, with COX-1 and COX-2. We will delve into the underlying principles of COX inhibition, provide detailed experimental protocols for determining inhibitory potency, and present a comparative analysis against established NSAIDs.
The Significance of COX-2 Selectivity
The therapeutic utility of NSAIDs is often hampered by gastrointestinal side effects, which are primarily attributed to the inhibition of the constitutively expressed COX-1 enzyme.[3] Consequently, the development of COX-2 selective inhibitors has been a major focus of drug discovery. By preferentially inhibiting COX-2, these agents can effectively reduce pain and inflammation with a lower risk of gastrointestinal complications.[1] The degree of selectivity is typically quantified by the selectivity index (SI), calculated as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2 (SI = IC50 COX-1 / IC50 COX-2).[5][6] A higher SI value indicates greater selectivity for COX-2.
Mechanism of Action: The Cyclooxygenase Pathway
The cyclooxygenase pathway is a critical component of the inflammatory cascade. In response to pro-inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane.[7] COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids, including prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[8][9][10]
Caption: The Cyclooxygenase Signaling Pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
To determine the inhibitory potency and selectivity of this compound, a robust in vitro COX inhibition assay is essential. The following protocol outlines a widely accepted method using a colorimetric approach.[11][12]
Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG2 by the COX component is followed by the reduction of PGG2 to PGH2 by the peroxidase component. This peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured colorimetrically at 590 nm.[11]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
Test compound (this compound) and reference NSAIDs (e.g., celecoxib, ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and reference NSAIDs to generate a range of concentrations.
-
Assay Plate Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.[11]
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.[11]
-
Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the diluted test compound or reference NSAID.[12]
-
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add 20 µl of the colorimetric substrate solution (TMPD) followed by 20 µl of arachidonic acid to all wells to initiate the enzymatic reaction.[12]
-
Measurement: Incubate the plate for another 2 minutes at 25°C and then read the absorbance at 590 nm using a microplate reader.[12]
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition, by fitting the data to a dose-response curve.[5]
-
Caption: Experimental workflow for the in vitro COX inhibition assay.
Comparative Cross-Reactivity Data
The following table presents hypothetical, yet plausible, IC50 values for this compound alongside experimentally determined values for well-established NSAIDs. This allows for a direct comparison of potency and selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 25.0 | 0.5 | 50 |
| Celecoxib | 82.0[13] | 6.8[13] | 12[5][13] |
| Ibuprofen | 12.0[13] | 80.0[13] | 0.15[13] |
| Diclofenac | 0.076[13] | 0.026[13] | 2.9[13] |
| Rofecoxib | >100[13] | 25.0[13] | >4.0[13] |
Interpretation of Results:
Based on this hypothetical data, this compound demonstrates potent inhibition of COX-2 with an IC50 value of 0.5 µM. More importantly, it exhibits a high selectivity index of 50, suggesting a 50-fold greater preference for inhibiting COX-2 over COX-1. This profile is significantly more selective than celecoxib (SI = 12) and diclofenac (SI = 2.9), and it avoids the COX-1 preference seen with ibuprofen (SI = 0.15).
Caption: Comparative COX-2 selectivity of the investigational compound and reference NSAIDs.
Conclusion and Future Directions
The hypothetical data for this compound suggests a promising profile as a potent and highly selective COX-2 inhibitor. This characteristic is a critical step towards developing a safer NSAID with reduced gastrointestinal toxicity. The experimental framework provided in this guide offers a robust and validated approach for researchers to confirm these findings and further characterize novel anti-inflammatory agents.
Future studies should include more complex assay systems, such as human whole blood assays, which provide a more physiologically relevant environment for evaluating drug activity.[6] Additionally, in vivo studies in animal models of inflammation and pain are necessary to establish the therapeutic efficacy and safety profile of this promising compound.
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A Senior Application Scientist's Guide to Comparing the Cytotoxicity of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid and Its Derivatives
Introduction: The Rationale for Derivatization and Cytotoxicity Screening
In the landscape of modern drug discovery, particularly in oncology, the identification of a promising lead compound is a critical first step. 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid, a molecule belonging to the biphenyl acetic acid class, represents such a starting point. Biphenyl derivatives are prevalent in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their versatile and tunable nature.[1] The parent compound itself, while potentially possessing baseline biological activity, serves as a scaffold for chemical modification. The goal of synthesizing derivatives is to systematically alter its structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously compare the in vitro cytotoxicity of the parent compound, this compound, against a library of its newly synthesized derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow for data interpretation, ultimately enabling the establishment of a clear Structure-Activity Relationship (SAR).
Part 1: Foundational Experimental Design
A robust comparison begins with a meticulously planned experimental design. The choices made at this stage are paramount for generating reproducible and meaningful data.
Selection of Cell Lines: The Biological Context
The choice of cell lines is dictated by the therapeutic hypothesis. To gain a comprehensive understanding of the compounds' cytotoxic potential and selectivity, a panel of cell lines is essential.
-
Cancer Cell Lines: A minimum of three cancer cell lines from different tissue origins (e.g., MCF-7 for breast adenocarcinoma, A549 for lung carcinoma, and HCT116 for colorectal carcinoma) should be selected. This diversity helps to identify broad-spectrum activity versus lineage-specific effects.
-
Non-Cancerous Control Cell Line: To assess preliminary selectivity and potential for off-target toxicity, a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human dermal fibroblasts (NHDF), is crucial.[2] A favorable compound will exhibit high potency against cancer cells and low toxicity towards normal cells.[3]
Compound Preparation and Concentration Range
The establishment of an appropriate concentration range is critical for accurately determining the half-maximal inhibitory concentration (IC50), a key metric of potency.
-
Stock Solutions: Compounds should be dissolved in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions (e.g., 10-50 mM).
-
Dose-Response Curve: A serial dilution series should be prepared to test a wide range of concentrations. A common approach is a logarithmic or semi-logarithmic dilution spanning from nanomolar to high micromolar ranges (e.g., 0.01 µM to 100 µM). This wide range ensures the capture of the full dose-response curve, from no effect to maximal effect.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for Comparative Cytotoxicity Screening."
Part 2: Core Cytotoxicity Assays - A Multi-Parametric Approach
Relying on a single assay can be misleading. A multi-parametric approach, probing different aspects of cell health, provides a more complete and trustworthy picture of a compound's cytotoxic mechanism.[4]
Assay 1: Assessing Metabolic Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]
-
Compound Treatment: Remove the media and add fresh media containing the desired concentrations of the parent compound or its derivatives. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of compound concentration to determine the IC50 value.
Assay 2: Evaluating Membrane Integrity via LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[6] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane rupture, an event characteristic of necrosis or late-stage apoptosis.[7]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is often possible to multiplex this assay by collecting the supernatant from the same wells used for other assays before proceeding.[8]
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Use a positive control (cells lysed completely) to determine the maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum.
Part 3: Mechanistic Insights - Uncovering the Mode of Cell Death
Potent cytotoxicity is a desirable trait, but understanding how a compound kills cancer cells is crucial for further development. The induction of apoptosis (programmed cell death) is often a preferred mechanism for anticancer drugs.[9]
Distinguishing Apoptosis from Necrosis: Annexin V & Propidium Iodide Staining
This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.
-
Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells in a 6-well plate with the compounds at their approximate IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will segregate the cell population into four quadrants:
-
Q1 (Annexin V- / PI-): Live cells
-
Q2 (Annexin V+ / PI-): Early apoptotic cells
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V- / PI+): Necrotic cells
-
Probing the Intrinsic Apoptotic Pathway: Caspase Activation
Apoptosis is executed by a family of proteases called caspases.[10] The intrinsic (mitochondrial) pathway, a common route for drug-induced apoptosis, involves the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[11]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Simplified Intrinsic Apoptosis Signaling Pathway."
A luminescent or fluorescent assay can quantify the activity of caspase-3 and -7. An increase in their activity in treated cells compared to controls is a strong indicator of apoptosis induction. The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is a key determinant of whether a cell undergoes apoptosis.[12] Dysregulation of Bcl-2 family proteins is a common mechanism of chemoresistance in cancer.[13]
Part 4: Data Synthesis and Structure-Activity Relationship (SAR)
The culmination of these experiments is the synthesis of data into a coherent narrative that informs the next cycle of drug design.
Quantitative Data Summary
All quantitative data should be summarized in clear, concise tables. This allows for at-a-glance comparison of the compounds' performance across different assays and cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of MBAA and Derivatives
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HEK293 (Normal) | Selectivity Index (SI)* |
| MBAA (Parent) | 25.4 | 31.2 | 28.9 | >100 | >3.9 |
| MBAA-D1 (Ester) | 15.1 | 18.5 | 17.2 | >100 | >6.6 |
| MBAA-D2 (Amide) | 8.3 | 10.1 | 9.5 | 85.2 | 10.3 |
| MBAA-D3 (Fluoro) | 2.1 | 3.5 | 2.9 | 50.1 | 23.8 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.6 | 5.2 | 10.4 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells (e.g., MCF-7). A higher SI is desirable.
Table 2: Mechanistic Assay Summary (% Apoptosis in MCF-7 cells at 24h)
| Compound (at IC50) | Early Apoptosis (Annexin V+) | Late Apoptosis/Necrosis (Annexin V+/PI+) | Caspase-3/7 Activation (Fold Change) |
| Control (DMSO) | 4.5% | 2.1% | 1.0 |
| MBAA (Parent) | 12.3% | 5.4% | 2.1 |
| MBAA-D2 (Amide) | 25.8% | 10.2% | 4.5 |
| MBAA-D3 (Fluoro) | 45.1% | 15.6% | 8.2 |
Establishing the Structure-Activity Relationship (SAR)
By analyzing the data in the context of the chemical modifications, clear SAR trends can be established.
-
Observation 1: Conversion of the carboxylic acid (Parent) to an ester (D1) or amide (D2) moderately increases cytotoxicity. The amide derivative (D2) is more potent than the ester (D1).
-
Observation 2: The most significant increase in potency was achieved by adding a fluorine atom to one of the biphenyl rings (D3). This highlights the potent effect of halogenation, a common strategy in medicinal chemistry to improve binding affinity and metabolic stability.
-
Observation 3: The most potent compounds (D2, D3) are also the most effective inducers of apoptosis, as evidenced by higher percentages of Annexin V positive cells and greater caspase-3/7 activation. This suggests that the enhanced cytotoxicity is mechanistically linked to the potentiation of programmed cell death.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for comparing the cytotoxicity of a lead compound, this compound, with its synthesized derivatives. Through a multi-parametric assay approach, it is possible to not only rank compounds by potency but also to gain critical insights into their mechanism of action and selectivity.
The illustrative data presented suggests that derivatization, particularly through amidation and fluorination, is a highly effective strategy for enhancing the cytotoxic and pro-apoptotic properties of the parent scaffold. The derivative MBAA-D3 emerges as the most promising candidate for further investigation, warranting subsequent studies into its specific molecular targets, pharmacokinetic properties, and in vivo efficacy in preclinical models. This iterative process of synthesis, testing, and SAR analysis is the cornerstone of modern rational drug design.
References
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Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]
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Chávez-Aponte, E., et al. (2022). Expanding the structure-activity relationship of cytotoxic diphenyl macrocycles. Bioorganic & Medicinal Chemistry Letters, 60, 128628. Retrieved from [Link]
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Pop, C., & Salvesen, G. S. (2009). Caspase-activation pathways in apoptosis and immunity. Molecular Cell, 33(3), 271-280. Retrieved from [Link]
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Olney, J. W. (2003). Drug-Induced Apoptosis: Mechanism by which Alcohol and Many Other Drugs can Disrupt Brain Development. Brain Pathology, 13(4), 475-495. Retrieved from [Link]
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Singh, S., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Materials Research and Technology, 30, 245-256. Retrieved from [Link]
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Ren, Y., et al. (2023). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 13, 1152303. Retrieved from [Link]
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Al-Majid, A. M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18459-18490. Retrieved from [Link]
-
Svirshchevskaya, E. V., et al. (2021). Investigations into the structure–activity relationship in gemini QACs based on biphenyl and oxydiphenyl linker. Scientific Reports, 11(1), 1735. Retrieved from [Link]
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Pérez-Hernández, M., et al. (2021). Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer. International Journal of Molecular Sciences, 22(16), 8939. Retrieved from [Link]
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ResearchGate. (2024). Design of optimal concentrations for in vitro cytotoxicity experiments. Retrieved from [Link]
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Australian Government Department of Health. (2015). Acetic acid, methoxy-: Human health tier II assessment. Retrieved from [Link]
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Hickman, J. A. (1992). Apoptosis induced by anticancer drugs. Cancer and Metastasis Reviews, 11(2), 121-139. Retrieved from [Link]
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Chan, F. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
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Oreate AI. (2026). Understanding Cytotoxicity Assays: A Key Tool in Drug Development. Retrieved from [Link]
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MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
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News-Medical.net. (2024). What are BCL2 gene inhibitors and how do they work?. Retrieved from [Link]
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Reed, J. C. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Retrieved from [Link]
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MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
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MDPI. (2021). Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Retrieved from [Link]
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Mayo Clinic. (n.d.). Anticancer Drug Action Laboratory - Apoptosis and the Response to Anti-Cancer Drugs. Retrieved from [Link]
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Yale School of Medicine. (2025). Cell Death Mechanisms, BCL-2 Proteins, & CAR-T Cells - The Katz Lab at Yale School of Medicine. Retrieved from [Link]
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Spandidos Publications. (2015). Study of the in vitro cytotoxicity testing of medical devices (Review). Retrieved from [Link]
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MDPI. (2019). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved from [Link]
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Medical Animations. (2024). Activation of Caspases || Apoptosis I || 4K Animation. Retrieved from [Link]
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Arora, A. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1041-1046. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, characterization and biological activity applications of new mefenamic acid derivatives. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
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Neliti. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]
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G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]
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A Guide to the Reproducible Synthesis and Bio-characterization of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid
This guide provides a comprehensive overview of the synthesis and biological evaluation of 2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid, a biphenyl acetic acid derivative with potential therapeutic applications. Biphenyl moieties are prevalent in medicinal chemistry, often serving as key pharmacophores in drugs targeting a range of diseases.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, reproducible synthetic protocol and robust bioassay methodologies for assessing the compound's activity, with a focus on its potential anti-inflammatory properties.
I. Synthesis of this compound: A Reliable Approach via Suzuki-Miyaura Coupling
The synthesis of unsymmetrical biaryl compounds like this compound is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This method is renowned for its high yields, tolerance of a wide array of functional groups, and the commercial availability of its starting materials.[4] The proposed synthetic route involves the coupling of a commercially available aryl bromide, 3-bromoanisole, with a boronic acid derivative of phenylacetic acid.
A. Synthetic Scheme
The overall synthetic transformation is depicted below:
Caption: Synthetic scheme for this compound.
B. Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Materials:
-
3-Bromoanisole (98%)
-
4-(Carboxymethyl)phenylboronic acid, pinacol ester (≥97%)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (99%)
-
Potassium carbonate (K₂CO₃) (≥99%)
-
Toluene (anhydrous, 99.8%)
-
Deionized water
-
Ethyl acetate (EtOAc) (ACS grade)
-
Hexanes (ACS grade)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) (anhydrous)
-
Hydrochloric acid (HCl) (1 M)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(Carboxymethyl)phenylboronic acid, pinacol ester (1.2 g, 4.58 mmol), 3-bromoanisole (1.0 g, 5.35 mmol), and potassium carbonate (1.9 g, 13.7 mmol).
-
Solvent Addition and Degassing: Add toluene (30 mL) and deionized water (15 mL). Degas the mixture by bubbling argon through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.26 g, 0.23 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).
-
Hydrolysis (if starting with the ester): If the pinacol ester of the boronic acid was used, the resulting product will be the corresponding ester. To obtain the final carboxylic acid, dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water (3:1, 20 mL). Add lithium hydroxide (LiOH) (0.33 g, 13.7 mmol) and stir at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
C. Comparison of Synthetic Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yield | Reference |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. | High yields, excellent functional group tolerance, commercially available starting materials, mild reaction conditions. | Potential for palladium contamination in the final product, cost of the catalyst. | 70-95% | [2],[3] |
| Stille Coupling | Palladium-catalyzed coupling of an organostannane with an organohalide. | Similar to Suzuki coupling in terms of scope and functional group tolerance. | Toxicity of organotin compounds, difficulty in removing tin byproducts. | 60-90% | General Organic Chemistry |
| Ullmann Condensation | Copper-catalyzed coupling of two aryl halides. | Does not require organometallic reagents. | Requires high reaction temperatures, often has lower yields and side products. | 30-60% | General Organic Chemistry |
II. Bioassays for the Evaluation of this compound
Biphenyl acetic acid derivatives are structurally similar to several non-steroidal anti-inflammatory drugs (NSAIDs) and are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.[5] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[6] Therefore, the primary bioassays for this compound should focus on its anti-inflammatory potential.
A. Cyclooxygenase (COX) Activity Assay
This assay directly measures the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.[7][8]
Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically. In the presence of a suitable substrate, the heme cofactor in the peroxidase active site of COX catalyzes the oxidation of a chromogenic or fluorogenic probe.[6][9] The rate of color or fluorescence development is proportional to the COX activity.
Experimental Workflow:
Caption: Workflow for the Cyclooxygenase (COX) Activity Assay.
Detailed Protocol:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., from a commercially available COX activity assay kit). This includes the assay buffer, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the detection probe.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for a positive control (known COX inhibitor) and a negative control (vehicle).
-
Pre-incubation: Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of arachidonic acid and the detection probe to all wells.
-
Incubation: Incubate the plate at 37 °C for 5-10 minutes.
-
Signal Detection: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
B. Prostaglandin E₂ (PGE₂) Immunoassay
This assay indirectly measures COX activity by quantifying the production of Prostaglandin E₂ (PGE₂), a major product of the COX pathway, in a cell-based system.[10][11]
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA).[12] PGE₂ in the sample competes with a fixed amount of enzyme-labeled PGE₂ for a limited number of binding sites on a PGE₂-specific antibody coated on the microplate.[13] After washing, a substrate is added, and the color development is inversely proportional to the concentration of PGE₂ in the sample.
Experimental Workflow:
Caption: Workflow for the Prostaglandin E₂ (PGE₂) Immunoassay.
Detailed Protocol:
-
Cell Culture: Seed appropriate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production.
-
Sample Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA Procedure:
-
Add the collected supernatants and a series of PGE₂ standards to the wells of the antibody-coated microplate.
-
Add the enzyme-labeled PGE₂ tracer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours).
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of PGE₂ in the cell supernatants.
III. Comparative Analysis and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the described bioassays.
| Bioassay | Parameter Measured | Expected Outcome for an Active Compound | Key Advantages |
| COX Activity Assay | Direct inhibition of COX-1 and COX-2 enzyme activity (IC₅₀ value). | Low IC₅₀ value, indicating potent inhibition. Potential for selectivity for COX-2 over COX-1. | Provides direct evidence of enzyme inhibition and allows for determination of selectivity.[6][7] |
| PGE₂ Immunoassay | Concentration of PGE₂ in cell culture supernatant. | Dose-dependent decrease in PGE₂ production. | Measures the effect of the compound in a cellular context, which is more physiologically relevant.[10][11] |
IV. Conclusion
This guide provides a robust and reproducible framework for the synthesis and biological evaluation of this compound. The use of the Suzuki-Miyaura coupling ensures an efficient and reliable synthesis, while the described COX activity and PGE₂ immunoassays offer a comprehensive approach to characterizing its potential anti-inflammatory activity. By following these detailed protocols, researchers can confidently generate high-quality, reproducible data to advance the understanding and potential therapeutic application of this and related biphenyl compounds.
V. References
-
Cravotto, G., & Cintas, P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Current Organic Chemistry, 14(16), 1758–1785.
-
Kim, H. Y., et al. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Scientific Reports, 6, 36852.
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971.
-
Monks, B. S., et al. (2010). The role of the COX-2/PGE₂ pathway in mediating the pro-inflammatory effects of IL-17. Cytokine, 50(2), 198–205.
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235.
-
Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual Review of Biochemistry, 69, 145–182.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
MyAssays. (n.d.). Prostaglandin E2 Monoclonal - data analysis. Retrieved from [Link]
-
Elabscience. (n.d.). Cyclooxygenase (COX) Activity Fluorometric Assay Kit. Retrieved from [Link]
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- 1. gala.gre.ac.uk [gala.gre.ac.uk]
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- 3. tcichemicals.com [tcichemicals.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cyclooxygenase (COX) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. revvity.com [revvity.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Prostaglandin E2 Monoclonal - data analysis at MyAssays [myassays.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
